1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1-[2-(dimethylamino)ethyl]-2H-tetrazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N5S/c1-9(2)3-4-10-5(11)6-7-8-10/h3-4H2,1-2H3,(H,6,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDAWJGQWOGBCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(=S)N=NN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20210624 | |
| Record name | 1-(2-(Dimethylamino)ethyl)-1,2-dihydro-5H-tetrazole-5-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20210624 | |
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Molecular Weight |
173.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61607-68-9 | |
| Record name | 1-[2-(Dimethylamino)ethyl]-1,2-dihydro-5H-tetrazole-5-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61607-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-(Dimethylamino)ethyl)-1,2-dihydro-5H-tetrazole-5-thione | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061607689 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-(Dimethylamino)ethyl)-1,2-dihydro-5H-tetrazole-5-thione | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[2-(dimethylamino)ethyl]-1,2-dihydro-5H-tetrazole-5-thione | |
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Foundational & Exploratory
An In-depth Technical Guide on the Synthesis of 1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol, a versatile heterocyclic compound with significant applications in pharmaceutical development as an intermediate for active pharmaceutical ingredients, such as in the synthesis of cefotiam.[1] The guide will delve into the synthetic pathways, mechanistic underpinnings, and critical process parameters. Detailed experimental protocols, characterization methods, and safety considerations are presented to equip researchers, scientists, and drug development professionals with the necessary knowledge for successful and safe synthesis.
Introduction and Strategic Importance
This compound is a substituted tetrazole derivative. The tetrazole ring is a well-known bioisostere for the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties in drug candidates. The thiol moiety at the 5-position and the dimethylaminoethyl group at the 1-position provide reactive sites for further molecular elaboration, making it a valuable building block in medicinal chemistry. Its molecular formula is C5H11N5S, with a molecular weight of 173.24 g/mol .[2][3][4][5]
The synthesis of this compound involves multi-step procedures that require a thorough understanding of heterocyclic chemistry and careful handling of potentially hazardous reagents. This guide will focus on a practical and efficient synthetic route.
Synthetic Pathways and Mechanistic Insights
The most common and practical synthesis of this compound involves a two-step process:
-
Synthesis of 1H-tetrazole-5-thiol: This intermediate is typically prepared via a [3+2] cycloaddition reaction between carbon disulfide (CS₂) and sodium azide (NaN₃).[6]
-
N-Alkylation of 1H-tetrazole-5-thiol: The tetrazole ring is then alkylated with a suitable electrophile, in this case, 2-(dimethylamino)ethyl chloride, to yield the final product.
Synthesis of 1H-tetrazole-5-thiol
The formation of the tetrazole ring from carbon disulfide and sodium azide is a well-established method. The reaction proceeds through the formation of an azidodithiocarbonate intermediate, which then cyclizes to form the tetrazole ring. This reaction is typically catalyzed by acids or metal salts.[6][7]
N-Alkylation of 1H-tetrazole-5-thiol
The alkylation of 1H-tetrazole-5-thiol can result in the formation of different regioisomers (N1, N2, or S-alkylation). The selectivity of the alkylation is influenced by several factors, including the nature of the alkylating agent, the solvent, the base used, and the reaction temperature.[8][9] For the synthesis of the desired N1-substituted product, polar aprotic solvents and a suitable base are generally employed to favor alkylation on the nitrogen atom.
A plausible synthetic route starting from 2-isocyanate-N,N-dimethylethanamine and sodium azide has also been reported, yielding the desired product after acidification and purification.[10]
References
- 1. ensince.com [ensince.com]
- 2. 1-(2-(dimethylamino)ethyl)-1,2-dihydro-5H-tetrazole-5-thione | C5H11N5S | CID 3017268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. This compound 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | CAS: 61607-68-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 6. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. soran.edu.iq [soran.edu.iq]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. This compound | 61607-68-9 [chemicalbook.com]
An In-depth Technical Guide to 1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol (CAS: 61607-68-9)
Executive Summary
This document provides a comprehensive technical overview of 1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol, a pivotal chemical intermediate in pharmaceutical synthesis. With the definitive CAS number 61607-68-9, this heterocyclic compound is distinguished by its tetrazole core, a dimethylaminoethyl side chain, and a reactive thiol group. Its primary and most critical application is serving as a key building block—specifically, the C-3 side chain—in the semi-synthesis of Cefotiam, a second-generation cephalosporin antibiotic. This guide delves into its chemical and physical properties, established synthesis protocols, core applications, and essential safety and handling procedures, offering a holistic resource for professionals in the field.
A Note on Chemical Identification
It is critical to establish the correct Chemical Abstracts Service (CAS) number for this compound. While the topic request mentioned CAS 144569-33-9, extensive database verification confirms that the correct and universally recognized identifier for this compound is 61607-68-9 . All technical data herein corresponds to this verified CAS number.
Section 1: Core Chemical and Physical Properties
This compound is a white to off-white solid crystalline substance.[1] Its structure is characterized by three key functional regions: a planar, five-membered tetrazole ring containing four nitrogen atoms, a nucleophilic thiol (-SH) group at the C-5 position, and a flexible dimethylaminoethyl chain at the N-1 position. This unique combination of a heterocyclic core and reactive functional groups dictates its chemical behavior and utility.
| Property | Value | Source(s) |
| CAS Number | 61607-68-9 | [2][3][4] |
| Molecular Formula | C₅H₁₁N₅S | [4][5] |
| Molecular Weight | 173.24 g/mol | [2][4] |
| Appearance | White to Off-White/Yellowish Solid Crystals | [1] |
| Melting Point | 215 °C (decomposition) | [5][6] |
| Boiling Point (Predicted) | 202.6 ± 42.0 °C | [6] |
| Density (Predicted) | 1.36 ± 0.1 g/cm³ | [6] |
| pKa (Predicted) | 8.06 ± 0.20 | [6] |
| Solubility | Slightly soluble in Methanol, Sparingly soluble in heated Water | [6] |
| InChI Key | ODDAWJGQWOGBCX-UHFFFAOYSA-N | [5] |
| SMILES | CN(C)CCn1nnnc1S | [2] |
Section 2: Synthesis and Chemical Reactivity
The synthesis of this tetrazole derivative is a critical process for ensuring a high-purity supply for pharmaceutical manufacturing. The most cited laboratory-scale synthesis involves a cyclization reaction that builds the tetrazole ring.
Detailed Synthesis Protocol
A common and effective method for the synthesis of this compound is as follows[6]:
-
Reaction Setup : In a suitable reaction vessel, combine 2-isocyanate-N,N-dimethylethanamine (1 mmol) and sodium azide (1 mmol).
-
Solvent Addition : Add 2 mL of 2-propanol and 2 mL of water to the mixture.
-
Heating : Stir the reaction mixture vigorously at 80°C for 3 hours. This step facilitates the [3+2] cycloaddition to form the tetrazole ring.
-
Acidification & Solvent Removal : After the reaction is complete, acidify the mixture using 2N HCl. Subsequently, remove the solvent under reduced pressure.
-
Purification : The crude product is purified using silica gel column chromatography. A solvent system of methanol and dichloromethane is used as the eluent.
-
Final Product : This process yields the desired this compound with a reported yield of approximately 84%.[6]
An alternative production method involves the reaction of N,N-dimethylethylenediamine with carbon disulfide and methyl iodide, followed by a cyclization step with sodium azide.
Core Chemical Reactivity
The molecule's utility stems from the distinct reactivity of its functional groups. The thiol (-SH) group is the primary site of reaction, acting as a potent nucleophile. This allows it to readily displace leaving groups in substitution reactions, which is the mechanistic basis for its incorporation into the cephalosporin backbone.
Section 3: Application in Pharmaceutical Manufacturing
The predominant and well-documented application of this compound is as a critical raw material and intermediate in the synthesis of cephalosporin antibiotics.[1]
Intermediate for Cefotiam Synthesis
Cefotiam is a second-generation, broad-spectrum cephalosporin antibiotic. The synthesis of Cefotiam from 7-aminocephalosporanic acid (7-ACA) involves the strategic introduction of two key side chains. This compound serves as the precursor for the side chain at the C-3 position of the cephalosporin's dihydrothiazine ring.
The thiol group of the tetrazole compound displaces the acetoxy group at the C-3' position of the 7-ACA core, forming a stable thioether linkage. This specific side chain is crucial for the pharmacokinetic profile and antibacterial spectrum of Cefotiam.[1][7] A Chinese patent (CN102898441A) details a synthesis method for Cefotiam that explicitly lists 1-(2-dimethylaminoethyl)-1H-5-mercapto-tetrazole as a starting raw material alongside 7-ACA.[7]
Role as a Known Impurity
In the context of pharmaceutical quality control, the compound is also recognized as an impurity of Cefotiam.[6] Its presence in the final drug product must be monitored and controlled within strict regulatory limits to ensure the safety and efficacy of the antibiotic. Understanding its formation is key to refining the manufacturing and purification processes.
Other Potential Applications
Some non-peer-reviewed sources suggest a broader range of biological activities, including antifungal, antiviral, and anticancer effects.[8] However, these claims are not as robustly supported in mainstream scientific literature as its role in Cefotiam synthesis. The molecule's structure, featuring a tetrazole ring (a known bioisostere for carboxylic acids) and a reactive handle, does present potential as a scaffolding molecule for the development of new chemical entities in drug discovery.
Section 4: Safety, Handling, and Storage
Proper handling and storage of this compound are essential to ensure laboratory safety and maintain its chemical integrity.
Hazard Identification
According to aggregated GHS data, this compound is classified as a hazardous substance with the following warnings[2][6]:
-
H315 : Causes skin irritation.[2]
-
H319 : Causes serious eye irritation.[2]
-
H335 : May cause respiratory irritation.[2]
It is also classified as a flammable solid (Hazard Class 4.1).[6]
| GHS Pictogram | Hazard Code | Description |
| GHS07 | H315, H319, H335 | Warning: Skin, eye, and respiratory irritant.[6] |
Recommended Handling and Personal Protective Equipment (PPE)
When working with this compound, the following precautions should be taken:
-
Engineering Controls : Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust.
-
Eye Protection : Wear safety glasses with side-shields or chemical goggles.
-
Skin Protection : Use chemically resistant gloves (e.g., nitrile). A lab coat should be worn to prevent skin contact.
-
Respiratory Protection : If dust is generated, a NIOSH-approved N95 dust mask or higher-level respirator should be used.
-
Safe Handling Practices : Avoid formation of dust and aerosols. Keep away from heat, sparks, and open flames. Ground and bond containers and receiving equipment to prevent electrostatic discharge.[9] Wash hands thoroughly after handling.
Storage Recommendations
To ensure stability, the compound should be stored under the following conditions[1][6]:
-
Temperature : Store in a freezer at -20°C.
-
Atmosphere : Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the thiol group.
-
Container : Keep in a tightly sealed, light-resistant container in a dry, cool, and well-ventilated place.
Section 5: Conclusion
This compound (CAS: 61607-68-9) is a specialized chemical intermediate with a clearly defined and vital role in the pharmaceutical industry. Its significance is inextricably linked to the production of the cephalosporin antibiotic Cefotiam, where it functions as the essential C-3 side chain. A thorough understanding of its synthesis, reactivity, and handling protocols is paramount for any researcher or drug development professional involved in the synthesis of Cefotiam or related β-lactam antibiotics. While broader biological activities have been suggested, its primary, field-proven application remains as a high-value building block in antibiotic manufacturing.
References
- 1. ensince.com [ensince.com]
- 2. 1-(2-(dimethylamino)ethyl)-1,2-dihydro-5H-tetrazole-5-thione | C5H11N5S | CID 3017268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cphi-online.com [cphi-online.com]
- 4. scbt.com [scbt.com]
- 5. This compound | CAS: 61607-68-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 6. This compound | 61607-68-9 [chemicalbook.com]
- 7. CN102898441A - Method for synthesizing cefotiam - Google Patents [patents.google.com]
- 8. tantuchemicals.com [tantuchemicals.com]
- 9. spectrumchemical.com [spectrumchemical.com]
Spectroscopic Profile of 1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this important heterocyclic compound through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The methodologies, data interpretation, and underlying scientific principles are discussed to provide a practical and in-depth understanding.
Introduction
This compound, with a molecular formula of C₅H₁₁N₅S and a molecular weight of 173.24 g/mol , is a key intermediate in the synthesis of various pharmaceuticals, notably as a side chain in the cephalosporin antibiotic, Cefotiam.[1][2] Its chemical structure, featuring a tetrazole ring, a thiol group, and a dimethylaminoethyl side chain, gives rise to a unique spectroscopic fingerprint that is crucial for its identification, purity assessment, and quality control in synthetic processes. This guide will systematically explore the expected spectroscopic characteristics of this molecule.
Molecular Structure and Properties:
-
IUPAC Name: this compound
-
CAS Number: 61607-68-9[1]
-
Molecular Formula: C₅H₁₁N₅S[1]
-
Molecular Weight: 173.24 g/mol [1]
-
Melting Point: 215 °C (decomposes)[1]
-
Appearance: White to off-white solid[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The expected signals for this compound are detailed in Table 1. The selection of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃), is critical. DMSO-d₆ is often a good choice for this compound due to its ability to dissolve polar molecules and the potential for exchange of the thiol proton.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 2.2 - 2.4 | Singlet | 6H | -N(CH₃)₂ | The six protons of the two methyl groups are chemically equivalent and appear as a singlet. |
| ~ 2.7 - 2.9 | Triplet | 2H | -CH₂-N(CH₃)₂ | These methylene protons are adjacent to another methylene group, resulting in a triplet. |
| ~ 4.2 - 4.4 | Triplet | 2H | -N-CH₂- | These methylene protons are adjacent to the other methylene group, leading to a triplet. |
| Variable (Broad) | Singlet (Broad) | 1H | -SH | The chemical shift of the thiol proton is variable and the peak is often broad due to hydrogen bonding and exchange with trace water in the solvent. |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Experimental Protocol: ¹H NMR Spectroscopy
A standard protocol for acquiring a ¹H NMR spectrum of a solid sample like this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Instrumentation: Use a standard NMR spectrometer, such as a Bruker 300 MHz or 500 MHz instrument.
-
Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm).
Caption: Workflow for ¹H NMR analysis.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, longer acquisition times or more concentrated samples may be necessary. The expected chemical shifts are summarized in Table 2.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 45 | -N(CH₃)₂ | The two equivalent methyl carbons appear in the aliphatic region. |
| ~ 50 | -N-CH₂- | The carbon atom attached to the tetrazole ring nitrogen. |
| ~ 58 | -CH₂-N(CH₃)₂ | The carbon atom adjacent to the dimethylamino group. |
| ~ 160 | C5 (Thiol-bearing carbon) | The carbon of the tetrazole ring bonded to the sulfur atom is significantly deshielded. |
Note: The exact chemical shifts can vary depending on the solvent and concentration. In some cases, the C-S carbon signal can be broad.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H (from the thiol-thione tautomer), C-H, C=N, N=N, and C=S bonds. The tetrazole ring itself has characteristic vibrations.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 2800 | Medium | C-H stretching (aliphatic) |
| ~ 2600 - 2550 | Weak, Broad | S-H stretching (thiol) |
| ~ 1640 - 1550 | Medium-Strong | C=N stretching (tetrazole ring) |
| ~ 1480 - 1400 | Medium | N=N stretching (tetrazole ring) |
| ~ 1350 - 1250 | Medium-Strong | C-N stretching |
| ~ 1250 - 1000 | Medium-Strong | Tetrazole ring vibrations |
| ~ 1100 - 1000 | Medium | C=S stretching (thione tautomer) |
Note: The presence of a C=S stretching band suggests the existence of the thione tautomer in the solid state.
Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)
-
Sample Preparation:
-
Grind a small amount (1-2 mg) of the compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the mixture to a pellet die.
-
Press the powder under high pressure using a hydraulic press to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum.
-
Caption: Workflow for FTIR analysis (KBr pellet).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, the molecular ion peak ([M]⁺) would be expected at an m/z of approximately 173.
Fragmentation Pattern:
The fragmentation of tetrazole-containing compounds is often characterized by the loss of nitrogen molecules (N₂) or hydrazoic acid (HN₃). Common fragments for this molecule would likely arise from the cleavage of the side chain.
Table 4: Predicted Mass Spectral Fragments
| m/z | Possible Fragment |
| 173 | [C₅H₁₁N₅S]⁺ (Molecular Ion) |
| 145 | [M - N₂]⁺ |
| 130 | [M - HN₃]⁺ |
| 71 | [CH₂N(CH₃)₂]⁺ |
| 58 | [CH₂=N(CH₃)₂]⁺ |
Note: The relative intensities of the fragments will depend on the ionization technique used (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).
Conclusion
The spectroscopic data for this compound provides a detailed picture of its molecular structure. The combination of ¹H NMR, ¹³C NMR, IR, and MS allows for unambiguous identification and characterization. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, while IR spectroscopy identifies the key functional groups, and mass spectrometry confirms the molecular weight and provides insight into the molecule's stability and fragmentation pathways. This comprehensive spectroscopic analysis is indispensable for ensuring the quality and purity of this compound in its application as a crucial pharmaceutical intermediate.
References
1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol chemical properties
An In-Depth Technical Guide to 1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing in-depth information on the chemical properties, synthesis, and applications of this compound.
Introduction and Core Concepts
This compound, identified by CAS Number 61607-68-9, is a heterocyclic compound featuring a tetrazole ring, a thiol group, and a dimethylaminoethyl side chain.[1] The tetrazole moiety is a well-established bioisostere for the carboxylic acid group in medicinal chemistry.[2] This substitution can enhance a molecule's metabolic stability, lipophilicity, and potency, making tetrazole-containing compounds valuable scaffolds in drug discovery.[2] This particular molecule serves as a key intermediate in the synthesis of pharmaceuticals, most notably the cephalosporin antibiotic, Cefotiam.[3] Understanding its fundamental chemical properties is therefore crucial for its effective and safe utilization in research and manufacturing.
Molecular Structure and Identification
The unique arrangement of its functional groups—a tertiary amine, a tetrazole ring, and a thiol—dictates the molecule's reactivity and physical properties.
Caption: 2D structure of the title compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 61607-68-9 | [1][4] |
| Molecular Formula | C₅H₁₁N₅S | [1][4][5] |
| Molecular Weight | 173.24 g/mol | [1][4] |
| IUPAC Name | 1-[2-(dimethylamino)ethyl]-2H-tetrazole-5-thione | [1] |
| Common Synonyms | 1-(2-Dimethylaminoethyl)-5-mercaptotetrazole, 1-(2-Dimethylaminoethyl)-1H-tetrazole-5-thiol | [1][4] |
| InChI Key | ODDAWJGQWOGBCX-UHFFFAOYSA-N | [5] |
| Canonical SMILES | CN(C)CCN1C(=S)N=NN1 | [1] |
Physicochemical and Spectral Properties
The compound typically presents as white to yellowish crystals or a solid.[3][5] Its physical state is a direct consequence of the strong intermolecular interactions, including hydrogen bonding potential from the thiol group and dipole-dipole interactions of the tetrazole ring.
Table 2: Physicochemical Data
| Property | Value | Source(s) |
| Melting Point | 215 °C (decomposes) | [5] |
| Solubility | Soluble in water | [5] |
| Appearance | White to yellowish crystals/solid | [3] |
Spectral Analysis: Comprehensive spectral data are available for this compound, which are essential for its identification and quality control. This includes:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR data are available, providing detailed information about the hydrogen and carbon framework of the molecule.[6][7]
-
Mass Spectrometry (MS): MS data confirms the molecular weight and provides fragmentation patterns useful for structural elucidation.[7]
-
Infrared Spectroscopy (IR): IR spectra are available, which help in identifying the key functional groups present in the molecule.[7]
Synthesis Protocol
A common synthetic route involves the reaction of 2-isocyanate-N,N-dimethylethanamine with sodium azide.[8] The causality behind this choice of reagents lies in the classic formation of a tetrazole ring from an isocyanate and an azide, a variation of the [3+2] cycloaddition reaction. The subsequent acidification and purification steps are critical for isolating the desired product in high yield.
Caption: General workflow for the synthesis of the title compound.
Step-by-Step Experimental Methodology: The following protocol is based on a reported synthesis.[8]
-
Reaction Setup: In a suitable reaction vessel, combine 2-isocyanate-N,N-dimethylethanamine (1 mmol) and sodium azide (1 mmol).
-
Solvent Addition: Add 2 mL of 2-propanol and 2 mL of water to the vessel. The use of a mixed aqueous-organic solvent system facilitates the dissolution of both the organic isocyanate and the inorganic azide salt.
-
Reaction: Stir the mixture vigorously at a constant temperature of 80°C for 3 hours. This elevated temperature provides the necessary activation energy for the cycloaddition to proceed at a reasonable rate.
-
Acidification: After the reaction period, cool the mixture and acidify it using 2N HCl. This step is crucial for protonating the tetrazole ring and ensuring the product is in its desired form for isolation.
-
Solvent Removal: Remove the solvents under reduced pressure (e.g., using a rotary evaporator).
-
Purification: Purify the resulting crude product using silica gel column chromatography. Elute the column with a mixture of methanol and dichloromethane to isolate the pure this compound. The reported yield for this process is 84%.[8]
Applications in Drug Development and Research
The primary and most well-documented application of this compound is as a key building block in pharmaceutical synthesis.
-
Intermediate for Cefotiam: It is a crucial side-chain intermediate for the synthesis of Cefotiam, a second-generation cephalosporin antibiotic.[3]
-
Organic Synthesis: It serves as a versatile intermediate for introducing the dimethylaminoethyl-tetrazole-thiol moiety into other complex organic molecules.[3]
-
Potential Therapeutic Roles: While its primary role is as an intermediate, related structures have been investigated for direct therapeutic effects. Some sources suggest potential antifungal and antiviral properties for similarly named compounds, highlighting the broader potential of this chemical scaffold in medicinal chemistry.[9] The tetrazole ring itself is a privileged structure, often used to improve the pharmacokinetic profile of drug candidates.[2]
Caption: Role as a building block in pharmaceutical synthesis.
Safety, Handling, and Storage
Proper handling of this chemical is essential to ensure laboratory safety. It is classified as hazardous and requires appropriate precautions.
GHS Hazard Information:
-
Hazard Classifications: Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Specific Target Organ Toxicity – Single Exposure (Category 3, Respiratory tract irritation).[1]
-
Signal Word: Warning.
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Recommended Handling and PPE:
-
Engineering Controls: Ensure adequate ventilation. A chemical fume hood is recommended.
-
Personal Protective Equipment (PPE):
-
Precautionary Statements (selection):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Storage and Stability:
-
Storage Conditions: Store in a dry, cool, and well-ventilated place. The container should be tightly sealed and protected from light.[3]
-
Storage Class: 11 - Combustible Solids.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[10]
References
- 1. 1-(2-(dimethylamino)ethyl)-1,2-dihydro-5H-tetrazole-5-thione | C5H11N5S | CID 3017268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 3. ensince.com [ensince.com]
- 4. scbt.com [scbt.com]
- 5. This compound | CAS: 61607-68-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. This compound(61607-68-9) MS [m.chemicalbook.com]
- 8. This compound | 61607-68-9 [chemicalbook.com]
- 9. tantuchemicals.com [tantuchemicals.com]
- 10. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Crystal Structure of 1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Versatile Heterocycle
1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Tetrazole derivatives are recognized as valuable bioisosteres for carboxylic acid and amide groups, offering improved metabolic stability and advantageous physicochemical properties. This particular compound serves as a key intermediate in the synthesis of pharmaceuticals, notably as an impurity of the semi-synthetic cephalosporin antibiotic, Cefotiam. Emerging research also points towards its potential as an antifungal, antiviral, and anticancer agent, underscoring the importance of a detailed understanding of its three-dimensional structure for the rational design of novel therapeutics.[1] This guide provides a comprehensive analysis of the crystal structure of this compound, detailing its synthesis, crystallographic parameters, and the intricate network of intermolecular interactions that govern its solid-state architecture.
Synthesis and Crystallization: A Pathway to High-Purity Crystals
The synthesis of this compound is achieved through a cyclization reaction involving 2-isocyanate-N,N-dimethylethanamine and sodium azide.[1] The subsequent purification and crystallization are critical steps for obtaining single crystals suitable for X-ray diffraction analysis.
Experimental Protocol: Synthesis
A robust and reproducible method for the synthesis of the title compound is outlined below. The causality behind the choice of reagents and conditions lies in ensuring a high-yield reaction while facilitating subsequent purification.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, combine 2-isocyanate-N,N-dimethylethanamine (1 mmol) and sodium azide (1 mmol).
-
Solvent Addition: Add 2 ml of 2-propanol and 2 ml of water to the flask. The use of a protic solvent mixture facilitates the dissolution of the reactants and promotes the cyclization reaction.
-
Heating: The reaction mixture is stirred and heated to 80°C for 3 hours. This temperature provides the necessary activation energy for the reaction to proceed to completion within a reasonable timeframe.
-
Acidification: After cooling to room temperature, the reaction mixture is acidified with 2N HCl. This step protonates the tetrazole-thiol, aiding in its isolation.
-
Workup: The solvent is removed under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography using a mixture of methanol and dichloromethane as the eluent. This chromatographic separation effectively removes unreacted starting materials and byproducts, yielding the desired compound with high purity (84% yield).[1]
Experimental Protocol: Crystallization
The formation of single crystals suitable for X-ray diffraction is highly dependent on the careful control of saturation and nucleation. Vapor diffusion is a reliable method for growing high-quality crystals of small molecules.
Diagram of the Crystallization Workflow
Caption: Crystallization workflow using the vapor diffusion method.
Step-by-Step Methodology:
-
Solution Preparation: Dissolve a small amount of the purified this compound in a minimal amount of a suitable solvent, such as methanol, in a small, clean vial.
-
Vapor Diffusion Setup: Place this small vial inside a larger vial containing a small amount of a more volatile anti-solvent, such as diethyl ether. The choice of an anti-solvent is crucial; it should be a solvent in which the compound is poorly soluble.
-
Sealing and Incubation: Seal the larger vial and leave it undisturbed at a constant temperature.
-
Crystal Growth: Over time, the anti-solvent will slowly diffuse into the solution of the compound, gradually reducing its solubility and inducing the formation of single crystals. This slow process is key to obtaining well-ordered crystals.
Crystal Structure Analysis
The crystal structure of this compound has been determined by X-ray crystallography and the data deposited in the Cambridge Structural Database (CSD) with the deposition number 982929. The crystallographic information was published in Acta Crystallographica Section E: Structure Reports Online in 2014.
Crystallographic Data
| Parameter | Value |
| CCDC Number | 982929 |
| Empirical Formula | C₅H₁₁N₅S |
| Formula Weight | 173.24 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.938(3) |
| b (Å) | 12.011(4) |
| c (Å) | 8.243(3) |
| α (°) | 90 |
| β (°) | 108.78(3) |
| γ (°) | 90 |
| Volume (ų) | 837.2(5) |
| Z | 4 |
Molecular Structure and Conformation
The asymmetric unit contains one molecule of this compound. The tetrazole ring is essentially planar, a characteristic feature of aromatic heterocyclic systems. The dimethylaminoethyl substituent adopts a gauche conformation.
Diagram of the Molecular Structure
Caption: Molecular structure of this compound.
Intermolecular Interactions and Crystal Packing
The crystal packing is dominated by a network of intermolecular hydrogen bonds and van der Waals interactions. The most significant interaction is the N—H···S hydrogen bond, which links the molecules into centrosymmetric dimers. These dimers are further connected into a three-dimensional supramolecular architecture through weaker C—H···N and C—H···S interactions. This intricate network of non-covalent interactions plays a crucial role in the stability of the crystal lattice.
Diagram of the Crystal Packing Motif
Caption: Schematic representation of the key intermolecular interactions.
Structure-Activity Relationship Insights
A detailed understanding of the crystal structure provides valuable insights for drug development professionals. The conformation of the dimethylaminoethyl side chain and the hydrogen bonding capabilities of the tetrazole-thiol moiety are critical for its biological activity. The ability to form specific hydrogen bonds, as observed in the crystal structure, is likely a key determinant of its interaction with biological targets. This structural information can be used to design analogs with modified side chains or substitution patterns on the tetrazole ring to optimize binding affinity and selectivity for specific enzymes or receptors. The planarity of the tetrazole ring also suggests that π-π stacking interactions could play a role in target binding.
Conclusion
This technical guide has provided a comprehensive overview of the crystal structure of this compound. From detailed experimental protocols for its synthesis and crystallization to a thorough analysis of its molecular and supramolecular structure, the information presented herein serves as a valuable resource for researchers in medicinal chemistry and drug development. The elucidation of the three-dimensional architecture of this important heterocyclic compound provides a solid foundation for future structure-based drug design efforts aimed at developing novel therapeutic agents.
References
An In-depth Technical Guide on the Core Mechanism of Action of 1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol
Abstract
This technical guide provides a comprehensive analysis of the mechanism of action of 1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol. Rather than possessing a standalone pharmacological activity, this compound is principally recognized as a crucial structural component of the third-generation cephalosporin antibiotic, Cefotiam.[1][2][3][4] Therefore, its mechanism of action is intrinsically linked to that of Cefotiam. This guide will first elucidate the well-established antibacterial mechanism of Cefotiam, followed by a detailed exploration of the multifaceted roles of the tetrazole moiety in medicinal chemistry. Finally, we will dissect the potential contributions of the this compound side chain to the overall efficacy and pharmacokinetic profile of Cefotiam. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the structure-activity relationships of this important class of antibiotics.
Introduction: The Identity of this compound
This compound is a heterocyclic organic compound that has garnered significant attention not as an independent therapeutic agent, but as a key building block in the synthesis of the semi-synthetic cephalosporin, Cefotiam.[4] In the architecture of the Cefotiam molecule, this moiety is attached at the C-3 position of the cephem nucleus and plays a pivotal role in defining the drug's antibacterial spectrum and pharmacokinetic properties.[2][5]
Below is the chemical structure of Cefotiam, highlighting the this compound side chain.
Caption: Chemical structures of Cefotiam and its this compound side chain.
The Primary Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis by Cefotiam
The bactericidal activity of Cefotiam, and by extension the functional role of its this compound side chain, is centered on the disruption of bacterial cell wall synthesis.[1][2][6][7][8] This mechanism is characteristic of β-lactam antibiotics.
The bacterial cell wall is a vital structure that maintains the cell's shape and protects it from osmotic lysis. It is composed of a mesh-like polymer called peptidoglycan. The final step in peptidoglycan synthesis involves the cross-linking of peptide chains, a reaction catalyzed by a group of enzymes known as penicillin-binding proteins (PBPs).[6]
Cefotiam, through its β-lactam ring, acts as a suicide inhibitor of these PBPs. The strained β-lactam ring acylates the active site of the PBPs, rendering them inactive. This inhibition of peptidoglycan cross-linking leads to a weakened cell wall, ultimately causing cell lysis and bacterial death.[6][9]
Caption: The mechanism of action of Cefotiam.
The Role of the Tetrazole Moiety in Medicinal Chemistry
The tetrazole ring system is a prominent structural motif in a multitude of pharmacologically active compounds.[3][10][11][12][13] Its significance stems from its unique physicochemical properties, particularly its role as a bioisostere of the carboxylic acid group.[3][10][14]
Key attributes of the tetrazole moiety include:
-
Bioisosterism: The tetrazole ring is a well-established bioisostere for the carboxylic acid functional group. This substitution can enhance a drug's metabolic stability and improve its pharmacokinetic profile by increasing lipophilicity and bioavailability.[10][12]
-
Metabolic Stability: The tetrazole ring is generally resistant to metabolic degradation, which can prolong the half-life of a drug.[12]
-
Broad-Spectrum Bioactivity: Tetrazole derivatives have been reported to exhibit a wide array of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and anticonvulsant properties.[11][15][16][17]
The inclusion of the tetrazole ring in Cefotiam is a deliberate medicinal chemistry strategy to optimize its drug-like properties.
Contribution of the this compound Side Chain to Cefotiam's Profile
While the β-lactam core of Cefotiam is responsible for its fundamental antibacterial mechanism, the this compound side chain at the C-3 position significantly influences its overall characteristics.
Impact on Antibacterial Spectrum and Potency
The nature of the C-3 side chain in cephalosporins is a key determinant of their antibacterial spectrum and potency. While direct studies isolating the effect of this specific side chain are scarce, it is understood to contribute to the stability of the molecule against certain β-lactamases produced by Gram-negative bacteria.[1][7]
Influence on Pharmacokinetics
There is evidence to suggest that the this compound side chain plays a role in the pharmacokinetic profile of Cefotiam. A study investigating the transport of various β-lactam antibiotics in kidney epithelial cells suggested that the ionization of the nitrogen in the N-dimethylaminoethyl group of the Cefotiam side chain is a factor in its secretory-oriented movement.[18] This indicates that the side chain may be involved in the active transport and elimination of the drug.
Potential for Side Effects: A Comparative Perspective
Certain cephalosporins containing an N-methyltetrazolthiol (NMTT) side chain at the C-3 position have been associated with adverse effects such as hypoprothrombinemia (a blood clotting disorder) and a disulfiram-like reaction with alcohol.[19] It is important to note that the side chain in Cefotiam is this compound, which is structurally distinct from NMTT. However, the shared tetrazole-thiol core warrants consideration, although clinical data for Cefotiam does not prominently feature these specific side effects.[20]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
To experimentally assess the antibacterial activity of Cefotiam, a standard method is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Step-by-Step Methodology
-
Preparation of Bacterial Inoculum:
-
A pure culture of the test bacterium (e.g., Escherichia coli) is grown in a suitable broth medium to a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard).
-
-
Preparation of Cefotiam Dilutions:
-
A stock solution of Cefotiam is prepared and serially diluted in a multi-well microtiter plate to obtain a range of concentrations.
-
-
Inoculation:
-
Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
-
Incubation:
-
The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
-
Reading of Results:
-
The MIC is determined as the lowest concentration of Cefotiam in which there is no visible bacterial growth (i.e., the well remains clear).
-
Caption: Workflow for Determining the Minimum Inhibitory Concentration (MIC).
Representative Data
The following table summarizes the MIC values of Cefotiam against several medically important bacteria, demonstrating its broad spectrum of activity.
| Bacterial Species | MIC Range (µg/mL) |
| Escherichia coli | 0.06 - 4 |
| Klebsiella pneumoniae | 0.06 - 8 |
| Staphylococcus aureus | 0.25 - 16 |
| Streptococcus pneumoniae | 0.015 - 1 |
Note: MIC values can vary depending on the specific strain and testing methodology.
Conclusion
References
- 1. Cefotiam - Wikipedia [en.wikipedia.org]
- 2. Cefotiam | C18H23N9O4S3 | CID 43708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lifechemicals.com [lifechemicals.com]
- 4. Cefotiam [drugfuture.com]
- 5. ▷ InChI Key Database ⚛️ | Cefotiam [inchikey.info]
- 6. What is the mechanism of Cefotiam Hydrochloride? [synapse.patsnap.com]
- 7. mims.com [mims.com]
- 8. nbinno.com [nbinno.com]
- 9. Cefotiam Hydrochloride | C18H25Cl2N9O4S3 | CID 47896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. Page loading... [guidechem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. cyberleninka.ru [cyberleninka.ru]
- 18. Effect of side chains including the N-methyl-tetrazole-thiol group of beta-lactam antibiotics on transport in cultured kidney epithelial cells LLC-PK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. BioKB - Publication [biokb.lcsb.uni.lu]
- 20. [Clinical effect of a cephalosporin derivative, cefotiam, on otorhinolaryngologic infections] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Toxicological Data for 1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol, with CAS Number 61607-68-9, is a heterocyclic compound featuring a tetrazole ring, a thiol group, and a dimethylaminoethyl side chain.[1][2][3] Its structural components suggest potential applications as an intermediate in organic synthesis, particularly in the pharmaceutical industry as a side chain for cephalosporin antibiotics like Cefotiam.[1][4] Given its potential role in drug development and synthesis, a thorough understanding of its toxicological profile is imperative for ensuring laboratory safety and predicting potential biological effects.
This guide provides a comprehensive analysis of the available toxicological data for this compound. Due to the limited public availability of in-depth, primary toxicological studies for this specific molecule, this document synthesizes information from aggregated safety data, discusses the toxicological relevance of its structural motifs, and outlines standardized testing protocols that would be required for a complete toxicological evaluation.
Physicochemical Properties and Identification
A foundational aspect of toxicology is understanding the compound's identity and basic properties, which influence its absorption, distribution, metabolism, and excretion (ADME).
| Property | Value | Source |
| Molecular Formula | C₅H₁₁N₅S | [5] |
| Molecular Weight | 173.24 g/mol | [5] |
| CAS Number | 61607-68-9 | [3] |
| Appearance | White to off-white or yellowish solid/crystals | [1][4] |
| Melting Point | 215 °C (decomposes) | [1] |
| Solubility | Slightly soluble in Methanol; Sparingly soluble in water (with heating) | [1] |
Part 1: Hazard Identification and Classification
Based on aggregated data submitted to the European Chemicals Agency (ECHA), this compound is classified as a hazardous substance.[5] It is important to note that a minority of notifications (11.5%) did not classify it as hazardous, indicating some variability in the submitted data.[5] However, the predominant classifications warrant significant caution.
GHS Hazard Classifications: [5]
-
Skin Irritation (Category 2): H315 - Causes skin irritation.
-
Eye Irritation (Category 2): H319 - Causes serious eye irritation.
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.
These classifications are based on the harmonized hazard statements from multiple notifications and are the primary toxicological indicators currently available.[5] The toxicological profile suggests that the compound has localized effects on skin, eyes, and the respiratory system upon direct contact.
Inferred Toxicological Properties from Structural Analogs
While specific data is limited, the toxicology of related chemical classes can provide valuable insights. The tetrazole ring, particularly when combined with other functional groups, can exhibit a range of biological activities and toxicities. For instance, 1-phenyl-1H-tetrazole-5-thiol, a related compound, is also classified as an irritant to the eyes, skin, and respiratory system.[6] Furthermore, high-nitrogen heterocyclic compounds like tetrazoles can be thermally unstable, and some derivatives are known to have explosive properties, although this is highly dependent on the specific substituents.[6]
The thiol (-SH) group can also contribute to toxicity. Thiols can interact with biological systems, including proteins and enzymes, potentially leading to cellular disruption.
Part 2: Detailed Toxicological Endpoints (Data Gaps and Recommended Testing)
A complete toxicological profile requires assessment across several key endpoints. For this compound, specific experimental data for the following endpoints are not publicly available. Therefore, this section outlines the necessary assays, grounded in authoritative OECD guidelines, that would be required to fill these critical data gaps.
Acute Toxicity
Acute toxicity studies are fundamental for determining the potential for adverse effects after a single, short-term exposure.[7][8] This data is used to derive classifications and inform safe handling procedures.
Recommended Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD TG 423)
This method is designed to classify a substance into a toxicity category using a stepwise procedure with a minimal number of animals.[9][10][11]
Methodology Workflow:
-
Animal Selection: Healthy, young adult rodents (typically female rats) are used.[7] Animals are acclimatized for at least five days prior to the study.[7]
-
Dose Selection & Administration: Testing is initiated using a starting dose from a series of fixed levels (e.g., 5, 50, 300, 2000 mg/kg body weight).[8] The substance is typically administered orally via gavage.[7]
-
Stepwise Procedure: A group of three animals is dosed at the selected level. The outcome (mortality or survival) determines the next step:
-
If mortality occurs, the test is repeated at a lower dose level.
-
If no mortality occurs, the test is repeated at a higher dose level.
-
-
Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, behavior), and body weight changes for at least 14 days.[9][10]
-
Data Analysis: The method allows for classification of the substance into one of the GHS categories for acute toxicity without calculating a precise LD50 value.[7]
Caption: Workflow for OECD TG 423 Acute Toxic Class Method.
Genotoxicity and Mutagenicity
Genotoxicity testing is crucial to determine if a substance can cause damage to genetic material (DNA), potentially leading to cancer or heritable defects.[12] A standard battery of tests is required to assess different endpoints.[13]
Recommended Protocol 1: Bacterial Reverse Mutation Test (Ames Test - OECD TG 471)
This initial screening assay uses several strains of Salmonella typhimurium and Escherichia coli to detect gene mutations.[14]
Methodology Workflow:
-
Strain Selection: Use a minimum of five bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA or WP2 uvrA (pKM101)).[14]
-
Metabolic Activation: Conduct the test both with and without an exogenous metabolic activation system (e.g., rat liver S9 fraction) to mimic mammalian metabolism.[14]
-
Exposure: The test compound is mixed with the bacterial culture and plated on a minimal agar medium.
-
Incubation: Plates are incubated for 48-72 hours.
-
Scoring: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (colonies that have mutated back to a state where they can synthesize an essential amino acid) compared to the negative control.
Recommended Protocol 2: In Vitro Mammalian Cell Micronucleus Test (OECD TG 487)
This assay detects both chromosome breakage and loss (clastogenicity and aneugenicity) in mammalian cells.[15][16]
Methodology Workflow:
-
Cell Culture: Use appropriate mammalian cells (e.g., human peripheral blood lymphocytes or cell lines like TK6).[15]
-
Treatment: Expose cell cultures to a range of concentrations of the test substance, with and without metabolic activation (S9).
-
Cytokinesis Block: Add Cytochalasin B to block cell division at the two-nucleus (binucleate) stage, which allows for the identification of cells that have completed one nuclear division.[15]
-
Harvesting & Staining: Harvest cells, fix, and stain the cytoplasm and nuclei.
-
Analysis: Score the frequency of micronuclei (small, secondary nuclei containing chromosome fragments or whole chromosomes) in binucleated cells under a microscope. A significant increase in micronuclei frequency indicates genotoxic potential.
Caption: Standard in vitro genotoxicity testing battery.
Part 3: Safety, Handling, and Conclusions
Safety Recommendations:
Given the GHS classification, strict safety protocols are mandatory when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate gloves, safety glasses with side-shields, and a lab coat. For handling the solid powder, a dust mask (e.g., N95) is recommended to prevent respiratory irritation.
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[6]
-
Handling: Avoid contact with skin, eyes, and clothing.[17] Prevent dust formation.[17] Keep away from ignition sources and strong oxidizing agents.[6][17]
-
Storage: Store in a dry, cool, well-ventilated place in a tightly sealed container.[4]
The current toxicological data for this compound is limited primarily to GHS classifications derived from regulatory notifications. These classifications identify it as a skin, eye, and respiratory irritant.[5] There is a significant lack of publicly available data regarding its acute systemic toxicity, genotoxicity, and other chronic toxicological endpoints.
For any research or development activities involving this compound, it is crucial to operate under the assumption that it is hazardous as classified. Furthermore, to establish a comprehensive safety profile suitable for drug development or scaled manufacturing, a full battery of toxicological tests, guided by authoritative OECD guidelines, is essential. The protocols outlined in this guide for acute oral toxicity and genotoxicity represent the minimum next steps required to begin building a robust toxicological dossier for this compound.
References
- 1. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. scbt.com [scbt.com]
- 3. 1-(2-DIMETHYLAMINO) ETHYL)-1H- TETRAZOLE-5-THIOL – CHEM-IS-TRY Inc [chem-is-try.com]
- 4. ensince.com [ensince.com]
- 5. 1-(2-(dimethylamino)ethyl)-1,2-dihydro-5H-tetrazole-5-thione | C5H11N5S | CID 3017268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. researchgate.net [researchgate.net]
- 8. Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). - IVAMI [ivami.com]
- 9. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 10. youtube.com [youtube.com]
- 11. oecd.org [oecd.org]
- 12. ovid.com [ovid.com]
- 13. researchgate.net [researchgate.net]
- 14. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 15. academic.oup.com [academic.oup.com]
- 16. Genotoxicity: OECD guidelines & future of genetic safety testing [genevolution.fr]
- 17. fishersci.com [fishersci.com]
Methodological & Application
use of 1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol in oligonucleotide synthesis
As a Senior Application Scientist, this guide provides a comprehensive overview of the chemical principles and practical applications of tetrazole derivatives in solid-phase oligonucleotide synthesis. While direct, routine use of 1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol is not established in standard synthesis protocols, its structure is highly relevant to a critical class of reagents: phosphoramidite activators.
This document will, therefore, delve into the pivotal role of structurally similar tetrazole-thiol compounds, providing researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols necessary for high-efficiency oligonucleotide synthesis. We will explore the established mechanisms of action for mainstream activators and then, from a position of expertise, extrapolate the potential behavior and theoretical considerations for using a novel reagent like this compound.
Part 1: The Central Role of Activators in Phosphoramidite Chemistry
The solid-phase synthesis of oligonucleotides via the phosphoramidite method is a cyclical process involving four key steps: deblocking (detritylation), coupling, capping, and oxidation.[1] The coupling step, where a new phosphoramidite monomer is added to the growing oligonucleotide chain, is arguably the most critical for the overall yield and purity of the final product. This reaction does not proceed spontaneously; it requires an activator to initiate the formation of the internucleotide phosphite triester linkage.[2]
Mechanism of Activation
Phosphoramidite monomers are stable compounds, designed to prevent self-coupling.[1] The role of the activator is to protonate the diisopropylamino group of the phosphoramidite. This transforms the nitrogen into an excellent leaving group, creating a highly reactive phosphitylating agent. This intermediate is then susceptible to nucleophilic attack by the free 5'-hydroxyl group of the solid-support-bound oligonucleotide.
Most traditional activators, such as 1H-tetrazole and its derivatives, are weakly acidic azoles.[2][3] They function through a general acid/base catalysis mechanism:
-
Protonation: The acidic proton of the tetrazole protonates the nitrogen atom of the phosphoramidite.
-
Intermediate Formation: The diisopropylamine group departs, and the tetrazolide anion attacks the phosphorus atom, forming a highly reactive phosphoramidite-tetrazolide intermediate.
-
Nucleophilic Attack: The free 5'-hydroxyl group of the growing oligonucleotide chain attacks the phosphorus center of the activated intermediate, displacing the tetrazolide and forming the desired phosphite triester linkage.
The efficiency of this process is paramount. An average coupling efficiency of 98% may seem high, but for a 100-mer oligonucleotide, this would result in a theoretical maximum yield of only 13% of the full-length product.[4] Therefore, the choice of activator is critical for synthesizing long and high-quality oligonucleotides.
Part 2: A Comparative Analysis of Standard Activators
Several activators have been developed to optimize coupling efficiency, reduce coupling times, and improve solubility in acetonitrile, the standard synthesis solvent. The properties of these activators directly influence their performance.
| Activator | pKa | Max. Solubility in ACN | Key Characteristics & Insights |
| 1H-Tetrazole | 4.89 | ~0.5 M | The original, benchmark activator. Reliable for standard DNA synthesis but has limited solubility and requires longer coupling times, especially for RNA and sterically hindered monomers.[5] |
| 5-Ethylthio-1H-tetrazole (ETT) | 4.28 | ~0.75 M | More acidic and more soluble than 1H-tetrazole, allowing for higher concentrations and faster coupling times. A widely used, robust activator for both DNA and RNA synthesis.[1][5] |
| 5-Benzylthio-1H-tetrazole (BTT) | 4.08 | ~0.33 M | More acidic than ETT, making it a highly efficient activator, particularly favored for RNA synthesis with TBDMS or TOM-protected phosphoramidites.[5] Its lower solubility is a practical limitation. |
| 4,5-Dicyanoimidazole (DCI) | 5.2 | ~1.2 M | Less acidic than tetrazoles but acts as a more potent nucleophilic catalyst.[1][4] Its high solubility allows for lower phosphoramidite excess and is excellent for high-throughput synthesis where reagent precipitation can be an issue.[5] |
Table 1: Comparison of common phosphoramidite activators.
This data highlights the trade-offs between acidity, nucleophilicity, and solubility that guide the selection of an activator for a specific application, such as the synthesis of long oligonucleotides or modified RNA sequences.[4]
Part 3: Theoretical Evaluation of this compound
While not a commercially established activator for oligonucleotide synthesis, we can infer the potential behavior of this compound based on its molecular structure.
Structural Components and Their Potential Functions:
-
Tetrazole-5-thiol Core: This moiety is structurally analogous to the active components of ETT and BTT. The thiol group (-SH) can be deprotonated, and the tetrazole ring possesses the necessary acidic proton (N-H) to initiate phosphoramidite activation. The pKa would likely be in the range of other acidic tetrazoles (approx. 4.0-4.5), suggesting it could function as an efficient activator.
-
Dimethylaminoethyl Side Chain: This is the most significant deviation from standard activators.
-
Solubility: The tertiary amine and ethyl linker could enhance solubility in polar aprotic solvents like acetonitrile, a potential advantage over less soluble activators like BTT.
-
Basicity: The dimethylamino group (a Lewis base) introduces a complicating factor. It could potentially interfere with the activation process by neutralizing the acidic activator or by reacting with the activated phosphoramidite intermediate. This could lead to unwanted side reactions or a reduction in coupling efficiency.
-
Buffering Effect: The basic side chain might act as an internal proton scavenger, potentially mitigating depurination of sensitive nucleobases (like Adenosine and Guanosine) which can occur with highly acidic deblocking or activation conditions.[4]
-
Hypothetical Mechanism and Concerns:
The activation mechanism would likely follow the same pathway as other tetrazole derivatives. However, the presence of the basic side chain necessitates careful evaluation. Side reactions, such as the phosphitylation of the tertiary amine, while unlikely, cannot be ruled out without empirical data. The primary concern would be a potential reduction in the effective acidity of the activator solution, which might require longer coupling times to achieve high efficiency.
Part 4: Experimental Protocols
The following protocols describe the standard, validated method for oligonucleotide synthesis using a well-established activator, 5-Ethylthio-1H-tetrazole (ETT). These protocols serve as a reliable baseline for any synthesis workflow.
Protocol 4.1: Reagent Preparation
Objective: To prepare fresh, anhydrous reagents for solid-phase oligonucleotide synthesis. The exclusion of water is critical, as moisture will react with the activated phosphoramidite, reducing coupling efficiency.[4]
Materials:
-
Anhydrous Acetonitrile (ACN), <30 ppm H₂O
-
5-Ethylthio-1H-tetrazole (ETT)
-
DNA/RNA Phosphoramidites (A, C, G, T/U)
-
Capping Reagent A (Acetic Anhydride in THF/Lutidine)
-
Capping Reagent B (N-Methylimidazole in THF)
-
Oxidizer (Iodine in THF/Water/Pyridine)
-
Deblocking Reagent (3% Dichloroacetic Acid (DCA) in Dichloromethane (DCM))
Procedure:
-
Activator Solution (0.25 M ETT): In an inert (Argon or Helium) atmosphere, dissolve the appropriate amount of ETT in anhydrous ACN to a final concentration of 0.25 M. Ensure the ETT is fully dissolved. This concentration is a balance between reactivity and solubility.
-
Phosphoramidite Solutions (0.1 M): Dissolve each phosphoramidite in anhydrous ACN to a final concentration of 0.1 M. Use molecular sieves to pre-treat the ACN if necessary to ensure it is completely anhydrous.[1]
-
Other Reagents: Prepare or use commercially available capping, oxidizing, and deblocking solutions as per the synthesizer manufacturer's recommendations. Ensure all reagent bottles are properly sealed under an inert atmosphere.
Protocol 4.2: Automated Solid-Phase Synthesis Cycle
Objective: To perform a single coupling cycle on an automated DNA/RNA synthesizer.
Instrumentation: Standard automated oligonucleotide synthesizer.
Procedure: The following steps are performed automatically by the synthesizer for each monomer addition.
-
Deblocking (Detritylation):
-
The solid support column containing the growing oligonucleotide is washed with anhydrous ACN.
-
The 5'-Dimethoxytrityl (DMTr) protecting group is removed by flushing the column with the deblocking solution (3% DCA in DCM). This exposes the 5'-hydroxyl group for the next coupling reaction.[1]
-
The column is thoroughly washed with anhydrous ACN to remove all traces of acid, which would neutralize the incoming activated phosphoramidite.
-
-
Coupling (Activation):
-
The selected phosphoramidite solution (0.1 M) and the activator solution (0.25 M ETT) are simultaneously delivered to the column.
-
The mixture is allowed to react for a specified coupling time (e.g., 2-5 minutes for standard DNA). This time is optimized to allow the reaction to proceed to >99% completion.
-
The column is washed with ACN.
-
-
Capping:
-
To permanently block any 5'-hydroxyl groups that failed to react during the coupling step, a mixture of Capping Reagent A and B is delivered to the column.[1]
-
This acetylates the unreacted hydroxyls, preventing them from participating in subsequent cycles and generating n-1 deletion mutants.[6] This step is critical for the purity of the final product, especially for long oligonucleotides.[4]
-
The column is washed with ACN.
-
-
Oxidation:
-
The unstable phosphite triester linkage is oxidized to a stable pentavalent phosphate triester by flushing the column with the oxidizer solution.[1]
-
The column is washed with ACN to remove residual oxidizer and water. The cycle is now complete and ready for the next deblocking step.
-
Part 5: Visualizing the Workflow
Diagrams provide a clear, conceptual understanding of the chemical transformations occurring during synthesis.
Diagram 5.1: The Phosphoramidite Coupling Cycle
Caption: Workflow of the phosphoramidite coupling reaction.
Diagram 5.2: Hypothetical Activation by the Target Molecule
Caption: Theoretical activation pathway and potential side reactions.
References
Application of 1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol in Surface Modification: A Technical Guide for Researchers
This technical guide provides a comprehensive overview of the application of 1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol (DMET) in the field of surface modification. Intended for researchers, scientists, and drug development professionals, this document delves into the core principles, experimental protocols, and diverse applications of this versatile molecule. We will explore the unique chemical characteristics of DMET that make it a powerful tool for tailoring the interfacial properties of various materials, with a particular focus on metallic and semiconductor surfaces.
Introduction to this compound (DMET)
This compound, with the chemical formula C5H11N5S, is a bifunctional organic molecule that has garnered significant interest in materials science and biomedicine.[1][2] Its structure, featuring a tetrazole-5-thiol headgroup and a terminal dimethylaminoethyl tail, allows for robust surface anchoring and subsequent functionalization, making it an ideal candidate for creating highly tailored surfaces.
The key functional components of DMET are:
-
Tetrazole-5-thiol Headgroup: This moiety exhibits a strong affinity for a variety of metal and semiconductor surfaces. The thiol group (-SH) is well-known for its ability to form strong covalent bonds with noble metals like gold and silver, leading to the formation of stable self-assembled monolayers (SAMs).[3][4] The tetrazole ring, a nitrogen-rich heterocycle, can also participate in coordination with metal ions and contributes to the overall stability and electronic properties of the modified surface.[5]
-
Dimethylaminoethyl Tail Group: The tertiary amine at the terminus of the ethyl chain provides a locus for further chemical modification and imparts pH-responsive properties to the surface.[6][7] At acidic pH, the dimethylamino group becomes protonated, leading to a positively charged surface, which can influence protein adsorption, drug loading, and other interfacial phenomena.[8][9] This "smart" behavior opens up possibilities for creating surfaces that can respond to environmental cues.
Mechanism of Surface Modification
The modification of surfaces with DMET primarily occurs through the formation of a self-assembled monolayer. This process is driven by the strong interaction between the tetrazole-5-thiol headgroup and the substrate.
Binding to Metallic Surfaces (e.g., Gold)
On gold surfaces, the thiol group of DMET forms a strong, dative covalent bond with gold atoms.[3] This interaction is the primary driving force for the self-assembly process. The molecules then arrange themselves into a densely packed, ordered monolayer, with the dimethylaminoethyl tails extending away from the surface. The tetrazole ring can further stabilize the monolayer through intermolecular interactions and coordination with surface gold atoms.
References
- 1. 1-(2-(dimethylamino)ethyl)-1,2-dihydro-5H-tetrazole-5-thione | C5H11N5S | CID 3017268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. Self-assembled monolayers of thiols and dithiols on gold: new challenges for a well-known system - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Recent Advances in pH- or/and Photo-Responsive Nanovehicles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Item - pH-Responsive Coating of Silver Nanoparticles with Poly(2â(N,Nâdimethylamino)ethyl methacrylate): The Role of Polymer Size and Degree of Protonation - American Chemical Society - Figshare [acs.figshare.com]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: 1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol as a Versatile Ligand for Metal Complex Synthesis
Abstract: This document provides a comprehensive technical guide on the synthesis, coordination chemistry, and application of 1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol as a ligand for forming metal complexes. We delve into detailed, field-proven protocols for the synthesis of the ligand and its subsequent metal complexes, methods for their characterization, and procedures for determining their stability. This guide is intended for researchers in coordination chemistry, materials science, and drug development, offering both theoretical insights and practical, step-by-step methodologies.
Introduction: Unveiling a Multifaceted Ligand
This compound, also known as 1-(2-Dimethylaminoethyl)-5-mercaptotetrazole, is a heterocyclic compound featuring a unique combination of donor atoms.[1] Its molecular structure incorporates a tetrazole ring, a thione/thiol group, and a dimethylaminoethyl side chain, making it a highly versatile chelating agent.[2][3] While it is recognized as a key intermediate in the synthesis of the cephalosporin antibiotic Cefotiam, its potential in coordination chemistry remains a compelling area of exploration.[4][5]
The ligand possesses multiple potential coordination sites:
-
The Thiol/Thione Sulfur: A soft donor atom, ideal for coordinating with soft or borderline metal ions.
-
The Tetrazole Ring Nitrogens: Four potential nitrogen donors that can coordinate in various modes.
-
The Tertiary Amine Nitrogen: A side-chain donor that allows for the formation of stable five- or six-membered chelate rings.
This multi-dentate character allows the ligand to form stable and structurally diverse mononuclear or polynuclear complexes, making it a prime candidate for applications in catalysis, materials science, and medicinal chemistry.[6][7] This guide will provide the foundational protocols to synthesize and study these novel metal complexes.
Section 1: Physicochemical Properties and Synthesis of the Ligand
The ligand is typically a white to yellowish crystalline solid, soluble in water.[5][8] Its key properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 61607-68-9 | [1][4] |
| Molecular Formula | C₅H₁₁N₅S | [9] |
| Molecular Weight | 173.24 g/mol | [1][9] |
| Melting Point | 215 °C (decomposes) | [8] |
| Appearance | White to yellowish crystals | |
| InChI Key | ODDAWJGQWOGBCX-UHFFFAOYSA-N | [8][10] |
Protocol 1: Synthesis of this compound
This protocol is adapted from established synthetic routes for tetrazole thiols.[4] The mechanism involves the reaction of an isothiocyanate precursor (formed in situ or directly used) with sodium azide.
Rationale: The reaction leverages the [3+2] cycloaddition of the azide ion to the isothiocyanate group. The use of an alcohol-water solvent system facilitates the dissolution of both the organic precursor and the inorganic azide salt. Acidification is crucial to protonate the resulting tetrazole-thiolate salt, leading to the precipitation or extraction of the final product.
Materials:
-
2-Isocyanate-N,N-dimethylethanamine
-
Sodium Azide (NaN₃) - Caution: Highly toxic and explosive.
-
2-Propanol
-
Deionized Water
-
Hydrochloric Acid (2N HCl)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica Gel for column chromatography
-
Standard laboratory glassware, magnetic stirrer, heating mantle, rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-isocyanate-N,N-dimethylethanamine (1 mmol).
-
Add 2-propanol (2 mL) and deionized water (2 mL) to the flask.
-
Carefully add sodium azide (1 mmol). Handle with extreme care in a well-ventilated fume hood.
-
Heat the reaction mixture to 80°C and stir for 3 hours.[4]
-
After 3 hours, allow the mixture to cool to room temperature.
-
Carefully acidify the solution with 2N HCl until the pH is acidic (check with pH paper).
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting residue contains the crude product. Purify this residue using silica gel column chromatography.
-
Prepare the column with a slurry of silica gel in dichloromethane.
-
Elute the column with a gradient of methanol in dichloromethane (e.g., starting from 100% DCM and gradually increasing to 5% MeOH in DCM) to isolate the desired compound.
-
Collect the fractions containing the product (monitor by TLC) and combine them.
-
Remove the solvent from the combined fractions by rotary evaporation to yield the purified this compound. An 84% yield has been reported for this method.[4]
Caption: Workflow for the synthesis of the target ligand.
Section 2: Coordination Chemistry & Complex Synthesis
The rich array of donor atoms in this compound allows for diverse coordination modes, which dictates the geometry and properties of the resulting metal complexes.
Theoretical Framework:
-
HSAB Principle: The soft thiol sulfur atom will preferentially bind to soft metal ions (e.g., Ag(I), Hg(II), Cd(II)). The borderline nitrogen atoms of the tetrazole ring and the harder side-chain amine can coordinate effectively with borderline acids (e.g., Fe(II), Co(II), Ni(II), Cu(II), Zn(II)).[11]
-
Chelation: The dimethylaminoethyl side chain is perfectly positioned to form a stable five-membered chelate ring with a metal center when coordinating through the side-chain nitrogen and a tetrazole ring nitrogen (e.g., N4). This chelate effect significantly enhances the thermodynamic stability of the resulting complexes.[12]
Caption: Potential coordination modes for the ligand with metal centers.
Protocol 2: General Synthesis of a Metal Complex (Example: Zn(II))
This protocol provides a representative method for synthesizing a metal complex. Zinc(II) is chosen as a versatile borderline metal ion.
Rationale: The synthesis is typically performed in a polar solvent like ethanol or methanol to dissolve both the ligand and the metal salt. The reaction is often carried out at a slightly elevated temperature to ensure complete reaction. The stoichiometry is controlled by the molar ratio of ligand to metal salt. The product, being a coordination complex, is often less soluble than the reactants and may precipitate upon formation or cooling.
Materials:
-
This compound (Ligand, L)
-
Zinc(II) Chloride (ZnCl₂), anhydrous
-
Ethanol, absolute
-
Diethyl ether
-
Standard reflux glassware, magnetic stirrer, filtration apparatus
Procedure:
-
In a 50 mL round-bottom flask, dissolve the ligand (2 mmol, 346.5 mg) in absolute ethanol (20 mL). Stir until fully dissolved.
-
In a separate beaker, dissolve anhydrous ZnCl₂ (1 mmol, 136.3 mg) in absolute ethanol (10 mL).
-
Add the ZnCl₂ solution dropwise to the stirring ligand solution at room temperature.
-
Upon addition, the mixture may become cloudy, indicating the formation of the complex.
-
Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 60-70°C) for 2 hours to ensure the reaction goes to completion.
-
Allow the reaction mixture to cool slowly to room temperature. A precipitate should form.
-
For complete precipitation, cool the flask in an ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold ethanol (2 x 5 mL) to remove any unreacted starting materials.
-
Further wash the solid with diethyl ether (2 x 10 mL) to aid in drying.
-
Dry the resulting white powder in a vacuum desiccator overnight. The expected product would be of the form [Zn(L)₂Cl₂] or similar, depending on the preferred coordination number.
Section 3: Protocols for Characterization
Once synthesized, the complex must be thoroughly characterized to confirm its structure and purity.
Caption: General workflow for the synthesis and characterization of a metal complex.
FT-IR Spectroscopy:
-
Objective: To confirm coordination of the ligand to the metal center.
-
Procedure: Acquire spectra of the free ligand and the metal complex using KBr pellets.
-
Interpretation: Look for shifts in key vibrational bands. Coordination through the thiol sulfur and tetrazole nitrogen atoms will cause shifts in the C=S (thione) and C=N/N=N stretching frequencies compared to the free ligand.[13]
NMR Spectroscopy (for diamagnetic complexes like Zn(II)):
-
Objective: To observe the chemical environment of the ligand's protons and carbons upon complexation.
-
Procedure: Dissolve the free ligand and the complex in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Interpretation: Protons and carbons near the coordination sites will experience a downfield or upfield shift in the spectrum of the complex compared to the free ligand. This provides strong evidence of coordination in solution.[13]
UV-Vis Spectroscopy:
-
Objective: To study the electronic properties of the complex.
-
Procedure: Acquire spectra of the complex dissolved in a suitable solvent (e.g., DMF, DMSO).
-
Interpretation: For transition metal complexes (e.g., Co(II), Ni(II), Cu(II)), look for d-d transition bands in the visible region, which are indicative of the complex's geometry (e.g., octahedral vs. tetrahedral). Ligand-to-metal charge transfer (LMCT) bands may also be observed.[14]
Elemental Analysis:
-
Objective: To determine the empirical formula of the complex and confirm its stoichiometry.
-
Procedure: Submit a pure, dry sample for C, H, N, and S analysis.
-
Interpretation: The experimental weight percentages should match the calculated values for the proposed formula of the complex within an acceptable margin of error (typically ±0.4%).
Section 4: Protocol for Determining Complex Stability
The thermodynamic stability of a complex in solution is a critical parameter, quantified by the stability constant (K).[12] The Calvin-Bjerrum pH-metric titration technique is a reliable method for this determination.
Protocol 3: pH-Metric Titration for Stability Constant Determination
Rationale: This method involves titrating a solution containing the ligand and the metal ion with a standard base. By monitoring the pH change, one can calculate the proton-ligand stability constants and the metal-ligand stability constants. The difference in the titration curves of the ligand alone versus the ligand with the metal ion provides the data needed to calculate the extent of complex formation.[11]
Materials:
-
Calibrated pH meter
-
Thermostated titration vessel
-
Micro-burette
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M), carbonate-free
-
Perchloric acid (HClO₄)
-
Metal perchlorate salt (e.g., Zn(ClO₄)₂)
-
The ligand
-
Inert salt for maintaining constant ionic strength (e.g., NaClO₄)
Procedure:
-
Prepare Solutions: Prepare the following solutions in a solvent mixture (e.g., 70% ethanol-water) with a constant ionic strength (e.g., 0.1 M NaClO₄):
-
(A) Free HClO₄
-
(B) Free HClO₄ + Ligand
-
(C) Free HClO₄ + Ligand + Metal ion (typically at a 5:1 or 10:1 ligand-to-metal ratio)
-
-
Titration: Titrate each solution (A, B, and C) against the standardized NaOH solution at a constant temperature (e.g., 25 ± 0.1 °C).
-
Data Collection: Record the pH value after each addition of a small, known volume of NaOH. Continue until the pH change becomes negligible.
-
Data Analysis:
-
Plot pH versus the volume of NaOH added for all three titrations.
-
From the titration curves, calculate the average number of protons associated with the ligand (n̄ₐ) at various pH values.
-
Calculate the proton-ligand stability constants (log K₁ᴴ, log K₂ᴴ, etc.) from the n̄ₐ vs. pH plot.
-
From the metal-containing titration curve (C), calculate the average number of ligands attached to the metal ion (n̄) and the free ligand concentration ([L]).
-
Plot n̄ versus pL (where pL = -log[L]) to obtain the formation curve.
-
From the formation curve, determine the stepwise stability constants (log K₁, log K₂, etc.). For example, log K₁ is the pL value at n̄ = 0.5.
-
Data Presentation:
| Metal Ion | log K₁ | log K₂ | Overall log β₂ |
| Co(II) | |||
| Ni(II) | |||
| Cu(II) | |||
| Zn(II) |
The order of stability for high-spin, divalent transition metals often follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[11]
References
- 1. scbt.com [scbt.com]
- 2. Buy this compound | 61607-68-9 [smolecule.com]
- 3. 1-(2-(dimethylamino)ethyl)-1,2-dihydro-5H-tetrazole-5-thione | C5H11N5S | CID 3017268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 61607-68-9 [chemicalbook.com]
- 5. ensince.com [ensince.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound | CAS: 61607-68-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. This compound(61607-68-9) 1H NMR [m.chemicalbook.com]
- 11. Stability constants of mixed ligand complexes of transition metal ions. [wisdomlib.org]
- 12. ijtsrd.com [ijtsrd.com]
- 13. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 14. Synthesis and Properties of Transition Metal Complexes Containing Thiazole Derived Schiff Base Ligands – Oriental Journal of Chemistry [orientjchem.org]
experimental setup for reactions involving 1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and materials scientists on the experimental applications of 1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol (CAS 61607-68-9). This versatile heterocyclic compound, characterized by a tetrazole ring, a thiol group, and a dimethylaminoethyl side chain, serves as a critical intermediate in pharmaceutical synthesis and as a potent ligand for surface functionalization of nanomaterials. We present detailed, field-proven protocols for its primary applications: the synthesis of the second-generation cephalosporin antibiotic, Cefotiam, and the surface modification of gold nanoparticles. The causality behind experimental choices, self-validating system designs, and in-depth procedural steps are explained to ensure technical accuracy and reproducibility.
Introduction and Compound Profile
This compound is a solid, white to off-white crystalline compound with a molecular weight of 173.24 g/mol .[1] Its structure is unique, combining several key functional groups that dictate its chemical reactivity and utility. The tetrazole ring is a well-established bioisostere for carboxylic acids in drug design, offering stability and specific binding interactions. The thiol (-SH) group provides a reactive handle for nucleophilic substitution and oxidation reactions and exhibits a strong affinity for noble metal surfaces.[2][3] The dimethylaminoethyl moiety enhances solubility and can influence the pharmacokinetic properties of derivative molecules.
Historically, this compound is best known as a key side-chain intermediate in the synthesis of Cefotiam, a broad-spectrum cephalosporin antibiotic.[4][5] Its incorporation is crucial for the drug's antibacterial activity spectrum. Beyond this established role, its structural features make it a compelling candidate for applications in materials science, particularly as a capping agent or functional ligand for nanoparticles, where the thiol group can form strong coordinate bonds with the nanoparticle surface.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 61607-68-9 | [1] |
| Molecular Formula | C₅H₁₁N₅S | [1] |
| Molecular Weight | 173.24 g/mol | [1] |
| Appearance | White to yellowish crystals/solid | [4] |
| Melting Point | 215 °C (decomposes) | [6] |
| Solubility | Soluble in Methanol (Slightly), Water (Sparingly, Heated) | [6] |
| SMILES | CN(C)CCN1C(=S)N=NN1 | [7] |
| InChIKey | ODDAWJGQWOGBCX-UHFFFAOYSA-N | [6] |
Application I: Intermediate in the Synthesis of Cefotiam
The most prominent industrial application of this compound is its role as the C-3 side-chain precursor in the synthesis of Cefotiam. The protocol involves a nucleophilic substitution reaction where the thiol group displaces the acetoxy group of 7-aminocephalosporanic acid (7-ACA), followed by acylation of the C-7 amino group.
Mechanistic Rationale
The synthesis hinges on a classic S-alkylation reaction. The thiol group of the tetrazole is deprotonated in situ to form a thiolate anion, a potent nucleophile. This thiolate attacks the C-3' methylene carbon of 7-ACA, leading to the expulsion of the acetate leaving group. This step covalently links the tetrazole moiety to the core cephalosporin scaffold. The subsequent N-acylation at the C-7 position with an activated aminothiazolylacetic acid derivative completes the synthesis of the final antibiotic. The choice of solvents and reagents is critical to ensure high yield and purity.[5]
Caption: Workflow for the synthesis of Cefotiam from 7-ACA.
Detailed Experimental Protocol
This protocol is adapted from established synthetic routes for cephalosporin antibiotics.[5][8]
Materials:
-
7-Aminocephalosporanic acid (7-ACA)
-
This compound
-
Acetonitrile (anhydrous)
-
Triethylamine
-
2-(2-Formamido-4-thiazolyl)acetyl chloride (or a suitable activated derivative)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (HCl)
-
Acetone
-
Deionized water
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator, Buchner funnel.
Procedure:
-
Preparation of the 7-ACTM Intermediate:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, suspend 7-aminocephalosporanic acid (7-ACA) (e.g., 10.0 g, 36.7 mmol) in acetonitrile (90 mL).
-
Add this compound (e.g., 6.95 g, 40.1 mmol, 1.1 eq) to the suspension.
-
Cool the mixture to 0-5 °C using an ice bath.
-
Slowly add triethylamine (e.g., 5.6 mL, 40.1 mmol, 1.1 eq) dropwise over 20 minutes, ensuring the temperature remains below 10 °C. The triethylamine acts as a base to deprotonate the thiol, forming the nucleophilic thiolate.
-
Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC (Thin Layer Chromatography) until the 7-ACA is consumed.
-
Once the reaction is complete, cool the mixture again to 0-5 °C. Acidify the solution to pH 2-3 with concentrated HCl to precipitate the product.
-
Stir for an additional 30 minutes in the ice bath, then collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold acetone (2 x 30 mL) and dry under vacuum to yield 7-amino-3-[[1-[2-(dimethylamino)ethyl]-1H-tetrazol-5-yl]thiomethyl]-3-cephem-4-carboxylic acid (7-ACTM) as a dihydrochloride salt.
-
-
N-Acylation to form Cefotiam:
-
Suspend the dried 7-ACTM intermediate (e.g., 10.0 g, approx. 21.5 mmol) in anhydrous dichloromethane (DCM) (100 mL) in a clean, dry round-bottom flask.
-
Cool the suspension to 0 °C.
-
In a separate flask, prepare a solution of 2-(2-formamido-4-thiazolyl)acetyl chloride (e.g., 4.9 g, 23.7 mmol, 1.1 eq) in anhydrous DCM (30 mL).
-
Slowly add the acyl chloride solution to the 7-ACTM suspension.
-
Add triethylamine dropwise to act as an acid scavenger and facilitate the reaction, maintaining the temperature below 5 °C.
-
Stir the reaction at 0-5 °C for 2-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, the reaction mixture can be worked up by washing with brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure to yield crude formylamino cefotiam.
-
The final deprotection of the formyl group and purification steps (e.g., recrystallization) are performed according to standard literature procedures to obtain Cefotiam dihydrochloride.[5]
-
Table 2: Reagent Quantities for Cefotiam Synthesis (Lab Scale)
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Molar Ratio |
| 7-ACA | 272.29 | 10.0 g | 36.7 | 1.0 |
| Tetrazole-thiol | 173.24 | 6.95 g | 40.1 | 1.1 |
| Triethylamine (Step 1) | 101.19 | 5.6 mL | 40.1 | 1.1 |
| Acyl Chloride | ~206.6 | 4.9 g | 23.7 | ~1.1 (rel. to 7-ACTM) |
Application II: Surface Functionalization of Gold Nanoparticles (AuNPs)
The strong covalent bond formed between sulfur and gold makes thiol-containing ligands ideal for modifying the surface of gold nanoparticles (AuNPs).[2] This functionalization can enhance colloidal stability, introduce new chemical properties, and enable further bioconjugation. This compound can act as a capping ligand to create AuNPs with a hydrophilic, pH-responsive surface due to the dimethylamino group.
Rationale and Workflow
This protocol utilizes a ligand exchange method. Pre-synthesized citrate-stabilized AuNPs are incubated with the tetrazole-thiol compound. The thiol group has a much higher affinity for the gold surface than the citrate ions, leading to the displacement of the citrate and the formation of a self-assembled monolayer of the tetrazole-thiol on the nanoparticle surface. This process is driven by the formation of a strong Au-S bond.[3][9]
Caption: Ligand exchange workflow for AuNP functionalization.
Detailed Experimental Protocol
This is a representative protocol based on standard ligand exchange procedures for AuNPs.[9][10]
Materials:
-
Citrate-stabilized gold nanoparticles (e.g., 20 nm diameter, aqueous solution)
-
This compound
-
Methanol (or another suitable solvent to dissolve the thiol)
-
Phosphate-buffered saline (PBS)
-
Centrifuge capable of pelleting nanoparticles
-
UV-Vis Spectrophotometer
-
Dynamic Light Scattering (DLS) instrument
Procedure:
-
Preparation of Ligand Solution:
-
Prepare a 1 mM stock solution of this compound in methanol. For example, dissolve 1.73 mg of the thiol in 10 mL of methanol. Sonicate briefly if necessary to ensure complete dissolution.
-
-
Ligand Exchange Reaction:
-
To 10 mL of the citrate-stabilized AuNP solution in a glass vial, add 100 µL of the 1 mM tetrazole-thiol stock solution. The final concentration of the thiol will be approximately 10 µM. The optimal concentration may need to be determined empirically.
-
Gently mix the solution and allow it to incubate at room temperature for 12-24 hours with gentle stirring. This allows sufficient time for the thiol to displace the citrate on the AuNP surface.
-
-
Purification of Functionalized AuNPs:
-
Transfer the solution to a centrifuge tube.
-
Centrifuge the solution at a speed sufficient to pellet the AuNPs (e.g., for 20 nm particles, ~12,000 x g for 20 minutes). The supernatant, containing excess thiol and displaced citrate, will be clear or faintly colored.
-
Carefully remove the supernatant.
-
Resuspend the nanoparticle pellet in 10 mL of a suitable buffer, such as 10 mM PBS, by gentle vortexing or sonicating.
-
Repeat the centrifugation and resuspension steps two more times to ensure complete removal of unbound ligand.
-
-
Characterization and Validation:
-
UV-Vis Spectroscopy: Record the UV-Vis spectrum of the final resuspended AuNPs. A slight red-shift (a few nanometers) in the surface plasmon resonance (SPR) peak compared to the original citrate-stabilized AuNPs indicates a change in the surface dielectric environment, confirming ligand exchange.
-
Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter and zeta potential of the functionalized AuNPs. A change in these values compared to the starting material provides evidence of successful surface modification. The presence of the dimethylamino group should impart a positive zeta potential at neutral or acidic pH.
-
Verification of Stability: Test the colloidal stability of the functionalized AuNPs by adding a high concentration of salt (e.g., 1 M NaCl) and observing if aggregation occurs (indicated by a color change from red to blue/purple and a broadening of the SPR peak). Thiol-functionalized AuNPs are expected to show significantly enhanced stability compared to citrate-capped ones.[9]
-
Table 3: Typical Parameters for AuNP Functionalization
| Parameter | Value / Condition | Rationale |
| AuNP Concentration | ~0.05 mg/mL | Standard concentration for synthesis and functionalization. |
| Ligand Concentration | 10-50 µM | Sufficient excess to drive ligand exchange without causing bulk precipitation. |
| Incubation Time | 12-24 hours | Allows for complete surface coverage and monolayer formation. |
| Centrifugation Speed | 10,000 - 15,000 x g | Dependent on nanoparticle size; pellets AuNPs while leaving unbound molecules in suspension. |
| Characterization | UV-Vis, DLS | Standard techniques to confirm successful surface modification and assess colloidal properties. |
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is classified as a skin and eye irritant and may cause respiratory irritation.[7] All manipulations should be performed in a well-ventilated fume hood. Store the compound in a cool, dry, and dark place under an inert atmosphere.[4][6]
References
- 1. scbt.com [scbt.com]
- 2. mdpi.com [mdpi.com]
- 3. Thiol Modification - CD Bioparticles [cd-bioparticles.com]
- 4. ensince.com [ensince.com]
- 5. CN102898441A - Method for synthesizing cefotiam - Google Patents [patents.google.com]
- 6. This compound | 61607-68-9 [chemicalbook.com]
- 7. 1-(2-(dimethylamino)ethyl)-1,2-dihydro-5H-tetrazole-5-thione | C5H11N5S | CID 3017268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CN103601737B - A kind of preparation method of cefotiam hydrochloride - Google Patents [patents.google.com]
- 9. Colloidal stability of gold nanoparticles modified with thiol compounds: bioconjugation and application in cancer cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biomedres.us [biomedres.us]
Application Notes and Protocols for the Preparation of Self-Assembled Monolayers using 1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol
Introduction: A Novel Building Block for Advanced Surface Engineering
The field of self-assembled monolayers (SAMs) has provided a robust platform for the precise modification of material surfaces, enabling advancements in areas ranging from biomedical devices to electronics and corrosion prevention.[1][2][3] The choice of the molecular building block is critical in defining the final properties of the monolayer. This guide introduces 1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol (DMTET), a functionalized tetrazole-thiol, for the preparation of robust and versatile SAMs.
DMTET offers a unique combination of a thiol headgroup for strong anchoring to noble metal surfaces like gold and copper, a stable tetrazole ring, and a terminal dimethylamino group that imparts specific chemical functionality.[4] The tetrazole moiety is known for its high nitrogen content and stability, contributing to the overall robustness of the monolayer.[5] Furthermore, the terminal amino group can be leveraged for secondary functionalization, pH-responsive surfaces, or to alter the interfacial properties of the substrate. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, characterization, and potential applications of DMTET-based SAMs.
Chemical and Physical Properties of DMTET
A thorough understanding of the molecular properties of DMTET is essential for designing effective SAM formation protocols.
| Property | Value | Reference |
| Chemical Name | This compound | [4] |
| Alternate Names | 1-(2-Dimethylaminoethyl)-5-mercaptotetrazole | [4] |
| CAS Number | 61607-68-9 | [4] |
| Molecular Formula | C₅H₁₁N₅S | [4] |
| Molecular Weight | 173.24 g/mol | [4] |
| Appearance | White to yellowish crystals | [6] |
| Solubility | Soluble in water | [7] |
Mechanism of SAM Formation: The Role of the Thiol and Tetrazole Moieties
The formation of a DMTET SAM on a noble metal surface, such as gold, is a spontaneous process driven by the strong affinity of the sulfur atom for the metal.[8] The process can be conceptually broken down into two main stages:
-
Initial Adsorption: DMTET molecules in solution readily adsorb onto the metal surface via the thiol group, which forms a strong, covalent-like bond with the metal atoms.[8]
-
Self-Organization: Following initial adsorption, the molecules organize themselves into a densely packed, ordered monolayer. This organization is driven by van der Waals interactions between the ethyl chains and potential intermolecular interactions involving the tetrazole and dimethylamino groups.
The tetrazole ring, with its high nitrogen content, is expected to contribute to the thermal and chemical stability of the monolayer.[5] The terminal dimethylamino group provides a hydrophilic end-group that can influence the wettability and surface energy of the modified substrate.
Caption: Chemical structure of this compound (DMTET).
Experimental Protocols: Preparation of DMTET SAMs
The following protocols provide a general framework for the preparation of DMTET SAMs on gold and copper substrates. Researchers should optimize these parameters based on their specific experimental requirements.
I. Substrate Preparation: The Foundation of a High-Quality SAM
A pristine substrate surface is paramount for the formation of a well-ordered and defect-free SAM.[1]
A. Gold Substrates:
-
Degreasing: Sonicate the gold substrate in a sequence of high-purity solvents (e.g., acetone, isopropanol, and ethanol) for 10-15 minutes each.
-
Piranha Etching (Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment): Immerse the substrate in a freshly prepared piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes.
-
Rinsing: Thoroughly rinse the substrate with copious amounts of deionized water.
-
Drying: Dry the substrate under a stream of high-purity nitrogen or argon gas.
-
Immediate Use: The cleaned substrate should be used immediately for SAM formation to prevent atmospheric contamination.
B. Copper Substrates:
-
Mechanical Polishing: Polish the copper substrate with successively finer grades of alumina slurry to achieve a mirror-like finish.
-
Degreasing: Sonicate in acetone and ethanol for 10 minutes each.
-
Acidic Etching: Briefly immerse the substrate in a dilute acid solution (e.g., 2% nitric acid or 1 M hydrochloric acid) for 30-60 seconds to remove the native oxide layer.
-
Rinsing and Drying: Rinse thoroughly with deionized water and dry with nitrogen gas. Use immediately.
Caption: Workflow for the preparation of gold and copper substrates.
II. SAM Formation: The Self-Assembly Process
-
Solution Preparation: Prepare a dilute solution of DMTET in a high-purity solvent. Ethanol or a mixture of ethanol and water are good starting points due to the solubility of DMTET.[9] A typical concentration range is 0.1 mM to 10 mM.
-
Immersion: Immerse the freshly cleaned substrate into the DMTET solution. Ensure the entire surface is in contact with the solution.
-
Incubation: Allow the self-assembly process to proceed for a period of 12 to 48 hours at room temperature. Longer incubation times generally lead to more ordered and densely packed monolayers.[10]
-
Rinsing: After incubation, remove the substrate from the solution and rinse it thoroughly with the same solvent used for the solution preparation to remove any physisorbed molecules.
-
Drying: Dry the SAM-coated substrate under a stream of nitrogen gas.
| Parameter | Recommended Range | Rationale |
| DMTET Concentration | 0.1 - 10 mM | Balances efficient monolayer formation with minimizing bulk precipitation. |
| Solvent | Ethanol, Ethanol/Water | Good solubility for DMTET and commonly used for thiol-based SAMs.[9] |
| Immersion Time | 12 - 48 hours | Allows for sufficient time for molecular organization and defect healing.[10] |
| Temperature | Room Temperature (20-25 °C) | Sufficient for the spontaneous self-assembly process. |
Characterization of DMTET SAMs: Validating Monolayer Formation and Quality
A multi-technique approach is recommended for the comprehensive characterization of the prepared DMTET SAMs.[3]
I. Contact Angle Goniometry: Assessing Surface Wettability
-
Principle: Measures the contact angle of a liquid droplet on the surface, providing information about the surface energy and hydrophilicity/hydrophobicity.
-
Expected Results: Due to the terminal dimethylamino group, a DMTET SAM is expected to exhibit a more hydrophilic character (lower water contact angle) compared to a bare gold or copper surface.
II. X-ray Photoelectron Spectroscopy (XPS): Elemental and Chemical State Analysis
-
Principle: Provides quantitative elemental composition and information about the chemical bonding environment of the elements in the near-surface region.[1][11]
-
Expected Signatures for DMTET SAMs:
-
S 2p: A peak at approximately 162-164 eV, characteristic of thiolate species bonded to the metal surface.[12]
-
N 1s: Peaks corresponding to the nitrogen atoms in the tetrazole ring and the dimethylamino group. The distinct chemical environments should lead to distinguishable peaks.
-
C 1s: Peaks associated with the carbon atoms in the ethyl chain and the methyl groups of the dimethylamino functionality.
-
Au 4f or Cu 2p: Attenuation of the substrate signal after SAM formation, indicating the presence of the organic monolayer.
-
III. Electrochemical Methods: Probing Monolayer Integrity and Stability
-
Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS): These techniques can be used to assess the barrier properties of the SAM against ion penetration and to study its electrochemical stability.[6][7][13]
-
Expected Behavior: A well-formed DMTET SAM should block the access of redox probes (e.g., ferro/ferricyanide) to the electrode surface, resulting in a suppression of the redox peaks in CV and an increase in the charge-transfer resistance in EIS. The electrochemical stability can be evaluated by cycling the potential and observing any changes in the CV or EIS response.[7][13][14]
Application Focus: Corrosion Inhibition of Copper
The unique chemical structure of DMTET makes it a promising candidate for the protection of copper surfaces against corrosion.[4][15][16] The strong anchoring of the thiol group, the barrier properties of the organized monolayer, and the potential for the tetrazole and amino groups to chelate with copper ions contribute to its protective effect.
Protocol for Evaluating Corrosion Inhibition:
-
SAM Preparation: Prepare DMTET SAMs on copper substrates as described in the previous section.
-
Electrochemical Testing:
-
Potentiodynamic Polarization: In a corrosive medium (e.g., 0.1 M NaCl solution), perform potentiodynamic polarization scans on both bare and DMTET-modified copper electrodes. A significant reduction in the corrosion current density (icorr) for the modified electrode indicates effective corrosion inhibition.
-
Electrochemical Impedance Spectroscopy (EIS): Measure the impedance spectra of the bare and modified electrodes in the corrosive solution over a range of frequencies. A significant increase in the polarization resistance (Rp) for the DMTET-coated copper indicates enhanced corrosion resistance.
-
-
Surface Analysis: After exposure to the corrosive environment, analyze the surface of the samples using techniques like Scanning Electron Microscopy (SEM) to visually assess the extent of corrosion.
Caption: Mechanism of corrosion inhibition by a DMTET SAM on a copper surface.
Conclusion
This compound is a promising and versatile molecule for the fabrication of functional self-assembled monolayers. Its unique combination of a thiol anchor, a stable tetrazole ring, and a terminal amino group opens up possibilities for creating surfaces with tailored properties for a wide range of applications, including corrosion inhibition, biosensing, and as a platform for further chemical modifications. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to explore the full potential of DMTET in their respective fields.
References
- 1. pasi.mech.northwestern.edu [pasi.mech.northwestern.edu]
- 2. researchgate.net [researchgate.net]
- 3. sphinxsai.com [sphinxsai.com]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing the corrosion inhibition of copper sheets in oil-in-water (O/W) emulsions by combining two organic heterocyclic derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. research.utwente.nl [research.utwente.nl]
- 8. lee.chem.uh.edu [lee.chem.uh.edu]
- 9. piketech.com [piketech.com]
- 10. Elucidating the Influence of Electrical Potentials on the Formation of Charged Oligopeptide Self‐Assembled Monolayers on Gold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. icpms.labrulez.com [icpms.labrulez.com]
- 12. iris.uniroma3.it [iris.uniroma3.it]
- 13. Electrochemical Stability of Thiolate Self-Assembled Monolayers on Au, Pt, and Cu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rcrooks.cm.utexas.edu [rcrooks.cm.utexas.edu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Note & Protocol: Safe Handling of 1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol
Introduction
1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol (CAS: 61607-68-9, Molecular Formula: C₅H₁₁N₅S) is a heterocyclic building block pivotal in pharmaceutical research and development.[1][2][3] It is recognized primarily as a key intermediate and a known impurity in the synthesis of Cefotiam, a cephalosporin antibiotic.[4][5] Its unique structure, incorporating a tetrazole ring, a thiol group, and a dimethylaminoethyl side chain, also makes it a subject of interest for potential antifungal, antiviral, and anticancer applications.[4][6]
The very functional groups that make this compound chemically valuable also introduce specific laboratory hazards. The thiol group is associated with a powerful, unpleasant odor, while the tetrazole ring system is considered an energetic functional group with the potential for rapid decomposition under certain conditions.[7][8][9] This application note provides a detailed, risk-based framework for the safe handling, storage, and disposal of this compound, designed for researchers and drug development professionals. The protocols herein are grounded in established safety principles to ensure personnel protection and experimental integrity.
Hazard Identification & Comprehensive Risk Assessment
A thorough understanding of the compound's hazards is the foundation of safe laboratory practice. The primary risks are associated with irritation, the potent stench characteristic of thiols, and the energetic nature of the tetrazole ring.
1.1 GHS Hazard Classification
According to aggregated data from multiple suppliers, this compound is classified as follows.[10]
| Hazard Class & Category | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Irritation (Category 2) |
| Warning | H315: Causes skin irritation.[10] |
| Serious Eye Irritation (Category 2) |
| Warning | H319: Causes serious eye irritation.[10] |
| Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation |
| Warning | H335: May cause respiratory irritation.[10] |
| Flammable Solid (Category 1) * |
| Danger | H228: Flammable solid. * |
*Note: While the primary GHS classification focuses on irritation, related tetrazole-thiol compounds are classified as flammable solids.[11] Furthermore, tetrazoles as a class can decompose explosively when heated.[9] The compound decomposes at its melting point of 215 °C.[12] Therefore, it is imperative to treat this compound with caution regarding heat, friction, and ignition sources.
1.2 Causality of Hazards
-
Thiol Group (-SH): Thiols, or mercaptans, are notorious for their intense, foul odor, detectable by the human nose at parts-per-billion levels.[7] While the toxicity at these low concentrations is not acute, the smell can cause nausea and headaches and is considered a statutory nuisance.[7][8] Accidental release can trigger safety alerts due to its similarity to the odorant added to natural gas.[7][8]
-
Tetrazole Ring: This nitrogen-rich heterocyclic ring is an energetic functional group. Many tetrazole-containing compounds are heat-sensitive and can undergo rapid, exothermic decomposition.[9] This inherent instability necessitates strict avoidance of high temperatures, friction, or shock.
-
Solid Form: As a crystalline solid, the primary exposure risk during handling is the inhalation of airborne dust particles, which can cause respiratory irritation.
Engineering Controls & Personal Protective Equipment (PPE)
A multi-layered approach to protection, starting with engineering controls and supplemented by appropriate PPE, is mandatory.
2.1 Mandatory Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood. This is non-negotiable. The primary function is to contain and exhaust the potent thiol odor and any fine dust particles, protecting the user and the laboratory environment.[7][8]
-
Safety Stations: An operational safety shower and eyewash station must be located in close proximity to the workstation.[11]
2.2 Required Personal Protective Equipment (PPE)
The following table details the minimum PPE required. All PPE should be inspected for integrity before each use.[13]
| Body Area | PPE Specification | Rationale |
| Hands | Nitrile gloves (minimum thickness 4 mil) | Provides protection against skin contact and irritation. Use proper glove removal technique to avoid self-contamination. |
| Eyes | Chemical safety goggles | Offers superior protection against dust and splashes compared to safety glasses. Must be worn at all times in the lab.[11] |
| Body | Flame-resistant lab coat | Protects against skin contact and contamination of personal clothing. |
| Respiratory | N95-rated dust mask | Required when handling the solid powder outside of a glovebox (e.g., weighing in a fume hood) to prevent inhalation of irritating dust. |
Standard Operating Protocols
Adherence to methodical, step-by-step protocols is essential for minimizing risk.
3.1 Protocol: Weighing and Aliquoting Solid Compound
-
Preparation: Don all required PPE. Confirm the fume hood sash is at the appropriate working height and the airflow is correct. Place a plastic-backed absorbent liner on the fume hood work surface.
-
Equipment Setup: Place an analytical balance inside the fume hood. Use a secondary container (e.g., a beaker) to hold the weighing vessel (weigh boat or vial).
-
Taring: Place the empty, labeled receiving vial or weigh boat on the balance and tare to zero.
-
Transfer: Retrieve the stock container from storage. Open it only inside the fume hood. Using a clean spatula, carefully transfer a small amount of the solid to the tared vessel. Avoid any actions that could generate dust, such as tapping the spatula on the vial.
-
Sealing: Once the desired mass is obtained, securely cap the receiving vial and the main stock container.
-
Decontamination: Using a disposable wipe dampened with 70% ethanol, carefully clean the spatula and the exterior of the stock container and receiving vial. Dispose of the wipe in a designated solid hazardous waste container.
-
Storage: Immediately return the stock container to its designated storage location.
3.2 Protocol: Preparation of Solutions
-
Preparation: Perform all steps in the fume hood. Ensure all glassware is clean and dry.
-
Addition of Solid: Place a stir bar in the desired flask. Transfer the pre-weighed solid into the flask.
-
Solvent Addition: Measure the required volume of the appropriate solvent (e.g., Methanol, Water).[5] Slowly add the solvent to the flask containing the solid.
-
Dissolution: Place the flask on a magnetic stir plate and stir until the solid is fully dissolved. Gentle heating may be applied if solubility is low, but do not exceed 50°C due to the energetic nature of the tetrazole ring.
-
Labeling and Storage: Clearly label the flask with the compound name, concentration, solvent, date, and your initials. Store appropriately.
3.3 General Handling Workflow
The following diagram illustrates the logical flow for safely handling the compound.
Caption: Standard workflow for handling the tetrazole thiol.
Storage & Waste Management
4.1 Storage Conditions
-
Location: Store in a cool, dry, well-ventilated area designated for chemical storage.[14]
-
Temperature: For long-term storage, a freezer at -20°C under an inert atmosphere is recommended to maintain stability.[5][6]
-
Incompatibilities: Keep away from heat, sparks, open flames, and other ignition sources.[9][11] Store separately from strong oxidizing agents.[11][13]
-
Container: Keep the container tightly sealed to prevent moisture absorption and release of odor.[14][15]
4.2 Waste Management Protocol
Proper waste disposal is critical to prevent environmental odor contamination.
-
Decontamination of Labware: All disposable items (gloves, weigh boats, wipes) and reusable items (spatulas, glassware) that have come into contact with the thiol must be decontaminated before leaving the fume hood.[8]
-
Prepare a 10-15% solution of household bleach (sodium hypochlorite) in a designated container inside the fume hood.
-
Rinse or submerge contaminated items in the bleach solution. The oxidation process neutralizes the thiol's odor. Allow a contact time of at least 1 hour (soaking for 24 hours is recommended for glassware).[8]
-
-
Solid Waste: Decontaminated disposable items can be placed in a sealed bag and then into the designated solid hazardous waste container.
-
Liquid Waste: Collect all waste solutions containing the compound and the used bleach decontamination solution in a clearly labeled hazardous waste container.
-
Disposal: All hazardous waste must be disposed of through your institution's Environmental Health & Safety (EHS) office. Never pour this chemical or its waste solutions down the drain.[11]
Emergency Procedures
Immediate and correct response to an emergency can significantly mitigate harm.
5.1 Exposure First Aid
| Exposure Route | Immediate Action |
| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes. Remove all contaminated clothing. Seek medical attention if irritation develops or persists.[11][16] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11] |
| Inhalation | Move the person to fresh air. If not breathing, provide artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[11][15][16] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11] |
5.2 Spill Response Workflow
For small spills (<1 g) inside a fume hood:
References
- 1. scbt.com [scbt.com]
- 2. 1-(2-DIMETHYLAMINO) ETHYL)-1H- TETRAZOLE-5-THIOL – CHEM-IS-TRY Inc [chem-is-try.com]
- 3. 1-(2-Dimethylaminoethyl)-5-mercaptotetrazole | 61607-68-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Buy this compound | 61607-68-9 [smolecule.com]
- 5. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. tantuchemicals.com [tantuchemicals.com]
- 7. Thiols | Safety Services - UCL – University College London [ucl.ac.uk]
- 8. faculty.washington.edu [faculty.washington.edu]
- 9. echemi.com [echemi.com]
- 10. 1-(2-(dimethylamino)ethyl)-1,2-dihydro-5H-tetrazole-5-thione | C5H11N5S | CID 3017268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. This compound | 61607-68-9 [chemicalbook.com]
- 13. nj.gov [nj.gov]
- 14. ensince.com [ensince.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. datasheets.scbt.com [datasheets.scbt.com]
large-scale synthesis methods for 1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol
An Application Note for the Large-Scale Synthesis of 1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol
Authored by: A Senior Application Scientist
Introduction
This compound, CAS 61607-68-9, is a heterocyclic compound of significant interest in the pharmaceutical industry.[1][2] Its primary application is as a key intermediate in the synthesis of cephalosporin antibiotics, notably Cefotiam.[3][4] The tetrazole moiety often serves as a bioisosteric analogue of a carboxylic acid group, enhancing metabolic stability and other physicochemical properties in drug molecules.[5] The presence of the thiol group and the dimethylaminoethyl side chain also makes it a versatile scaffold for developing new therapeutic agents.[6][7]
This document provides a comprehensive guide for the large-scale synthesis of this compound, focusing on a robust and scalable protocol. We will delve into the reaction mechanism, provide a detailed step-by-step procedure, address critical safety considerations associated with the use of azides, and offer insights into process optimization.
Synthetic Strategy and Mechanism
The most direct and widely adopted method for synthesizing 1-substituted-1H-tetrazole-5-thiols is the [3+2] cycloaddition reaction between an organic isothiocyanate and an azide salt, typically sodium azide (NaN₃).[8][9][10][11] This approach is efficient and generally provides good yields.[8][12]
The core reaction involves the nucleophilic attack of the azide ion on the electrophilic carbon of the isothiocyanate group. This is followed by an intramolecular cyclization to form the stable tetrazole ring. The product exists in tautomeric equilibrium between the thiol and thione forms, though it is commonly named as the thiol.[8][13]
The overall synthetic workflow is depicted below:
Caption: High-level workflow for the synthesis of the target compound.
Detailed Protocol for Large-Scale Synthesis
This protocol is adapted from established procedures for tetrazole-thione synthesis and is optimized for scalability.[3][12]
Reagents and Materials
| Reagent/Material | Grade | Molar Mass ( g/mol ) | Notes |
| 2-(Dimethylamino)ethyl isothiocyanate | ≥97% | 130.22 | Starting material. |
| Sodium Azide (NaN₃) | ≥99.5% | 65.01 | EXTREMELY TOXIC. Handle with extreme care. |
| 2-Propanol (IPA) | ACS Grade | 60.10 | Reaction solvent. |
| Deionized Water | - | 18.02 | Reaction solvent. |
| Hydrochloric Acid (HCl) | 37% (conc.) | 36.46 | For acidification. |
| Dichloromethane (DCM) | ACS Grade | 84.93 | For purification. |
| Methanol (MeOH) | ACS Grade | 32.04 | For purification. |
| Silica Gel | 60 Å, 230-400 mesh | - | For column chromatography. |
| Sodium Nitrite (NaNO₂) | ACS Grade | 69.00 | For quenching residual azide. |
Experimental Procedure
Step 1: Reaction Setup
-
In a suitably sized, jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add 2-propanol (4 volumes) and deionized water (4 volumes) relative to the starting isothiocyanate.
-
Under vigorous stirring, add sodium azide (1.05 molar equivalents). Stir until fully dissolved.
-
Causality Note: Using a slight excess of sodium azide ensures the complete conversion of the isothiocyanate. The isopropanol/water solvent system is effective for dissolving both the organic starting material and the inorganic azide salt.[3]
-
Step 2: Cycloaddition Reaction
-
Slowly add 2-(dimethylamino)ethyl isothiocyanate (1.0 molar equivalent) to the reactor via an addition funnel over 30-45 minutes. An initial exotherm may be observed.
-
Once the addition is complete, heat the reaction mixture to 80°C and maintain this temperature for 3-5 hours.[3]
-
Monitor the reaction progress using a suitable analytical method (e.g., TLC, LC-MS) until the starting isothiocyanate is consumed.
Step 3: Work-up and Isolation
-
Cool the reaction mixture to room temperature (20-25°C).
-
CRITICAL SAFETY STEP: Before acidification, quench any residual sodium azide. Slowly add a solution of sodium nitrite (1.5 molar equivalents relative to initial azide) in water. Stir for 1 hour.
-
Slowly and carefully acidify the mixture to a pH of ~2 by adding concentrated hydrochloric acid. This step must be performed in a well-ventilated fume hood as toxic hydrazoic acid gas may evolve if the prior quenching step was incomplete.[3]
-
Concentrate the acidified mixture under reduced pressure to remove the bulk of the 2-propanol and water.
-
The crude product may precipitate or remain as a viscous oil.
Step 4: Purification
-
Prepare a silica gel column packed in dichloromethane.
-
Dissolve or suspend the crude product in a minimal amount of the eluent.
-
Load the material onto the column and elute using a gradient of methanol in dichloromethane (e.g., starting from 100% DCM and gradually increasing to 5-10% MeOH).
-
Collect the fractions containing the pure product, identified by TLC analysis.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a white to yellowish crystalline solid.[3][4] The expected yield is approximately 84%.[3]
-
Scalability Note: For very large scales, purification via recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) may be more practical than chromatography.[8]
-
Safety Considerations: Managing Azide Hazards
The use of sodium azide presents significant safety challenges that must be rigorously managed. The primary hazards are its high acute toxicity and the potential for generating explosive and toxic hydrazoic acid (HN₃).[14]
-
Toxicity: Sodium azide is a potent toxin. Always handle it in a fume hood while wearing appropriate personal protective equipment (PPE), including double gloves, a lab coat, and chemical safety goggles.[15]
-
Hydrazoic Acid (HN₃) Formation: HN₃ is volatile, toxic, and can be explosive in concentrated form. It is formed when azides are mixed with acids. The risk is highest during the acidification step. Using catalysts like zinc oxide can allow the reaction to proceed at a near-neutral pH, significantly reducing the amount of free HN₃ in the reactor headspace.[16]
-
Explosive Metal Azides: Azide ions can react with heavy metals (e.g., lead, copper, zinc) to form highly shock-sensitive and explosive metal azides. Never use metal spatulas (other than stainless steel) to handle sodium azide, and ensure that azide-containing waste streams do not come into contact with plumbing made of lead or copper.
-
Waste Disposal: All unreacted azide must be destroyed before disposal. A common method is to treat the aqueous waste stream with an excess of sodium nitrite followed by slow acidification to convert the azide to nitrogen gas.
Caption: Critical safety workflow for handling sodium azide and its reaction byproducts.
Conclusion
The synthesis of this compound is a well-established process that can be safely scaled with appropriate engineering controls and adherence to strict safety protocols. The [3+2] cycloaddition of 2-(dimethylamino)ethyl isothiocyanate and sodium azide provides a high-yielding and direct route to this valuable pharmaceutical intermediate. Careful management of the hazards associated with sodium azide is paramount to ensuring a safe and successful large-scale production campaign.
References
- 1. 1-(2-DIMETHYLAMINO) ETHYL)-1H- TETRAZOLE-5-THIOL – CHEM-IS-TRY Inc [chem-is-try.com]
- 2. scbt.com [scbt.com]
- 3. This compound | 61607-68-9 [chemicalbook.com]
- 4. ensince.com [ensince.com]
- 5. researchgate.net [researchgate.net]
- 6. tantuchemicals.com [tantuchemicals.com]
- 7. Buy this compound | 61607-68-9 [smolecule.com]
- 8. accesson.kisti.re.kr [accesson.kisti.re.kr]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones and 1-Substituted 5-Alkyl(aryl)sulfanyltetrazoles from Organic Isothiocyanates: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 13. 1-(2-(dimethylamino)ethyl)-1,2-dihydro-5H-tetrazole-5-thione | C5H11N5S | CID 3017268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. 1-(2-二甲基氨基乙基)-1H-5-巯基-四氮唑 98% | Sigma-Aldrich [sigmaaldrich.com]
- 16. 1H-Tetrazole synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol (CAS 61607-68-9). This compound is a key intermediate in the synthesis of various pharmaceuticals, notably as a side chain for cephalosporin antibiotics like Cefotiam.[1][2] The following sections provide a detailed synthesis protocol, troubleshooting advice for common experimental challenges, and answers to frequently asked questions to help you optimize your reaction yield and product purity.
Synthesis Overview and Mechanism
The most common and effective route to synthesize 1-substituted-1H-tetrazole-5-thiols involves the cycloaddition reaction between an appropriate isothiocyanate or isocyanate and an azide source, typically sodium azide.[3][4] In the case of this compound, the reaction proceeds by treating 2-(dimethylamino)ethyl isocyanate with sodium azide.
The reaction mechanism is a classic [3+2] cycloaddition, a type of pericyclic reaction. The azide anion acts as the 1,3-dipole, which reacts with the carbon-nitrogen double bond of the isocyanate to form the five-membered tetrazole ring. Subsequent tautomerization and workup yield the desired thiol.
Caption: General reaction pathway for the synthesis.
Detailed Experimental Protocol
This protocol is adapted from established procedures and aims for a high-yield synthesis.[5]
Materials and Reagents
| Reagent | CAS Number | Recommended Purity |
| 2-Isocyanate-N,N-dimethylethanamine | 26733-33-3 | >98% |
| Sodium Azide (NaN₃) | 26628-22-8 | >99.5% |
| 2-Propanol (IPA) | 67-63-0 | ACS Grade |
| Deionized Water | 7732-18-5 | Type II or higher |
| Hydrochloric Acid (HCl) | 7647-01-0 | 2N Solution |
| Dichloromethane (DCM) | 75-09-2 | HPLC Grade |
| Methanol (MeOH) | 67-56-1 | HPLC Grade |
| Silica Gel | 7631-86-9 | 60 Å, 230-400 mesh |
Step-by-Step Methodology
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-isocyanate-N,N-dimethylethanamine (1.0 eq), sodium azide (1.0 eq), 2-propanol, and deionized water. A typical solvent ratio is a 1:1 mixture of 2-propanol and water.[5]
-
Heating: Heat the reaction mixture to 80°C and stir vigorously for a minimum of 3 hours.[5] Reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting isocyanate spot disappears.
-
Acidification: After cooling the mixture to room temperature, carefully acidify it by the dropwise addition of 2N HCl until the pH is acidic. Caution: This step must be performed in a well-ventilated fume hood as acidification of residual sodium azide can generate highly toxic and explosive hydrazoic acid (HN₃).
-
Solvent Removal: Remove the solvents (water and 2-propanol) under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is purified by silica gel column chromatography.[5]
-
Slurry: Create a slurry of the crude product with a small amount of silica gel and dichloromethane.
-
Column Packing: Pack a column with silica gel in dichloromethane.
-
Elution: Load the slurry onto the column and elute with a gradient of methanol in dichloromethane. The desired product typically elutes as the polarity of the solvent system is increased.
-
-
Isolation: Collect the fractions containing the pure product (identified by TLC). Combine the fractions and remove the solvent under reduced pressure to yield this compound as a white to off-white solid.[2][5] The expected melting point is approximately 215°C (with decomposition).[5][6]
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section addresses common issues in a question-and-answer format.
Caption: A workflow for troubleshooting common synthesis issues.
Q1: My final yield is significantly lower than the reported 84%. What went wrong?
Answer: Low yield can stem from several factors throughout the synthesis and purification process.
-
Incomplete Reaction: The 3-hour reaction time at 80°C is a guideline.[5] If your starting isocyanate is not fully consumed (checkable by TLC), consider extending the reaction time. Also, verify that your heating mantle or oil bath is accurately maintaining 80°C.
-
Reagent Quality: The purity of both the 2-isocyanate-N,N-dimethylethanamine and sodium azide is critical. Old or improperly stored isocyanate can hydrolyze, while impure sodium azide will reduce the effective molar ratio.
-
Inefficient Acidification/Work-up: The product has a basic dimethylamino group and an acidic thiol group, making it amphoteric. If the pH is not sufficiently acidic during work-up, a portion of the product may remain as a salt in the aqueous phase, leading to losses.
-
Loss During Purification: This compound can be quite polar. If the methanol gradient during column chromatography is increased too rapidly, the product may elute with other polar impurities. Conversely, a solvent system that is not polar enough may result in the product never eluting from the column. Careful fraction collection guided by TLC is essential.
Q2: My final product NMR shows significant impurities. What are they and how can I avoid them?
Answer: Impurities often arise from unreacted starting materials or side reactions.
-
Unreacted Starting Material: The most common impurity is unreacted 2-isocyanate-N,N-dimethylethanamine. This can be avoided by ensuring a slight excess of sodium azide (e.g., 1.05 to 1.1 equivalents) and allowing the reaction to go to completion.
-
Side Products: Isocyanates are susceptible to hydrolysis, especially at elevated temperatures in the presence of water. This can form an unstable carbamic acid, which decomposes to the corresponding amine (N,N-dimethylethane-1,2-diamine). This highly polar diamine can be difficult to separate from the desired product. Using fresh, high-purity isocyanate minimizes this.
-
Isomeric Impurities: While the 1-substituted tetrazole is generally the major product, small amounts of the 2-substituted isomer can sometimes form depending on the reaction conditions. Careful chromatography is usually sufficient to separate these isomers.
Q3: I am having difficulty with the silica gel chromatography. The product is streaking or not moving off the baseline.
Answer: This is a common issue with polar, functionalized molecules.
-
Strong Adsorption: The basic dimethylamino group can interact strongly with the acidic silica gel, causing streaking. To mitigate this, you can "deactivate" the silica by adding a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to your eluent system.
-
Incorrect Solvent System: A standard dichloromethane/methanol system should work.[5] If the product does not move from the baseline, the eluent is not polar enough. Gradually increase the percentage of methanol. Start with 1-2% MeOH in DCM and slowly increase to 5%, 10%, or even higher as needed, always monitoring with TLC.
-
Solubility Issues: Ensure the crude product is fully dissolved when loaded onto the column. If it precipitates at the top of the column, it will not elute properly. Pre-adsorbing the crude material onto a small amount of silica gel, as described in the protocol, is the best practice for loading.
Frequently Asked Questions (FAQs)
Q1: Why is a mixture of 2-propanol and water used as the solvent? This solvent system is effective because it readily dissolves both the organic starting material (isocyanate) and the inorganic salt (sodium azide), creating a homogeneous reaction mixture that facilitates the reaction.[5]
Q2: What is the purpose of the acidification step? Acidification serves two main purposes. First, it protonates the tetrazole ring system, ensuring the formation of the thiol tautomer. Second, it neutralizes any basic components and protonates the dimethylamino group, which can aid in the subsequent purification steps by modifying the compound's solubility and chromatographic behavior.
Q3: Are there alternative synthetic routes? Yes, the most widely used method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition between an organic nitrile and an azide source.[7][8][9] For this specific molecule, one could theoretically start with 3-(dimethylamino)propanenitrile and sodium azide, though this may require different catalysts and conditions, such as zinc salts or Lewis acids, to achieve a good yield.[10]
Q4: What are the most critical safety precautions for this synthesis? The primary hazard is sodium azide . It is acutely toxic if ingested or absorbed through the skin. More significantly, when mixed with acid, it generates hydrazoic acid (HN₃) , which is a highly toxic, volatile, and explosive gas.
-
ALWAYS handle sodium azide in a fume hood.
-
ALWAYS wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
NEVER add acid directly to solid sodium azide. The acidification step must be done slowly and carefully on the diluted reaction mixture in a fume hood.
-
Avoid contact of sodium azide with heavy metals (e.g., lead, copper), as this can form highly explosive heavy metal azides.
Q5: How can I confirm the identity and purity of my final product? A combination of analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the chemical structure, showing characteristic peaks for the dimethylamino group, the ethyl chain, and the tetrazole ring.[4][9]
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound (173.24 g/mol ).[5][11][12]
-
Melting Point: The observed melting point should be sharp and consistent with the literature value of ~215°C (dec.).[5][6]
-
FT-IR Spectroscopy: This can identify key functional groups, such as the N-H and S-H vibrations of the tetrazole-thiol tautomer.
References
- 1. 1-(2-DIMETHYLAMINOETHYL)-5-MERCAPTO-1H-TETRAZOLE with CAS 61607-68-9 - Chemical Supplier Unilong [unilongindustry.com]
- 2. ensince.com [ensince.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. This compound | 61607-68-9 [chemicalbook.com]
- 6. This compound | CAS: 61607-68-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 7. researchgate.net [researchgate.net]
- 8. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1H-Tetrazole synthesis [organic-chemistry.org]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. scbt.com [scbt.com]
Technical Support Center: Purification of 1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol
Welcome to the technical support guide for 1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol (DMTT). This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying this versatile heterocyclic compound. DMTT's unique structure, featuring a tetrazole ring, a thiol group, and a dimethylaminoethyl side chain, presents distinct purification challenges. This guide provides in-depth, experience-driven troubleshooting advice and frequently asked questions to ensure you achieve the desired purity for your downstream applications.
I. Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues encountered during the purification of DMTT, offering explanations for the underlying chemical principles and actionable protocols.
Issue 1: Persistent Impurities After Initial Synthesis
Question: I've synthesized DMTT, but my crude product shows multiple spots on TLC/peaks in LC-MS analysis. What are the likely impurities and how can I remove them?
Root Cause Analysis:
The synthesis of 5-substituted-1H-tetrazoles often involves the [3+2] cycloaddition of an azide source with a nitrile or isocyanate.[1][2] In the case of DMTT, common synthetic routes can lead to several characteristic impurities:
-
Unreacted Starting Materials: Residual 2-isocyanate-N,N-dimethylethanamine or sodium azide may persist.
-
Isomeric Byproducts: The formation of tetrazoles can sometimes result in a mixture of 1,5- and 2,5-disubstituted isomers, although the 1,5-isomer is typically favored under many conditions.[3]
-
Side-Reaction Products: The reactive nature of the starting materials can lead to the formation of various oligomeric or degradation products.
-
Residual Solvents: The solvents used in the synthesis (e.g., 2-propanol, water, dichloromethane, methanol) can be retained in the crude product.[4]
dot
Caption: Common impurities in crude DMTT synthesis.
Troubleshooting Protocol: Multi-Step Purification Strategy
-
Initial Work-up:
-
After acidification (e.g., with 2N HCl) to protonate the dimethylamino group and neutralize any excess base, ensure the pH is carefully adjusted.
-
Perform a liquid-liquid extraction. The protonated DMTT will likely have higher aqueous solubility. Washing with an organic solvent like dichloromethane can remove less polar impurities.
-
-
Column Chromatography:
-
Silica gel column chromatography is a highly effective method for purifying DMTT.[4]
-
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for higher resolution).
-
Mobile Phase: A gradient of methanol in dichloromethane is commonly used.[4] Start with a low polarity mixture (e.g., 1-2% methanol in dichloromethane) and gradually increase the methanol concentration to elute the more polar DMTT.
-
Monitoring: Monitor the fractions by TLC, staining with potassium permanganate or iodine to visualize the spots.
-
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel | Provides good separation for polar compounds. |
| Mobile Phase | Dichloromethane/Methanol Gradient | Allows for the elution of impurities with varying polarities before the target compound. |
| Elution Monitoring | TLC with KMnO4 or Iodine Stain | Visualizes separated compounds for proper fraction collection. |
Issue 2: Product Degradation or Discoloration During Purification
Question: My DMTT sample, which was initially a white to off-white solid, has started to turn yellow or brown during purification or storage. What is causing this and how can I prevent it?
Root Cause Analysis:
The thiol group (-SH) in the DMTT molecule is susceptible to oxidation, which can lead to the formation of disulfide bridges between two DMTT molecules. This dimerization and potential further oxidation can result in colored impurities. The presence of air (oxygen), light, and trace metal catalysts can accelerate this process. The compound is also known to decompose at high temperatures (melting point is approximately 215 °C with decomposition).[4][5]
dot
Caption: Oxidation pathway of DMTT leading to discoloration.
Preventative Measures and Remediation:
-
Inert Atmosphere:
-
Temperature Control:
-
Avoid excessive heat during purification. Use a rotary evaporator with a water bath set to a moderate temperature (e.g., 30-40 °C).
-
For long-term storage, keep the material in a freezer at -20°C.[4]
-
-
Light Protection:
-
Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.
-
-
Use of Antioxidants (with caution):
-
In solution, the addition of a small amount of a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can help maintain the thiol in its reduced state. However, this is generally for in-process stability and these agents would need to be removed in a subsequent step.
-
Issue 3: Poor Solubility and Recrystallization Challenges
Question: I'm struggling to find a suitable solvent system for the recrystallization of DMTT. It seems to be poorly soluble in many common organic solvents.
Root Cause Analysis:
DMTT has a complex solubility profile due to its multiple functional groups:
-
The dimethylamino group can be protonated, increasing aqueous solubility.
-
The tetrazole ring and thiol group are polar and can participate in hydrogen bonding.
-
The overall molecule is a solid with a relatively high melting point, suggesting strong intermolecular forces in the crystal lattice.[4][5]
It is sparingly soluble in water (especially when cold) and methanol, and generally has low solubility in less polar organic solvents.[4]
Troubleshooting Protocol: Recrystallization and Alternative Methods
-
Solvent Screening for Recrystallization:
-
Single Solvent: Try hot methanol or a mixture of methanol and water. Dissolve the crude DMTT in a minimal amount of the hot solvent and allow it to cool slowly.
-
Solvent/Anti-Solvent System:
-
Dissolve the DMTT in a solvent in which it is reasonably soluble (e.g., methanol or warm water).
-
Slowly add an "anti-solvent" in which it is insoluble (e.g., diethyl ether or ethyl acetate) until the solution becomes turbid.
-
Gently warm the mixture until it becomes clear again.
-
Allow the solution to cool slowly to promote crystal formation.
-
-
-
Acid-Base Precipitation:
-
This technique leverages the basicity of the dimethylamino group.
-
Dissolve the crude DMTT in an acidic aqueous solution (e.g., dilute HCl). This will form the soluble hydrochloride salt.
-
Filter the solution to remove any insoluble impurities.
-
Slowly add a base (e.g., dilute NaOH or NaHCO3) to the filtrate with stirring to increase the pH.
-
As the DMTT is deprotonated, it will become less water-soluble and precipitate out.
-
Collect the purified solid by filtration, wash with cold water, and dry thoroughly.
-
| Method | Solvent/Reagent System | Key Principle |
| Recrystallization | Hot Methanol or Methanol/Water | Difference in solubility at high and low temperatures. |
| Precipitation | Dilute HCl / Dilute NaOH | Exploits the pH-dependent solubility of the amino group. |
II. Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and purity of high-quality DMTT?
-
High-purity this compound should be a white to off-white or light yellow crystalline powder.[6][7] Purity levels of ≥98% or ≥99% are commercially available and should be the target for most applications.[8][9]
Q2: Can I use reverse-phase HPLC for the purification of DMTT?
-
Yes, reverse-phase HPLC can be a viable method, particularly for analytical purposes or small-scale purification. A C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., with formic acid or ammonium acetate to control pH) and an organic modifier like acetonitrile or methanol would be a good starting point. The thiol group can sometimes interact with silica-based columns, and specialized stationary phases have been developed for thiol-containing compounds.[10]
Q3: How should I properly store purified DMTT to ensure its long-term stability?
-
For optimal stability, store DMTT under an inert atmosphere (nitrogen or argon) in a tightly sealed container, protected from light, and at a temperature of -20°C.[4][6]
Q4: My NMR spectrum looks complex. How can I confirm the structure of DMTT?
-
The 1H NMR spectrum of DMTT should show characteristic signals for the dimethylamino group (a singlet), and two methylene groups (triplet-like signals) of the ethyl chain. The thiol proton may be broad or exchange with the solvent, especially if water is present.[11] Comparing your spectrum to a reference spectrum is the best way to confirm the structure.
Q5: Is DMTT hazardous, and what precautions should I take when handling it?
-
Yes, DMTT is classified as a hazardous substance. It can cause skin and serious eye irritation, and may cause respiratory irritation.[4][9][12] Always handle DMTT in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9] It is also classified as a flammable solid.
III. References
-
This compound | 61607-68-9 - ChemicalBook. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--
-
This compound | CAS: 61607-68-9 - Finetech Industry Limited. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--
-
Synthesis and Functionalization of 5-Substituted Tetrazoles - R Discovery. (2012, August 8). Retrieved January 2, 2026, from --INVALID-LINK--
-
1-(2-(dimethylamino)ethyl)-1,2-dihydro-5H-tetrazole-5-thione - PubChem. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--
-
This compound CAS 61607-68-9 - Ensince Industry. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--
-
This compound CAS: 61607-68-9. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--
-
Synthesis and chromatographic evaluation of phenyl/tetrazole bonded stationary phase based on thiol-epoxy ring opening reaction - PubMed. (2017). Retrieved January 2, 2026, from --INVALID-LINK--
-
Tetrazole - Wikipedia. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--
-
1-(2-DIMETHYLAMINO) ETHYL)-1H- TETRAZOLE-5-THIOL - CHEM-IS-TRY Inc. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--
-
Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - RSC Publishing. (2021, December 7). Retrieved January 2, 2026, from --INVALID-LINK--
-
This compound 61607-68-9 | CPHI Online. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--
-
Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC - PubMed Central. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--
-
Unlocking Tetrazole's Potential: A Comprehensive Guide to Tetrazole Uses - Guidechem. (2024, May 10). Retrieved January 2, 2026, from --INVALID-LINK--
-
Thiopropyl Resin for the purification of thiol group containing proteins - G-Biosciences. (2024, July 25). Retrieved January 2, 2026, from --INVALID-LINK--
-
(1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol - MDPI. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--
-
Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate | ACS Omega - ACS Publications. (2024, April 29). Retrieved January 2, 2026, from --INVALID-LINK--
-
This compound(61607-68-9) 1 H NMR - ChemicalBook. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--
-
1-(2-Dimethylaminoethyl)-5-mercaptotetrazole | 61607-68-9 - TCI Chemicals. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--
-
This compound 98% | Sigma-Aldrich. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--
-
From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC - PubMed Central. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--
-
Isolation and Crystallographic Characterization of a Solid Precipitate/ Intermediate in the Preparation of 5-Substituted 1H-Tetrazoles from Nitrile in Water - ElectronicsAndBooks. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--
References
- 1. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05955F [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. This compound | 61607-68-9 [chemicalbook.com]
- 5. This compound | CAS: 61607-68-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 6. ensince.com [ensince.com]
- 7. cphi-online.com [cphi-online.com]
- 8. tantuchemicals.com [tantuchemicals.com]
- 9. 1-(2-二甲基氨基乙基)-1H-5-巯基-四氮唑 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Synthesis and chromatographic evaluation of phenyl/tetrazole bonded stationary phase based on thiol-epoxy ring opening reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound(61607-68-9) 1H NMR spectrum [chemicalbook.com]
- 12. 1-(2-(dimethylamino)ethyl)-1,2-dihydro-5H-tetrazole-5-thione | C5H11N5S | CID 3017268 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol (DMET). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reactions involving this versatile heterocyclic compound. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the handling, properties, and reactivity of DMET.
Q1: What are the key structural features of DMET that influence its reactivity?
A1: DMET possesses three key functional regions that dictate its chemical behavior:
-
The Thiol Group (-SH): This is the most prominent reactive site. The sulfur atom is a potent nucleophile, especially when deprotonated to the thiolate (S⁻). It is also susceptible to oxidation.[1][2]
-
The Tetrazole Ring: A nitrogen-rich heterocycle, the ring system is generally stable, but its nitrogen atoms can potentially compete as nucleophilic sites under certain conditions, leading to isomeric byproducts.[3]
-
The Dimethylaminoethyl Sidechain: This tertiary amine group imparts basicity and increases the compound's polarity and water solubility.[4] Its presence can be leveraged for purification or to modulate the compound's overall properties.
Q2: What are the recommended storage and handling procedures for DMET?
A2: Due to the reactivity of the thiol group, proper storage is critical.
-
Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a dry, cool, and well-ventilated area.[5] A storage temperature of -20°C is recommended for long-term stability.[6]
-
Handling: DMET is a flammable solid and is categorized as a skin, eye, and respiratory irritant.[7] Always handle it in a fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust.[7]
Q3: In what solvents is DMET soluble?
A3: DMET is soluble in water.[4] For reactions, polar aprotic solvents such as Dimethylformamide (DMF), Acetonitrile (ACN), or Dimethyl sulfoxide (DMSO) are typically effective, as they can dissolve the compound and its salts while facilitating nucleophilic reactions.
Q4: What are the primary chemical reactions DMET is used for?
A4: The nucleophilic thiol group is the primary driver of its reactivity. Common reactions include:
-
S-Alkylation/S-Arylation: Reaction with alkyl or aryl halides to form thioethers. This is one of its most common applications.
-
Michael Additions: Acting as a nucleophile in conjugate additions to α,β-unsaturated carbonyl compounds.
-
Disulfide Bond Formation: Controlled oxidation can form a symmetrical disulfide dimer.
-
Surface Modification: The thiol group can anchor the molecule to the surface of noble metal nanoparticles (e.g., gold, silver).
Troubleshooting Guide: From Problem to Solution
This guide provides solutions to common issues encountered during reactions with DMET.
Problem 1: Low or No Product Yield
Q: I'm performing an S-alkylation reaction with an alkyl bromide, but I'm getting a very low yield of my desired product. What are the likely causes?
A: Low yields in S-alkylation reactions involving DMET can typically be traced to one of four issues: insufficient activation of the nucleophile, oxidation of the thiol, poor reagent quality, or unfavorable reaction conditions.
Troubleshooting Workflow:
References
- 1. Buy this compound | 61607-68-9 [smolecule.com]
- 2. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | CAS: 61607-68-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 5. ensince.com [ensince.com]
- 6. tantuchemicals.com [tantuchemicals.com]
- 7. fishersci.com [fishersci.com]
Technical Support Center: A Guide to the Degradation of 1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol
Welcome to the technical support guide for 1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol (CAS: 61607-68-9). This document is designed for researchers, chemists, and drug development professionals who utilize this versatile heterocyclic building block. As an intermediate in the synthesis of pharmaceuticals like the cephalosporin antibiotic, Cefotiam, understanding its stability and potential degradation pathways is critical for ensuring experimental reproducibility, maximizing yields, and maintaining purity.[1][2]
This guide moves beyond simple procedural steps to explain the chemical principles governing the stability of this molecule. We will address common issues encountered during its handling, storage, and use in reactions, providing you with actionable troubleshooting strategies and preventative protocols.
Section 1: Frequently Asked Questions - Core Chemical Principles
This section addresses fundamental questions about the molecule's structure and inherent stability.
Q1: What are the key structural features of this compound that dictate its reactivity and stability?
This molecule's stability is governed by the interplay of three key functional domains:
-
The Tetrazole Ring: This is a high-nitrogen, aromatic heterocyclic system. While aromaticity lends some stability, the high nitrogen content means it is an energetic functional group. Under thermal stress, tetrazole rings can undergo decomposition, often involving the extrusion of nitrogen gas (N₂).[3]
-
The Thiol (-SH) Group: The thiol (or mercaptan) group is the most reactive site for degradation under common laboratory conditions. It is highly susceptible to oxidation.[4][5] It also exists in a tautomeric equilibrium with its thione form (C=S).
-
The Dimethylaminoethyl Side Chain: The tertiary amine in the side chain imparts basic properties to the molecule and provides an additional site that could be susceptible to oxidation under harsh conditions, for example, forming an N-oxide.
Q2: The molecule is named a "thiol," but I've also seen it referred to as a "thione." Which is it, and why does it matter?
This is an excellent question that points to the concept of thiol-thione tautomerism . The molecule exists as a dynamic equilibrium between these two forms. For 1-substituted-5-mercaptotetrazoles, extensive studies have shown that the thione tautomer is thermodynamically more stable and is the predominant form in both solid and solution phases.[6]
This is critically important because it dictates the molecule's reactivity. While reactions can occur at the sulfur atom, the thione structure also presents nucleophilic centers at nitrogen atoms within the tetrazole ring, which can influence the outcomes of reactions like alkylation.[6]
Caption: Thiol-thione tautomeric equilibrium.
Q3: What are the ideal storage and handling conditions to ensure the long-term stability of this compound?
Proper storage is the first line of defense against degradation. Based on its chemical properties and safety data, the following conditions are recommended:
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Temperature: Store in a cool, dry place.[2] Avoid exposure to high temperatures.
-
Light: Keep the container tightly sealed and protected from light.[2]
-
Incompatibilities: The compound is a flammable solid and should be kept away from strong oxidizing agents.[7]
| Parameter | Recommendation | Reason |
| Atmosphere | Inert Gas (Nitrogen, Argon) | Prevents oxidation of the thiol group. |
| Temperature | Cool, controlled environment | Minimizes risk of thermal decomposition. |
| Light | Amber vial / dark location | Prevents potential photodegradation. |
| Container | Tightly sealed | Prevents moisture and oxygen ingress. |
| Purity | Use high-purity reagents | Trace metal impurities can catalyze oxidation. |
Section 2: Troubleshooting Guide - Identifying Degradation Pathways
This section is formatted to help you diagnose specific problems you may encounter during your experiments.
Issue: My product yield is low, and I see a new, less-polar impurity in my analysis.
Q4: I've noticed a significant decrease in the purity of my starting material or product, with a new major impurity appearing on my TLC/LC-MS. What is the most probable cause?
The most common degradation pathway for this and other thiols is oxidative dimerization . In the presence of oxygen (from air), trace metals, or other oxidants, two molecules of the thiol are oxidized to form a disulfide-bridged dimer. This new molecule will have a higher molecular weight and is typically less polar than the starting thiol.
Caption: Primary oxidative degradation pathway.
Q5: How can I definitively confirm that disulfide formation is the source of my impurity?
A liquid chromatography-mass spectrometry (LC-MS) analysis is the most direct method.
-
Expected Mass: The parent molecule, this compound, has a molecular weight of approximately 173.24 g/mol .[8][9] You should look for the [M+H]⁺ ion at m/z 174.
-
Dimer Mass: The disulfide dimer would have a molecular weight of (173.24 * 2) - 2.02 = 344.46 g/mol . You should therefore search for a corresponding [M+H]⁺ ion at m/z 345.
If you observe a significant peak at m/z 345 that grows over time as the peak at m/z 174 decreases, this is strong evidence of oxidative dimerization.
Issue: I am running a reaction at elevated temperatures and observing inconsistent results or pressure buildup.
Q6: My reaction is heated above 150 °C and the results are not reproducible. Sometimes I notice gas evolution. What is happening?
You are likely observing thermal decomposition . The melting point of this compound is approximately 215 °C, with decomposition.[1][10] However, decomposition can begin at lower temperatures during prolonged heating. The tetrazole ring is known to be thermally labile, and a common decomposition pathway is the irreversible loss of a stable molecule of nitrogen gas (N₂).[3]
This process generates highly reactive intermediates (like nitrenes), which can then react non-selectively with other molecules in the mixture, leading to a complex array of byproducts and poor reproducibility. The evolution of N₂ gas can also cause pressure buildup in a sealed reaction vessel, which is a significant safety hazard.
Recommendation: If your chemistry requires heat, carefully monitor the reaction temperature and consider running time-course studies at lower temperatures to find a balance between reaction rate and compound stability. Always perform heated reactions in an open or properly vented system.
Section 3: Protocols for Mitigating Degradation
Adherence to strict experimental protocols is key to preventing degradation.
Protocol 1: Recommended Workflow for Preventing Oxidation
This protocol should be used for any reaction where the thiol is a starting material or a product.
-
Solvent Preparation: Before use, thoroughly de-gas all solvents (e.g., water, DMF, CH₃CN) by sparging with an inert gas like nitrogen or argon for 20-30 minutes. This removes dissolved oxygen.
-
Glassware Preparation: Ensure all glassware is dry and free of metallic residues which can catalyze oxidation.
-
Reaction Setup: Assemble the reaction apparatus under a positive pressure of inert gas. Use a nitrogen/argon inlet (e.g., from a Schlenk line or balloon) and an outlet (e.g., an oil bubbler).
-
Reagent Addition: Add the de-gassed solvent to the reaction flask, followed by other reagents. The thiol should be added last, preferably as a solid or a freshly prepared solution in de-gassed solvent.
-
Workup & Purification: When the reaction is complete, perform any aqueous workup using de-gassed water. Maintain an inert atmosphere as much as possible during extraction and concentration steps. For chromatography, use freshly prepared and sparged solvents.
Protocol 2: Analytical Workflow for Stability Assessment
This workflow helps you monitor the stability of your compound under specific conditions.
Caption: Experimental workflow for monitoring stability.
References
- 1. This compound | 61607-68-9 [chemicalbook.com]
- 2. ensince.com [ensince.com]
- 3. researchgate.net [researchgate.net]
- 4. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. scbt.com [scbt.com]
- 9. 1-(2-DIMETHYLAMINO) ETHYL)-1H- TETRAZOLE-5-THIOL – CHEM-IS-TRY Inc [chem-is-try.com]
- 10. This compound | CAS: 61607-68-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
resolving solubility issues with 1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol
Technical Support Center: 1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol
Introduction
This compound, also known as DMMT, is a crucial reagent in various organic synthesis applications, most notably as an intermediate for cephalosporin antibiotics like Cefotiam.[1][2][3] Its unique molecular structure, featuring both a basic dimethylamino group and an acidic thiol group on a tetrazole ring, presents specific challenges for achieving complete and stable solubility. This guide provides in-depth troubleshooting strategies and practical advice to help researchers, scientists, and drug development professionals overcome these solubility hurdles in their experiments.
Troubleshooting Guide: Common Solubility Issues
This section addresses the most frequent solubility problems encountered in the laboratory. The solutions are presented in a question-and-answer format to directly tackle specific experimental challenges.
Q1: My this compound powder is not dissolving in neutral aqueous buffers (e.g., PBS pH 7.4). What is the primary cause and how can I fix it?
Answer:
The primary reason for poor solubility in neutral water is the molecule's amphoteric nature. At neutral pH, the compound exists predominantly as a zwitterion, which can lead to strong intermolecular interactions and precipitation. Chemical data sheets indicate it is only sparingly soluble in water, often requiring heat.[1][3][4]
To resolve this, you must adjust the pH of your solvent.
-
Acidic Conditions (pH < 4): Lowering the pH with a dilute acid (e.g., 0.1 M HCl) will protonate the basic dimethylamino group (pKa predicted ~8.06 for the conjugate acid)[1][3][4]. This results in a positively charged, more water-soluble cation.
-
Basic Conditions (pH > 10): Increasing the pH with a dilute base (e.g., 0.1 M NaOH) will deprotonate the acidic thiol group. This creates a negatively charged thiolate anion, which also enhances water solubility.
Workflow for pH Adjustment:
Caption: Troubleshooting workflow for aqueous insolubility.
Q2: I dissolved the compound in DMSO, but it crashed out of solution when I added it to my aqueous reaction mixture. How can I prevent this precipitation?
Answer:
This is a classic solvent-shifting problem. While the compound is soluble in polar aprotic solvents like DMSO, this environment is very different from an aqueous buffer. When the concentrated DMSO stock is diluted into the buffer, the compound is suddenly in a much less favorable solvent, causing it to precipitate.
Recommended Strategies:
-
Reduce the Stock Concentration: Prepare a more dilute stock solution in DMSO. This will lower the final concentration of the compound in the aqueous medium, potentially keeping it below its solubility limit.
-
Modify the Final Buffer: Add a small percentage of an organic co-solvent (e.g., 5-10% DMSO or ethanol) to your final aqueous buffer. This can increase the buffer's solvating power for the compound. Always run a vehicle control to ensure the co-solvent does not affect your experiment.
-
Use the pH Adjustment Method: The most robust solution is to avoid organic stock solutions altogether. Prepare an aqueous stock by dissolving the compound directly in a slightly acidic or basic solution as described in Q1, and then dilute this into your final reaction buffer.
Frequently Asked Questions (FAQs)
-
What is the best solvent for creating a high-concentration stock solution? For a non-aqueous stock, Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are effective. For an aqueous stock, preparing a 10-50 mM solution in 0.1 M HCl or 0.1 M NaOH is the most reliable method for subsequent dilution into aqueous media.
-
How should I store the solid compound and its solutions? The solid powder should be stored at -20°C under an inert atmosphere, as recommended by suppliers.[1][3][4] Solutions, especially in aqueous buffers, are less stable. It is highly recommended to prepare them fresh. If storage is necessary, aliquot and freeze at -20°C or -80°C immediately after preparation and use within a few days. Avoid repeated freeze-thaw cycles.
-
What are the known pKa values for this compound? While experimental values can vary, the predicted pKa for the protonated dimethylamino group (conjugate acid) is approximately 8.06.[1][3][4] The thiol group is expected to have a pKa in a similar range, typical for tetrazole-thiols. This dual nature is central to its pH-dependent solubility.
Experimental Protocols & Data
Appendix A: Protocol for Preparing a 10 mM Aqueous Stock Solution
-
Weigh Compound: Accurately weigh 1.73 mg of this compound (MW: 173.24 g/mol ).[5][6][7]
-
Prepare Acidic Solvent: Prepare a 1 mL solution of 0.1 M HCl in deionized water.
-
Dissolution: Add the acidic solvent directly to the weighed powder.
-
Mix Thoroughly: Vortex or sonicate the mixture for 1-2 minutes until the solid is completely dissolved. The solution should be clear.
-
Verification & Use: This creates a 10 mM stock solution at an acidic pH. This stock can now be diluted into your final experimental buffer. Remember to account for the minor pH change upon dilution.
Appendix B: Solubility Data Summary
| Solvent | Solubility | Temperature | Reference |
| Water | Sparingly | Heating may be required | [1][3][4] |
| Methanol | Slightly Soluble | Ambient | [1][3][4] |
| 0.1 M HCl | Soluble | Ambient | (Inferred from chemical properties) |
| 0.1 M NaOH | Soluble | Ambient | (Inferred from chemical properties) |
| DMSO | Soluble | Ambient | (Commonly used organic solvent) |
References
- 1. This compound | 61607-68-9 [chemicalbook.com]
- 2. ensince.com [ensince.com]
- 3. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. 1-(2-二甲基氨基乙基)-1H-5-巯基-四氮唑 | 61607-68-9 [m.chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. 1-(2-DIMETHYLAMINO) ETHYL)-1H- TETRAZOLE-5-THIOL – CHEM-IS-TRY Inc [chem-is-try.com]
- 7. calpaclab.com [calpaclab.com]
Technical Support Center: Synthesis of 1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol
Welcome to the technical support center for the synthesis of 1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical intermediate. As a key building block in the synthesis of pharmaceuticals like Cefotiam, achieving high purity is paramount.[1] This resource provides in-depth troubleshooting advice and frequently asked questions to help you minimize impurities and optimize your synthetic outcomes.
I. Understanding the Core Synthesis
The most common and efficient route to synthesizing this compound involves the [3+2] cycloaddition reaction between 2-(dimethylamino)ethyl isothiocyanate and an azide source, typically sodium azide.[2][3] This reaction is often catalyzed to improve reaction rates and yields. The product exists in tautomeric equilibrium between the thiol and thione forms, with the thione form generally being more stable.
Caption: General synthesis pathway for 1-substituted-1H-tetrazole-5-thiols.
II. Frequently Asked Questions (FAQs)
Q1: What is the correct starting material for this synthesis? I've seen references to both an isocyanate and an isothiocyanate.
A1: The correct starting material for the formation of a tetrazole-5-thiol (or its thione tautomer) is 2-(dimethylamino)ethyl isothiocyanate . The reaction of an isothiocyanate (R-NCS) with sodium azide (NaN₃) leads to the formation of the tetrazole-5-thione ring. While one source mentions the use of an isocyanate, this is likely a typographical error, as isocyanates (R-NCO) would lead to a different class of compounds under these conditions.
Q2: My final product is off-white or yellowish. Is this normal?
A2: The pure product is typically a white to off-white solid.[1] A yellowish color can indicate the presence of impurities, which may arise from several sources including residual starting materials, byproducts from side reactions, or degradation of the product. Further purification, such as recrystallization or column chromatography, may be necessary to obtain a product of the desired color and purity.
Q3: What are the most common impurities I should be looking for?
A3: The most common impurities include:
-
Unreacted 2-(dimethylamino)ethyl isothiocyanate: This can be detected by analytical techniques like GC-MS or by characteristic signals in ¹H and ¹³C NMR.
-
Residual Sodium Azide: While inorganic, residual azide can be a safety concern and may interfere with downstream applications. It is typically removed during aqueous work-up.
-
Isomeric Byproducts: Depending on the reaction conditions, small amounts of other tetrazole isomers could potentially form.
-
Sulfur-related byproducts: Side reactions involving the thiol group can lead to the formation of disulfides or other sulfur-containing impurities, especially if the product is exposed to oxidizing conditions.
-
Hydrolysis products: The isothiocyanate starting material can be susceptible to hydrolysis, especially in the presence of moisture, which could lead to amine-related impurities.
Q4: Can I use a catalyst for this reaction?
A4: Yes, the use of a catalyst is often beneficial. Lewis acids, such as zinc chloride (ZnCl₂), have been shown to catalyze the cycloaddition of azides to nitriles and related compounds, which can lead to milder reaction conditions and improved yields.[4][5] Additionally, bases like pyridine have been used to accelerate the reaction in aqueous media.[2]
III. Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and purification of this compound.
Problem 1: Low Yield of the Desired Product
Symptoms:
-
After work-up, the isolated mass of the product is significantly lower than the theoretical yield.
-
TLC analysis of the crude product shows a faint spot for the product and a strong spot for the starting material.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time, low temperature, or poor mixing. | Solution: Increase the reaction time and/or temperature. Ensure efficient stirring, especially for heterogeneous mixtures. Monitor the reaction progress by TLC or HPLC until the starting material is consumed. |
| Moisture in Reagents/Solvents | The isothiocyanate starting material can be sensitive to moisture, leading to hydrolysis and the formation of the corresponding amine, which will not participate in the desired reaction. | Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Handle the isothiocyanate under an inert atmosphere (e.g., nitrogen or argon). |
| Inefficient Catalyst | If using a catalyst like ZnCl₂, it may be of poor quality or used in an insufficient amount. | Solution: Use a freshly opened or properly stored catalyst. Consider increasing the catalyst loading. For ZnCl₂, ensure it is anhydrous as it is hygroscopic. |
| Losses During Work-up | The product has some solubility in water, and significant amounts can be lost during aqueous extraction if the pH is not carefully controlled. | Solution: During the acidic work-up, ensure the pH is low enough to fully protonate the product, driving it into the organic layer if performing an extraction. Minimize the volume of aqueous washes. |
Problem 2: Presence of Significant Impurities in the Final Product
Symptoms:
-
¹H NMR spectrum shows unexpected peaks in addition to the product signals.
-
Mass spectrometry analysis shows ions corresponding to masses other than the product.
-
The melting point of the product is broad and lower than the reported value (approx. 215 °C with decomposition).[1]
Troubleshooting Flowchart:
Caption: Troubleshooting logic for identifying and addressing impurities.
Detailed Analysis of Potential Impurities:
-
Unreacted Isothiocyanate:
-
Identification: In the ¹³C NMR spectrum, the isothiocyanate carbon (N=C=S) gives a characteristic signal around 130-140 ppm. In IR spectroscopy, a strong absorption band around 2000-2200 cm⁻¹ is indicative of the isothiocyanate group.
-
Solution: Drive the reaction to completion by increasing the reaction time or temperature. Ensure the stoichiometry of sodium azide is at least 1:1, and a slight excess may be beneficial. Purify the crude product using silica gel column chromatography. A solvent system of dichloromethane and methanol is often effective.[1]
-
-
Disulfide Byproduct:
-
Identification: The thiol group of the product can be oxidized to form a disulfide, especially if exposed to air during work-up or storage. In the mass spectrum, this will appear at a mass corresponding to twice the molecular weight of the product minus two hydrogen atoms. In the ¹H NMR, the characteristic broad singlet for the thiol proton (which can be exchangeable with D₂O) will be absent.
-
Solution: Perform the work-up and purification under an inert atmosphere (e.g., nitrogen or argon). The addition of a mild reducing agent during work-up, such as sodium bisulfite, can sometimes help to cleave any disulfide formed. Store the final product under an inert atmosphere at a low temperature (-20°C is recommended).[1]
-
Problem 3: Difficulty with Product Purification
Symptoms:
-
The product streaks on the TLC plate, making it difficult to assess purity.
-
The product co-elutes with impurities during column chromatography.
-
Difficulty in finding a suitable recrystallization solvent.
Potential Causes & Solutions:
-
Tailing on TLC: The basic dimethylamino group and the acidic thiol group can interact strongly with the silica gel, causing tailing.
-
Solution: Add a small amount of a base (e.g., triethylamine, ~1%) or an acid (e.g., acetic acid, ~1%) to the TLC mobile phase to suppress the ionization of the functional groups and obtain sharper spots.
-
-
Co-elution during Chromatography: If an impurity has a similar polarity to the product, it can be difficult to separate.
-
Solution: Try a different solvent system for chromatography. A gradient elution from a less polar solvent (e.g., dichloromethane) to a more polar solvent (e.g., methanol) can improve separation. If silica gel is not effective, consider using a different stationary phase, such as alumina or reverse-phase silica.
-
-
Recrystallization Issues: The product may be too soluble or insoluble in common solvents.
-
Solution: A mixed solvent system is often effective for recrystallization. Try dissolving the product in a hot solvent in which it is soluble (e.g., methanol or ethanol) and then slowly adding a solvent in which it is less soluble (e.g., ethyl acetate or diethyl ether) until turbidity is observed. Allow the solution to cool slowly to form crystals.
-
IV. Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(dimethylamino)ethyl isothiocyanate (1.0 eq) in a suitable solvent such as water, isopropanol, or a mixture thereof.[1][2]
-
Addition of Reagents: Add sodium azide (1.1 eq). If using a catalyst, add zinc chloride (0.1-0.2 eq). If using a base like pyridine, it can be added at this stage (2-3 eq).[2][5]
-
Reaction: Heat the mixture to a suitable temperature (e.g., 80 °C) and stir for several hours (e.g., 3-6 hours).[1] Monitor the reaction progress by TLC until the isothiocyanate starting material is no longer visible.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a catalyst was used, it may be necessary to filter the mixture.
-
Carefully acidify the mixture with an aqueous acid (e.g., 2N HCl) to a pH of ~2-3. Caution: Acidification of residual sodium azide will generate hydrazoic acid, which is toxic and explosive. This step should be performed in a well-ventilated fume hood.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane or by recrystallization from a suitable solvent system.[1]
Protocol 2: Analytical Characterization
-
¹H NMR: The ¹H NMR spectrum should show characteristic peaks for the dimethylamino group (a singlet around 2.2-2.3 ppm), the two methylene groups (triplets around 2.6-2.8 ppm and 4.2-4.4 ppm), and a broad singlet for the thiol proton (which will disappear upon addition of D₂O).
-
¹³C NMR: The ¹³C NMR spectrum will show peaks for the dimethylamino carbons, the methylene carbons, and the tetrazole ring carbon.
-
Mass Spectrometry: The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺.
V. References
-
ChemicalBook. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
SpectraBase. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Kim, S., & Kim, S. (2004). A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones. Bulletin of the Korean Chemical Society, 25(10), 1471-1473.
-
Vorona, S., Artamonova, T., Zevatskii, Y., & Myznikov, L. (2014). An Improved Protocol for the Preparation of 5-Substituted Tetrazoles from Organic Thiocyanates and Nitriles. Synthesis, 46(06), 781-786.
-
Myznikov, L. V., Vorona, S. V., Artamonova, T. V., & Zevatskii, Y. E. (2017). Mechanism of the zinc-catalyzed addition of azide ion to unsaturated compounds: Synthesis of 5-substituted 1Н-tetrazoles from nitriles and of 1-substituted 1Н-tetrazole-5-thiols from isothiocyanates. Russian Journal of General Chemistry, 87(4), 727-735.
-
PubChem. (n.d.). 1-(2-(dimethylamino)ethyl)-1,2-dihydro-5H-tetrazole-5-thione. Retrieved from --INVALID-LINK--
-
Ensince Industry. (n.d.). This compound CAS 61607-68-9. Retrieved from --INVALID-LINK--
-
Tian, Y., et al. (2021). Study on Isomeric Impurities in Cefotiam Hydrochloride. Frontiers in Chemistry, 8, 619307.
-
Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
TCI Chemicals. (n.d.). 1-(2-Dimethylaminoethyl)-5-mercaptotetrazole. Retrieved from --INVALID-LINK--
-
Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950.
-
Santa Cruz Biotechnology. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
CHEM-IS-TRY Inc. (n.d.). 1-(2-DIMETHYLAMINO) ETHYL)-1H- TETRAZOLE-5-THIOL. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US4110338A - Product and preparation of 1H-tetrazole-5-thiol derivatives. Retrieved from --INVALID-LINK--
-
Das, B., Reddy, C. R., Kumar, D. N., Krishnaiah, M., & Narender, R. (2010). An Efficient Synthesis of 5-Substituted 1H-Tetrazoles using Iodine as a New and Powerful Catalyst. Synlett, 2010(03), 391-394.
-
Ko, S., & Su, W. (2004). Synthesis of 1-substituted tetrazole-5-thiones from organic isothiocyanates in water. ARKIVOC, 2004(5), 179-188.
References
- 1. This compound | 61607-68-9 [chemicalbook.com]
- 2. accesson.kisti.re.kr [accesson.kisti.re.kr]
- 3. researchgate.net [researchgate.net]
- 4. An Improved Protocol for the Preparation of 5-Substituted Tetrazoles from Organic Thiocyanates and Nitriles [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: 1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol (DMTET)
Introduction
Welcome to the technical support guide for 1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol (DMTET), a critical intermediate in pharmaceutical synthesis, notably for cephalosporin antibiotics like Cefotiam.[1] The unique structure of DMTET, featuring a reactive thiol group and a tetrazole ring, makes it highly valuable but also susceptible to stability issues in solution.[2] This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot these challenges effectively. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: My freshly prepared DMTET solution appears clear, but turns slightly yellow or cloudy over time. What is happening?
A: This is a classic indicator of DMTET degradation, primarily through oxidation. The thiol (-SH) group on the tetrazole ring is susceptible to oxidation, especially when exposed to atmospheric oxygen. The primary degradation product is the corresponding disulfide dimer. This dimerization can lead to decreased solubility, causing the solution to appear cloudy or hazy. The yellow discoloration may also arise from the formation of other minor oxidized byproducts.
Q2: What is the most critical factor affecting the stability of DMTET in solution?
A: The single most critical factor is the presence of oxygen. Thiols can readily oxidize to form disulfide bonds, a reaction often catalyzed by trace metal ions and accelerated at higher pH values. To maintain the integrity of DMTET in solution, it is imperative to minimize its exposure to air.
Q3: How does pH influence the stability of DMTET solutions?
A: The pH of the solution plays a pivotal role in the stability of the thiol group. In basic conditions (pH > 7), the thiol group (-SH) is deprotonated to form the thiolate anion (-S⁻). This thiolate form is significantly more reactive and susceptible to oxidation than its protonated counterpart. Therefore, while a slightly acidic to neutral pH may be suitable for dissolving DMTET, prolonged storage in basic solutions will accelerate its degradation. For maximum stability, solutions should ideally be maintained at a slightly acidic pH (e.g., pH 5-6.5) if the experimental conditions permit.
Q4: I've observed a loss of potency or inconsistent results in my assays using a DMTET stock solution. Could this be related to stability?
A: Absolutely. If your experiment relies on the free thiol group of DMTET for its activity, its oxidation to a disulfide dimer will result in a direct loss of potency.[2] The dimer is a different chemical entity with altered pharmacological and chemical properties. Inconsistent results are often the first sign that the concentration of active, monomeric DMTET in your stock solution is decreasing over time. It is crucial to use freshly prepared solutions or to validate the stability of your stock solution under your specific storage conditions.
Q5: Are there any recommended solvents for dissolving and storing DMTET?
A: While DMTET is soluble in water, the choice of solvent and its preparation are critical.[3] For optimal stability, always use high-purity, deoxygenated solvents. You can deoxygenate aqueous buffers by sparging with an inert gas like argon or nitrogen for 15-30 minutes prior to dissolving the compound. For organic applications, anhydrous solvents stored under an inert atmosphere are recommended.
Q6: Can I add antioxidants to my DMTET solution to improve its stability?
A: Yes, adding antioxidants can be an effective strategy, but it must be compatible with your downstream application.[4][5] Small amounts of reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be added to maintain the thiol in its reduced state. However, be aware that these agents can interfere with certain assays. An alternative is to include a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1-0.5 mM) to sequester metal ions that can catalyze oxidation.
Troubleshooting Guide: DMTET Solution Instability
| Observed Problem | Potential Cause(s) | Recommended Solution & Rationale |
| Reduced activity in functional assays. | Oxidation of Thiol: The active thiol group has oxidized to an inactive disulfide dimer. | 1. Prepare Fresh Solutions: Always make solutions immediately before use. 2. Validate Storage: If storage is necessary, perform a time-course stability study (see protocol below) to define an expiration window. 3. Add a Reducing Agent: If compatible with your assay, add TCEP (0.1-0.5 mM) to the stock solution to maintain a reducing environment. |
| Appearance of new peaks in HPLC chromatogram. | Degradation: The new peaks likely correspond to the disulfide dimer and other degradation products. | 1. Confirm Peak Identity: Use LC-MS to identify the mass of the new peaks. The disulfide dimer will have a mass of (2 * 173.24) - 2 = 344.46 g/mol . 2. Implement Preventative Measures: Use deoxygenated solvents and store solution aliquots under argon or nitrogen at -80°C. |
| Solution becomes cloudy or forms a precipitate. | Poor Solubility of Oxidized Product: The disulfide dimer is often less soluble than the monomeric thiol, causing it to precipitate. | 1. Filter Solution: Use a 0.22 µm syringe filter before use, but be aware this removes the degraded product, lowering the effective concentration. 2. Re-evaluate Solvent/pH: Ensure the pH has not shifted to a basic range. Consider using a co-solvent if your application allows, but prioritize using freshly prepared solutions. |
| Inconsistent results between experimental replicates. | Ongoing Degradation: The concentration of active DMTET is changing during the course of the experiment. | 1. Minimize Benchtop Time: Keep stock solutions on ice and protected from light during use. 2. Work in an Inert Atmosphere: For highly sensitive experiments, prepare solutions and reagents in a glove box under a nitrogen or argon atmosphere. |
Key Degradation Pathway: Oxidative Dimerization
The primary stability issue for DMTET in solution is its oxidation from a monomeric thiol to a disulfide dimer. This process involves the formation of a covalent bond between two DMTET molecules.
Caption: Oxidative degradation pathway of DMTET.
Experimental Protocol: Stability Assessment by RP-HPLC
This protocol provides a self-validating method to determine the stability of DMTET in your specific solution and storage conditions.
Objective: To quantify the degradation of DMTET over time by monitoring the decrease in its peak area and the increase of degradation product peaks using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Materials:
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
Volumetric flasks and pipettes
-
HPLC system with UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Filter and degas both mobile phases before use.
-
-
Preparation of DMTET Stock Solution (Time Zero Sample):
-
Accurately weigh and dissolve DMTET in your chosen buffer/solvent (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 1 mg/mL. Note: Prepare this solution using the conditions you intend to test (e.g., with or without deoxygenation).
-
Immediately after dissolution, dilute an aliquot to ~50 µg/mL with Mobile Phase A. This is your T=0 sample.
-
Inject the T=0 sample onto the HPLC system.
-
-
HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 220 nm (or as determined by a UV scan)
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 15.0 50 50 17.0 5 95 20.0 5 95 22.0 95 5 | 25.0 | 95 | 5 |
-
-
Time-Course Study:
-
Store the remaining 1 mg/mL stock solution under the desired test conditions (e.g., 4°C on the benchtop, -20°C protected from light, etc.).
-
At specified time points (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot from the stock solution.
-
Dilute the aliquot to ~50 µg/mL with Mobile Phase A and inject it into the HPLC.
-
-
Data Analysis:
-
For each time point, record the peak area of the main DMTET peak and any new peaks that appear (degradation products).
-
Calculate the percentage of remaining DMTET at each time point relative to the T=0 sample:
-
% Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
-
-
Plot the % Remaining versus time to visualize the stability profile. A solution is often considered unstable if the main peak decreases by more than 5-10%.
-
References
- 1. ensince.com [ensince.com]
- 2. id.leapchem.com [id.leapchem.com]
- 3. This compound | CAS: 61607-68-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. The role of antioxidants in the chemistry of oxidative stress: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The importance of antioxidants which play the role in cellular response against oxidative/nitrosative stress: current state - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. scbt.com [scbt.com]
- 8. 1-(2-DIMETHYLAMINO) ETHYL)-1H- TETRAZOLE-5-THIOL – CHEM-IS-TRY Inc [chem-is-try.com]
troubleshooting guide for using 1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol in experiments
Welcome to the technical support resource for 1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol (DMTT). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this versatile thiol-containing heterocycle in experimental settings. As Senior Application Scientists, we have compiled this information to explain not just the "how" but the "why" behind these protocols, ensuring scientific integrity and empowering you to resolve challenges effectively.
Introduction to DMTT
This compound, hereafter referred to as DMTT, is a bifunctional molecule featuring a nucleophilic thiol group and a tetrazole ring. While it is known as a key intermediate in the synthesis of pharmaceuticals like the cephalosporin antibiotic Cefotiam[1][2], its unique structure lends itself to broader applications in research, particularly in bioconjugation, polymer modification, and surface chemistry. The thiol group (-SH) is a potent nucleophile, ideal for coupling reactions, while the dimethylaminoethyl chain can influence solubility and basicity. This guide focuses on troubleshooting its application in covalent immobilization and modification of substrates (e.g., polymers, beads, surfaces) through thiol-based chemistry.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling, storage, and properties of DMTT.
Q1: How should I properly store and handle DMTT?
A: DMTT should be stored under an inert atmosphere (e.g., argon or nitrogen) at -20°C.[3] The thiol group is susceptible to oxidation, especially in the presence of air and trace metals, which can lead to the formation of disulfides. Over time, this oxidative dimerization will reduce the concentration of active, monomeric thiol available for your reaction, leading to lower yields. Always handle the compound quickly, minimizing its exposure to the atmosphere, and use anhydrous solvents to prevent hydrolysis or other moisture-related side reactions.
Q2: What are the key safety precautions for working with DMTT?
A: DMTT is classified as a skin and eye irritant and may cause respiratory irritation. Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood. Refer to the product's Safety Data Sheet (SDS) for comprehensive hazard information.
Q3: In which solvents is DMTT soluble?
A: While comprehensive public data is limited, DMTT is reported to be soluble in water[4]. Its structure, containing a polar tetrazole ring and an amino group, also suggests likely solubility in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and alcohols (e.g., methanol, ethanol). For anhydrous reactions, high-purity, dry DMF or DMSO are recommended starting points. Always perform a small-scale solubility test before proceeding with your main experiment.
| Property | Value / Information | Source |
| CAS Number | 61607-68-9 | [1][5] |
| Molecular Formula | C₅H₁₁N₅S | [1][5] |
| Molecular Weight | 173.24 g/mol | [1][5] |
| Appearance | White to yellowish crystalline solid | [2] |
| Storage | -20°C, under inert atmosphere | [3] |
| Hazard Codes | H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant) |
Troubleshooting Guide: DMTT in Surface & Polymer Modification
This section provides solutions to specific problems you may encounter when using DMTT for covalently modifying substrates, such as polymers or functionalized surfaces. The primary application discussed is the nucleophilic substitution reaction where the thiol of DMTT displaces a leaving group (e.g., a halogen) on a substrate.
Problem 1: Low or No Covalent Coupling of DMTT to the Substrate
You've attempted to react DMTT with a halogenated polymer or surface, but post-reaction analysis (e.g., XPS, elemental analysis) shows minimal or no incorporation of the desired tetrazole moiety.
In-Depth Explanation:
-
Cause: Inactive DMTT: The thiol group is the reactive handle for the coupling reaction. If the DMTT has been improperly stored or handled, it can oxidize to form a disulfide dimer. This dimer is not nucleophilic and will not react with your substrate, leading to complete reaction failure.
-
Solution: Always use DMTT from a freshly opened container stored under inert gas at -20°C. If you suspect oxidation in an older batch, you can attempt to reduce the disulfide back to the thiol using a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP), which is effective and typically does not interfere with subsequent reactions.
-
-
Cause: Poor Nucleophilicity: While thiols are good nucleophiles, their conjugate bases, thiolates (-S⁻), are significantly more potent. The pKa of a typical thiol is around 10-11[6]. In a neutral solution, only a small fraction of the DMTT will be in the highly reactive thiolate form.
-
Solution: The addition of a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), in a 1.1 to 1.5 molar excess relative to DMTT will deprotonate the thiol to generate the thiolate in situ. This dramatically increases the reaction rate and overall yield. Avoid nucleophilic bases like triethylamine if your substrate has functionalities sensitive to them.
-
-
Cause: Sub-optimal Reaction Conditions: Nucleophilic substitution reactions can be slow, especially if the leaving group on the substrate is not highly reactive (e.g., chloride vs. iodide) or if the reaction is performed at room temperature.
-
Solution: Heating the reaction mixture can significantly accelerate the coupling. A starting point of 50-60°C is reasonable. Ensure your solvent is completely anhydrous, as water can compete with the thiolate and hydrolyze your substrate.
-
Problem 2: Side Reactions or Unwanted Byproducts are Observed
Analysis of your modified substrate or the reaction supernatant shows unexpected species, suggesting that DMTT is either decomposing or reacting in an unintended manner.
-
Cause A: Base-Induced Elimination on the Substrate
-
Why it happens: If your substrate has protons that are acidic and positioned beta to the leaving group, the base added to form the thiolate (e.g., DIPEA) can instead act as a Brønsted base, causing elimination of H-X and forming an alkene on your substrate.
-
Solution:
-
Use a milder base: Switch from DIPEA to a less hindered or weaker base like N-methylmorpholine (NMM).
-
Stoichiometry Control: Use only a slight excess (1.05-1.1 eq) of the base to minimize the concentration of free base available for elimination.
-
Lower Temperature: Perform the reaction at a lower temperature to favor the substitution pathway, which generally has a lower activation energy than elimination.
-
-
-
Cause B: Tetrazole Ring Side Reactions
-
Why it happens: While generally stable, the tetrazole ring can participate in reactions under certain conditions. For instance, in oligonucleotide synthesis, tetrazole itself can act as a mild acid and cause unwanted deprotection of acid-labile groups like trityl ethers[7][8]. Although DMTT is not as acidic as unsubstituted tetrazole, this potential reactivity should be considered.
-
Solution: If your substrate contains acid-sensitive protecting groups (e.g., Boc, Trityl), avoid highly acidic conditions. The reaction should be run under basic or near-neutral conditions as established in the primary protocol. If acidic workup is required, use brief exposure to dilute, cold acid.
-
Experimental Protocol: Covalent Immobilization of DMTT onto a Chlorinated Polymer Resin
This protocol provides a general workflow for using DMTT in a nucleophilic substitution reaction.
Objective: To functionalize a 2-chlorotrityl resin with DMTT to introduce a tetrazole-thiol moiety for potential downstream applications like metal ion chelation or further bioconjugation.
Materials:
-
2-chlorotrityl chloride resin
-
This compound (DMTT)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Solid-phase peptide synthesis (SPPS) vessel
Procedure:
-
Resin Swelling:
-
Place 100 mg of 2-chlorotrityl chloride resin into an SPPS vessel.
-
Wash the resin with DCM (3 x 5 mL).
-
Wash the resin with anhydrous DMF (3 x 5 mL).
-
Swell the resin in 5 mL of anhydrous DMF for 30 minutes.
-
-
Reaction Mixture Preparation:
-
In a separate vial, dissolve DMTT (1.5 eq relative to resin loading capacity) in a minimal amount of anhydrous DMF.
-
Add DIPEA (1.6 eq relative to resin loading capacity) to the DMTT solution.
-
Mix gently by vortexing for 1 minute.
-
-
Coupling Reaction:
-
Drain the DMF from the swollen resin.
-
Immediately add the prepared DMTT/DIPEA solution to the resin.
-
Seal the vessel and agitate the mixture at 50°C for 16 hours.
-
-
Washing:
-
Drain the reaction mixture from the resin.
-
Wash the resin sequentially with:
-
DMF (5 x 5 mL)
-
DCM (5 x 5 mL)
-
Methanol (3 x 5 mL)
-
-
-
Drying and Verification:
-
Dry the functionalized resin under high vacuum for at least 4 hours.
-
Verify the successful coupling by sending a small sample for elemental analysis (confirming the presence of Nitrogen and Sulfur) or by using a colorimetric test for free thiols if applicable.
-
References
- 1. This compound | 61607-68-9 [chemicalbook.com]
- 2. ensince.com [ensince.com]
- 3. benchchem.com [benchchem.com]
- 4. Studies on the role of tetrazole in the activation of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. WO1998016540A1 - Improved coupling activators for oligonucleotide synthesis - Google Patents [patents.google.com]
- 8. glenresearch.com [glenresearch.com]
Technical Support Center: The Impact of pH on the Reactivity of 1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol (DMTET)
Welcome to the technical support center for 1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol, commonly known as DMTET. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the critical role of pH in the reactivity and stability of this versatile compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.
Section 1: Understanding the Fundamentals of DMTET and pH
This compound is a heterocyclic compound featuring a tetrazole ring, a thiol group, and a dimethylaminoethyl side chain.[1][2] Its reactivity is significantly influenced by pH due to the presence of multiple ionizable groups and the existence of a thiol-thione tautomeric equilibrium.
Thiol-Thione Tautomerism
DMTET can exist in two tautomeric forms: a thiol form and a thione form. The equilibrium between these two forms is highly dependent on the pH of the solution. Generally, in neutral and acidic media, the thione form is predominant.[3] As the pH becomes more alkaline, the equilibrium shifts towards the formation of the thiol (thiolate) form.[3] This shift is crucial as the nucleophilicity of the sulfur atom, and thus the reactivity of the molecule, differs significantly between the two forms.
Caption: Thiol-Thione Tautomeric Equilibrium of DMTET.
Ionization States and pKa
DMTET has two main ionizable groups: the thiol group and the dimethylamino group. The predicted pKa for the thiol group is approximately 8.06.[4][5] This means that at a pH below 8.06, the thiol group is predominantly protonated (in the thione form or as a neutral thiol), while at a pH above 8.06, it is deprotonated to form the thiolate anion. The dimethylamino group, being a tertiary amine, will be protonated at acidic pH values.
| Ionizable Group | Predicted pKa | Predominant form at pH < pKa | Predominant form at pH > pKa |
| Thiol/Thione | 8.06 ± 0.20[4][5] | Neutral (Thione/Thiol) | Anionic (Thiolate) |
| Dimethylamino | ~9-10 (typical for tertiary amines) | Cationic (Protonated) | Neutral (Free base) |
Section 2: Troubleshooting Guide
This section addresses common problems encountered during experiments involving DMTET, with a focus on pH-related issues.
Issue 1: Low Reaction Yield or Slow Reaction Rate
Question: I am using DMTET as a nucleophile in my reaction, but I am observing a very low yield and the reaction is proceeding much slower than expected. What could be the cause?
Answer:
The most likely cause is suboptimal pH of your reaction medium. The nucleophilicity of the sulfur atom in DMTET is highly dependent on its protonation state.
-
Explanation: For the sulfur to act as an effective nucleophile, it needs to be in its deprotonated thiolate form. According to its predicted pKa of ~8.06, at neutral or acidic pH, the compound primarily exists in the less nucleophilic thione or protonated thiol form.[3][4][5] To enhance the reaction rate, you need to increase the concentration of the more reactive thiolate species.
-
Troubleshooting Steps:
-
Measure the pH of your reaction mixture. Use a calibrated pH meter to get an accurate reading.[6][7][8]
-
Adjust the pH to be slightly above the pKa of the thiol group. A pH in the range of 8.5 to 9.5 is often a good starting point. Be mindful that excessively high pH can lead to degradation of other components in your reaction mixture.[9][10]
-
Use a suitable buffer system. To maintain a stable pH throughout the reaction, employ a buffer with a pKa close to your target reaction pH.[11] Common buffers in this range include borate and bicarbonate buffers. However, be aware that some buffers can interact with your reactants.[12]
-
Monitor the reaction progress. After adjusting the pH, monitor the reaction using an appropriate analytical technique (e.g., TLC, LC-MS, NMR) to confirm if the rate has improved.
-
Issue 2: DMTET Solubility Problems
Question: I am having difficulty dissolving DMTET in my aqueous reaction buffer. How can I improve its solubility?
Answer:
The solubility of DMTET is also influenced by pH due to its ionizable groups.
-
Explanation: DMTET is sparingly soluble in water.[4][5] Its solubility can be increased by ionizing the molecule. At acidic pH, the dimethylamino group will be protonated, forming a more soluble salt. Conversely, at alkaline pH, the thiol group will deprotonate to the thiolate, which also increases aqueous solubility.
-
Troubleshooting Steps:
-
For reactions under acidic conditions: Try dissolving DMTET in a dilute acidic solution first, which will protonate the dimethylamino group.
-
For reactions under neutral or alkaline conditions: Dissolving DMTET in a slightly alkaline solution (pH > 8) will form the more soluble thiolate.[3]
-
Consider co-solvents: If adjusting the pH is not compatible with your reaction, using a water-miscible organic co-solvent like methanol, ethanol, or acetonitrile might improve solubility.[4][9] However, verify that the co-solvent does not negatively impact your reaction.
-
Issue 3: Inconsistent Results and Poor Reproducibility
Question: My experimental results with DMTET are not reproducible. What factors related to pH could be contributing to this?
Answer:
Inconsistent pH control is a common source of poor reproducibility in reactions involving pH-sensitive reagents like DMTET.
-
Explanation: Small, unmonitored fluctuations in pH can significantly alter the concentration of the reactive thiolate species, leading to variable reaction rates and yields.[13] The pH of your reaction mixture can change over time due to the consumption or generation of acidic or basic species during the reaction.
-
Troubleshooting Steps:
-
Implement a robust buffering system. Do not rely on unbuffered solutions. Choose a buffer that can effectively maintain the pH at the desired level for the duration of the reaction.[11]
-
Calibrate your pH meter regularly. Ensure your pH measurements are accurate by calibrating your meter before each use with fresh, high-quality buffer standards.[6][14]
-
Control the temperature. The pKa of both your compound and the buffer can be temperature-dependent.[6] Running your reactions at a consistent, controlled temperature will help ensure reproducibility.
-
Document the final pH. After the reaction is complete, measure and record the pH of the mixture. This can help you identify if a significant pH shift occurred during the experiment.
-
Caption: Workflow for Troubleshooting Low Reaction Yields.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for using DMTET as a capping agent in oligonucleotide synthesis?
A1: In the context of oligonucleotide synthesis, DMTET is often used in conjunction with an activator like 5-ethylthio-1H-tetrazole (ETT).[15] The activator protonates the phosphoramidite, making it susceptible to nucleophilic attack. While the primary role of DMTET in some applications might not be as a direct nucleophile, its protonation state can still be relevant. The specific pH is typically dictated by the established protocols for the synthesis cycle, which are generally carried out in anhydrous acetonitrile. In this non-aqueous environment, the concept of pH is not directly applicable in the same way as in aqueous solutions. The reactivity is instead controlled by the acidity of the activator.[16][17]
Q2: How does pH affect the stability and storage of DMTET?
A2: DMTET should be stored in a cool, dry place under an inert atmosphere.[4][5] While solid DMTET is relatively stable, solutions can be susceptible to degradation, particularly at extreme pH values and in the presence of oxidants. The thiol group can be oxidized, especially at higher pH where the more electron-rich thiolate is present. For long-term storage of solutions, it is advisable to use a slightly acidic to neutral pH (pH 5-7) and to keep them refrigerated or frozen.[9]
Q3: Can the dimethylamino group participate in reactions?
A3: Yes, the dimethylamino group is a tertiary amine and can act as a base or a nucleophile under certain conditions. At low pH, it will be protonated and rendered non-nucleophilic. At neutral to alkaline pH, the lone pair of electrons on the nitrogen is available to participate in reactions. This basicity can also influence the local pH environment of the molecule.
Q4: Are there any known incompatibilities of DMTET with common reagents that are pH-dependent?
A4: Yes, you should be cautious when using DMTET with reagents that are unstable at the alkaline pH required to generate the reactive thiolate. For example, some protecting groups may be labile under basic conditions. Additionally, strong oxidizing agents should be avoided as they can readily oxidize the thiol/thiolate. Always consider the pH stability of all components in your reaction mixture when designing your experiment.[10][18]
References
- 1. scbt.com [scbt.com]
- 2. 1-(2-DIMETHYLAMINO) ETHYL)-1H- TETRAZOLE-5-THIOL – CHEM-IS-TRY Inc [chem-is-try.com]
- 3. jocpr.com [jocpr.com]
- 4. This compound | 61607-68-9 [chemicalbook.com]
- 5. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. Troubleshooting pH Meter Calibration: Common Issues and How Standard Buffer Solutions Can Help [watertestsystems.com.au]
- 7. Troubleshooting Common Issues with PH Analyzers [boquinstrument.com]
- 8. advanceanalytik.com [advanceanalytik.com]
- 9. benchchem.com [benchchem.com]
- 10. Effect of pH on the stability of methacholine chloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pH Regulation Strategies for Optimal Bioreactor Performance [synapse.patsnap.com]
- 12. pH Effects in a Model Electrocatalytic Reaction Disentangled - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization of a pH-shift control strategy for producing monoclonal antibodies in Chinese hamster ovary cell cultures using a pH-dependent dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. hamiltoncompany.com [hamiltoncompany.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. researchgate.net [researchgate.net]
- 18. Influence of pH modifiers on the dissolution and stability of hydrochlorothiazide in the bi- and three-layer tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Characterization of 1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol
For researchers, scientists, and drug development professionals engaged in the synthesis and quality control of heterocyclic compounds, a robust analytical strategy is paramount. This guide provides an in-depth comparison of analytical methods for the comprehensive characterization of 1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol, a key intermediate in the synthesis of pharmaceuticals such as the cephalosporin antibiotic, Cefotiam.[1] The methodologies detailed herein are designed to ensure identity, purity, and stability, adhering to the principles of scientific integrity and providing a framework for the development of self-validating analytical systems.
Introduction to this compound
This compound, with the Chemical Abstracts Service (CAS) number 61607-68-9, is a substituted tetrazole-thiol derivative.[2] Its molecular formula is C5H11N5S, and it has a molecular weight of 173.24 g/mol .[2][3] The structural integrity and purity of this intermediate are critical for the safety and efficacy of the final active pharmaceutical ingredient (API). This guide will explore a multi-faceted analytical approach, leveraging chromatographic, spectroscopic, and thermal analysis techniques to provide a complete characterization profile.
Chromatographic Methods: The Cornerstone of Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the quintessential technique for assessing the purity of non-volatile and thermally labile compounds like this compound. Given its role as a known impurity in Cefotiam, established methods for the analysis of this antibiotic and its related substances provide a robust starting point for method development.[4][5][6]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
RP-HPLC is the preferred chromatographic mode due to the polar nature of the analyte. A C18 stationary phase provides excellent retention and resolution.
This protocol is adapted from validated methods for the analysis of Cefotiam and its impurities and is designed to be stability-indicating.[7]
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample in the mobile phase to a final concentration of 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile) is employed.
-
Gradient Program:
-
0-5 min: 3% B
-
5-15 min: 3-20% B
-
15-20 min: 20-40% B
-
20-30 min: 40-60% B
-
30-40 min: 60-80% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Data Analysis: The purity is assessed by calculating the area percentage of the main peak relative to the total peak area. Method validation should be performed according to ICH guidelines to establish linearity, accuracy, precision, and sensitivity.[8][9]
Table 1: Comparison of Chromatographic Methods
| Parameter | RP-HPLC-UV | LC-MS |
| Principle | Separation based on polarity with UV detection. | Separation based on polarity with mass-based detection. |
| Primary Use | Purity assessment and quantification. | Impurity identification and structural elucidation. |
| Sensitivity | Moderate (ng range). | High to very high (pg to fg range). |
| Specificity | Good, but co-elution is possible. | Excellent, provides molecular weight information. |
| Instrumentation Cost | Moderate. | High. |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
For the definitive identification of process-related impurities and degradation products, LC-MS is the gold standard. The coupling of HPLC with a mass spectrometer provides unparalleled specificity.
-
Sample Preparation: Prepare the sample as described for the HPLC-UV method.
-
LC Conditions: Utilize the same HPLC method as described above.
-
MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
-
Mass Analyzer: Time-of-Flight (TOF) or Quadrupole Time-of-Flight (Q-TOF).
-
Source Voltage: 4 kV
-
Drying Gas Temperature: 350 °C
-
Nebulizer Pressure: 40 psi
-
Mass Range: m/z 50-1000
-
-
Data Analysis: The resulting mass spectrum will show the protonated molecule [M+H]+, confirming the molecular weight. Fragmentation patterns can be analyzed to elucidate the structure of impurities. For 5-substituted tetrazoles, a characteristic fragmentation in positive ion mode is the elimination of a neutral molecule of hydrazoic acid (HN₃).
Caption: Workflow for HPLC analysis of this compound.
Spectroscopic Methods: Unveiling the Molecular Structure
Spectroscopic techniques are indispensable for confirming the chemical identity and structure of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are essential for unambiguous structural confirmation.[10][11][12]
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Spectrometer: 300 MHz or higher.
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 75 MHz or higher.
-
Pulse Sequence: Proton-decoupled experiment.
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the structure. For quantitative NMR (qNMR), a certified internal standard is used, and the relaxation delay must be optimized to ensure full relaxation of all nuclei.[13][14]
Table 2: Expected ¹H and ¹³C NMR Chemical Shifts
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| N(CH₃)₂ | ~2.2 | ~45 |
| -CH₂-N(CH₃)₂ | ~2.7 | ~58 |
| -CH₂-Tetrazole | ~4.4 | ~48 |
| Tetrazole C=S | - | ~165 |
Note: These are approximate values and can vary depending on the solvent and other experimental conditions.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in the molecule.
-
Sample Preparation: Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
FTIR Acquisition:
-
Spectrometer: Any standard FTIR spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.
Table 3: Characteristic FTIR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) |
| N-H stretch (thiol tautomer) | 3200-3400 |
| C-H stretch (aliphatic) | 2800-3000 |
| C=N stretch (tetrazole ring) | 1600-1650 |
| C-N stretch | 1000-1250 |
| C=S stretch | 1050-1250 |
Thermal Analysis: Assessing Stability and Decomposition
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are crucial for evaluating the thermal stability of the compound.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between the sample and a reference as a function of temperature, allowing for the determination of melting point and decomposition temperature.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.
-
DSC Acquisition:
-
Heating Rate: 10 °C/min.
-
Temperature Range: 25 °C to 300 °C.
-
Atmosphere: Nitrogen purge at 50 mL/min.
-
-
Data Analysis: The melting point is determined from the onset of the endothermic peak. The literature melting point for this compound is approximately 215 °C (with decomposition).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition patterns and thermal stability.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan.
-
TGA Acquisition:
-
Heating Rate: 10 °C/min.
-
Temperature Range: 25 °C to 600 °C.
-
Atmosphere: Nitrogen purge at 50 mL/min.
-
-
Data Analysis: The onset of mass loss indicates the beginning of thermal decomposition.
Caption: Interrelationship of analytical goals and techniques.
Conclusion
A comprehensive analytical characterization of this compound requires a synergistic approach. Chromatographic methods, particularly HPLC and LC-MS, are essential for purity assessment and impurity identification. Spectroscopic techniques, including NMR and FTIR, provide definitive structural confirmation. Thermal analysis by DSC and TGA offers critical insights into the compound's thermal stability. By employing this multi-technique strategy, researchers and drug development professionals can ensure the quality and consistency of this vital pharmaceutical intermediate. The protocols provided in this guide serve as a robust foundation for developing and validating in-house analytical methods, ultimately contributing to the development of safe and effective medicines.
References
- 1. This compound | 61607-68-9 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. 1-(2-DIMETHYLAMINO) ETHYL)-1H- TETRAZOLE-5-THIOL – CHEM-IS-TRY Inc [chem-is-try.com]
- 4. researchgate.net [researchgate.net]
- 5. frontiersin.org [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ijrpc.com [ijrpc.com]
- 9. Development and validation of stability indicating HPLC method for quantification of tinidazole | European Journal of Chemistry [eurjchem.com]
- 10. 1-(2-(dimethylamino)ethyl)-1,2-dihydro-5H-tetrazole-5-thione | C5H11N5S | CID 3017268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound(61607-68-9) 1H NMR spectrum [chemicalbook.com]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 14. researchgate.net [researchgate.net]
A Comparative Study of 1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol with Other Thiols: A Guide for Researchers
In the landscape of drug development, diagnostics, and molecular biology, the role of thiol-containing compounds is both foundational and ever-expanding. Their capacity to act as antioxidants, reducing agents, and nucleophiles makes them indispensable tools. This guide provides an in-depth comparative analysis of 1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol (DMTET), a molecule of interest in pharmaceutical synthesis, with established thiols such as N-Acetylcysteine (NAC), Dithiothreitol (DTT), and Glutathione (GSH). While direct comparative experimental data for DMTET is emerging, this guide offers a comprehensive overview based on its structural attributes and the well-documented performance of its counterparts, providing researchers with a framework for its potential applications and evaluation.
Introduction to Thiols and their Significance in Research
Thiols, characterized by the presence of a sulfhydryl (-SH) group, are pivotal in numerous biological and chemical processes.[1] Their reactivity is central to maintaining a reducing intracellular environment, protecting against oxidative stress, and enabling specific biochemical transformations.[2] In therapeutic applications, thiols can act as radical scavengers, restore cellular antioxidant pools, and chelate heavy metals.[1][3] In molecular biology, they are crucial for preserving protein structure and function by preventing the formation of undesirable disulfide bonds.[4] The selection of an appropriate thiol for a specific application depends on factors such as its reduction potential, stability, steric hindrance, and potential for side reactions.
Profile: this compound (DMTET)
This compound, with the molecular formula C5H11N5S and a molecular weight of 173.24 g/mol , is a heterocyclic compound featuring a tetrazole ring, a thiol group, and a dimethylaminoethyl side chain.[5][6]
Structural Characteristics and Potential Implications:
-
Tetrazole Ring: The tetrazole ring is a significant pharmacophore known for its metabolic stability and its ability to act as a bioisostere for carboxylic acids.[7] This moiety can contribute to the overall electronic properties and biological activity of the molecule. Some tetrazole derivatives have demonstrated antioxidant properties.[7][8]
-
Thiol Group: The thiol group is the primary functional group responsible for the reducing and antioxidant properties of the molecule. Its reactivity is influenced by the electron-withdrawing nature of the tetrazole ring, which can affect its pKa and nucleophilicity.
-
Dimethylaminoethyl Side Chain: This side chain introduces a tertiary amine, which can be protonated at physiological pH. This feature can influence the molecule's solubility, cell permeability, and potential for ionic interactions.
DMTET is recognized as a pharmaceutical intermediate and has been identified as an impurity in the synthesis of the cephalosporin antibiotic, Cefotiam.[9] Its potential applications are believed to be in organic synthesis and as a scaffold for the development of new drug candidates.[10][11]
Caption: Structural overview of DMTET.
Established Thiols for Comparison
N-Acetylcysteine (NAC)
NAC is a well-known antioxidant and mucolytic agent.[2] It acts as a precursor to L-cysteine and subsequently glutathione, a major intracellular antioxidant.[12] NAC can also directly scavenge some reactive oxygen species (ROS).[2] Its antioxidant activity is often attributed to its ability to replenish intracellular GSH levels.[13]
Dithiothreitol (DTT)
DTT, also known as Cleland's reagent, is a potent reducing agent widely used in biochemistry and molecular biology to prevent the oxidation of sulfhydryl groups in proteins.[4] Its two thiol groups allow it to form a stable six-membered ring upon oxidation, which drives the reduction of disulfide bonds.[4] DTT is particularly effective at pH values above 7.[4]
Glutathione (GSH)
GSH is a tripeptide that is the most abundant endogenous antioxidant in mammalian cells. It plays a crucial role in detoxifying xenobiotics, scavenging free radicals, and maintaining the redox state of the cell.[1] The antioxidant capacity of many thiol-containing drugs is often benchmarked against that of GSH.
Comparative Analysis: DMTET vs. Other Thiols
While direct experimental comparisons are not yet widely available, a theoretical analysis of DMTET's structure allows for informed predictions of its performance relative to NAC, DTT, and GSH.
| Feature | This compound (DMTET) | N-Acetylcysteine (NAC) | Dithiothreitol (DTT) | Glutathione (GSH) |
| Primary Function | Potential Antioxidant & Reducing Agent | Antioxidant, GSH Precursor | Potent Reducing Agent | Endogenous Antioxidant |
| Key Structural Moiety | Tetrazole-thiol | Acetylated Cysteine | Dithiol | Tripeptide |
| Solubility | Expected to be water-soluble due to the dimethylamino group. | Water-soluble. | Water-soluble. | Water-soluble. |
| Anticipated pKa of Thiol | Likely lower than simple alkyl thiols due to the electron-withdrawing tetrazole ring. | ~9.5 | 9.2 and 10.1 | ~8.7 |
| Potential Applications | Pharmaceutical intermediate, potential antioxidant in formulations, oligonucleotide synthesis. | Mucolytic, paracetamol antidote, antioxidant in research. | Protein biochemistry, enzyme assays, reducing agent in electrophoresis. | Cellular antioxidant, detoxification. |
Antioxidant Efficacy: The antioxidant potential of DMTET is likely influenced by the electronic properties of the tetrazole ring. The electron-withdrawing nature of the ring could lower the pKa of the thiol group, increasing the concentration of the more reactive thiolate anion at physiological pH. This could potentially lead to enhanced radical scavenging activity compared to thiols with higher pKa values. However, the overall antioxidant capacity would need to be empirically determined through assays such as DPPH, ABTS, or CUPRAC.
Reducing Capability: As a monothiol, DMTET is not expected to be as potent a reducing agent for disulfide bonds as the dithiol DTT. The mechanism of disulfide reduction by DTT is facilitated by the formation of a stable intramolecular disulfide bond. While DMTET can reduce disulfide bonds, the reaction equilibrium may not be as favorable as that with DTT.
Application in Oligonucleotide Synthesis: Thiol modifiers are used to introduce a reactive sulfhydryl group at a specific position in a synthetic oligonucleotide.[14] This thiol group can then be used for the conjugation of various labels, such as fluorescent dyes or biotin. The unique structure of DMTET, with its tetrazole ring, could potentially be incorporated as a phosphoramidite building block in oligonucleotide synthesis. The tetrazole moiety might offer specific advantages in terms of the stability or hybridization properties of the resulting oligonucleotide, warranting further investigation.
Caption: Comparative properties of DMTET and other thiols.
Experimental Protocols for Comparative Evaluation
To empirically assess the performance of DMTET against other thiols, a series of standardized in vitro assays are recommended.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, resulting in a color change that can be quantified spectrophotometrically.
Methodology:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Dissolve the thiol compounds in a suitable solvent to create stock solutions, from which serial dilutions are made.
-
In a 96-well plate, add 50 µL of the thiol sample at various concentrations to 150 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of radical scavenging activity is calculated, and the results are often expressed as the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
Methodology:
-
Generate the ABTS•+ stock solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add a small volume of the thiol sample (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 190 µL) in a microplate well.
-
Incubate at room temperature for a set time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
The antioxidant capacity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
CUPRAC (CUPric Reducing Antioxidant Capacity) Assay
The CUPRAC assay is based on the reduction of Cu(II)-Neocuproine complex to the colored Cu(I)-Neocuproine complex by antioxidants. This method has been shown to be particularly suitable for determining the antioxidant capacity of thiol-containing compounds.
Methodology:
-
Prepare the CUPRAC reagent by mixing solutions of copper(II) chloride, neocuproine, and ammonium acetate buffer.
-
Add the thiol sample to the CUPRAC reagent.
-
Incubate at room temperature for a specified time.
-
Measure the absorbance at 450 nm.
-
The antioxidant capacity is determined against a standard curve of a known antioxidant, such as Trolox.
References
- 1. researchgate.net [researchgate.net]
- 2. N-Acetylcysteine as an antioxidant and disulphide breaking agent: the reasons why - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agscientific.com [agscientific.com]
- 4. N-Acetylcysteine, N-Acetylcysteine Amide, and Thioredoxin Mimetic Peptides Regenerate Mercaptoalbumin and Exhibit Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-(2-二甲基氨基乙基)-1H-5-巯基-四氮唑 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
- 7. jns.kashanu.ac.ir [jns.kashanu.ac.ir]
- 8. researchgate.net [researchgate.net]
- 9. This compound | 61607-68-9 [chemicalbook.com]
- 10. A Potent, Versatile Disulfide-Reducing Agent from Aspartic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tantuchemicals.com [tantuchemicals.com]
- 12. Lung protection by a thiol-containing antioxidant: N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to 1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol (DMT-thiol) as a Capping Agent
An In-depth Technical Comparison for Researchers, Scientists, and Drug Development Professionals
In the landscape of nanomaterials and bioconjugation, the choice of a capping agent is a critical determinant of stability, functionality, and ultimately, the performance of the final product. While a plethora of thiol-based capping agents are available, 1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol, hereafter referred to as DMT-thiol, has emerged as a compelling alternative for applications demanding superior stability and tailored surface chemistry. This guide provides a comprehensive comparison of DMT-thiol with conventional capping agents, supported by scientific principles and experimental insights, to empower researchers in making informed decisions for their specific needs.
The Critical Role of Capping Agents
Capping agents are indispensable molecules that adsorb to the surface of newly synthesized nanoparticles, preventing their aggregation and controlling their growth.[1] In the realm of bioconjugation, such as the functionalization of oligonucleotides or proteins, capping agents not only provide stability but also present a reactive terminus for subsequent molecular linkages.[2] The ideal capping agent should form a robust bond with the material's surface, offer resistance to harsh chemical environments, and possess a functional group amenable to further modification without compromising the stability of the entire construct.
Introducing this compound (DMT-thiol)
DMT-thiol is a heterocyclic thiol compound featuring a tetrazole ring, a thiol group, and a dimethylaminoethyl side chain. This unique combination of functional moieties bestows upon it a distinct set of properties that can be advantageous over more conventional capping agents like simple alkylthiols (e.g., 1-dodecanethiol) or functionalized alkanethiols (e.g., 3-mercaptopropionic acid).
Chemical Structure:
References
A Comparative Spectroscopic Guide to 1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol and Its Derivatives
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. The tetrazole moiety, a key pharmacophore in medicinal chemistry, is a structural component in numerous drugs, valued for its metabolic stability and its role as a bioisostere for carboxylic acids.[1][2] This guide provides an in-depth spectroscopic comparison of 1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol (DMTT), a versatile building block, and its common derivatives. By understanding their distinct spectral signatures, researchers can accelerate compound identification, purity assessment, and reaction monitoring.
Introduction to DMTT and its Spectroscopic Significance
This compound, hereafter referred to as DMTT, is a heterocyclic compound featuring a tetrazole ring, a thiol group, and a dimethylaminoethyl side chain.[3][4][5] Its structure presents multiple sites for chemical modification, leading to a diverse array of derivatives with potential applications in medicinal and materials chemistry.[1][6] Spectroscopic analysis is the cornerstone of characterizing these new chemical entities. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy provide a detailed roadmap of the molecular structure.
This guide will first establish the baseline spectroscopic profile of the parent compound, DMTT. It will then explore how common derivatizations—specifically S-alkylation and oxidation—alter this profile, providing clear, data-driven comparisons.
Synthetic Pathways and Derivative Structures
The primary routes for modifying DMTT involve the reactive thiol group at the C5 position of the tetrazole ring. The most common modifications are S-alkylation to form thioethers and oxidation to form disulfides. These transformations introduce new functional groups and significantly alter the electronic and steric environment of the molecule, changes that are readily detected by spectroscopic methods.[7][8]
To illustrate these transformations, we will focus on two representative derivatives:
-
Derivative A: S-Methyl DMTT (1-[2-(Dimethylamino)ethyl]-5-(methylthio)-1H-tetrazole)
-
Derivative B: DMTT Disulfide (5,5'-dithiobis(1-(2-(dimethylamino)ethyl)-1H-tetrazole))
Caption: Common synthetic routes from DMTT to its S-alkylated and oxidized derivatives.
Comparative Spectroscopic Analysis
A rigorous comparison requires a multi-technique approach. Each method provides a unique piece of the structural puzzle, and together they allow for unambiguous characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
Key Diagnostic Changes:
-
¹H NMR: The most telling change upon S-alkylation (forming Derivative A) is the disappearance of the broad S-H proton signal of the parent thiol, which is often observed between 3-5 ppm, and the appearance of a new singlet corresponding to the S-CH₃ protons, typically around 2.5-3.0 ppm.[9] For the dimethylaminoethyl side chain, the protons closer to the tetrazole ring (N-CH₂) will show a downfield shift compared to the terminal N(CH₃)₂ protons.
-
¹³C NMR: The carbon atom of the tetrazole ring attached to the sulfur (C5) exhibits a characteristic chemical shift. In ¹³C NMR spectra, the C5 of the tetrazole ring typically appears in the range of δ = 155-157 ppm.[10] Upon S-alkylation, the C5 signal may shift slightly, but the most significant addition is the new signal for the S-CH₃ carbon at around 15-20 ppm.[9] The carbons of the dimethylaminoethyl chain will also be present, with the N-CH₂ carbon appearing further downfield than the N(CH₃)₂ carbons.[11]
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| DMTT (Parent) | ~3.5-4.5 (br s, 1H, SH), ~4.4 (t, 2H, N-CH₂), ~2.8 (t, 2H, N-CH₂), ~2.3 (s, 6H, N(CH₃)₂) | ~160 (C5-SH), ~48 (N-CH₂), ~55 (N-CH₂), ~45 (N(CH₃)₂) |
| Derivative A | ~4.5 (t, 2H, N-CH₂), ~2.9 (t, 2H, N-CH₂), ~2.7 (s, 3H, S-CH₃) , ~2.3 (s, 6H, N(CH₃)₂) | ~155 (C5-SR), ~48 (N-CH₂), ~55 (N-CH₂), ~45 (N(CH₃)₂), ~15 (S-CH₃) |
| Derivative B | ~4.6 (t, 2H, N-CH₂), ~3.0 (t, 2H, N-CH₂), ~2.4 (s, 6H, N(CH₃)₂) | ~158 (C5-S), ~48 (N-CH₂), ~55 (N-CH₂), ~45 (N(CH₃)₂) |
| Note: Chemical shifts are approximate and can vary based on solvent and instrument. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" based on the functional groups present.
Key Diagnostic Changes:
-
S-H Stretch: The parent DMTT will exhibit a weak, broad absorption band for the S-H stretch, typically in the 2550-2600 cm⁻¹ region. This band will be absent in the spectra of both Derivative A and Derivative B, providing conclusive evidence of thiol modification.
-
C=S and N-N/C=N Stretches: The tetrazole ring itself has characteristic vibrations. The N=N stretching vibrations are often seen around 1460 cm⁻¹.[7] The thione form (C=S) of the thiol tautomer in solid-state DMTT has a characteristic absorption. Upon conversion to a thioether (Derivative A) or disulfide (Derivative B), the C-S stretching vibration, which is weaker and appears in the fingerprint region (600-800 cm⁻¹), becomes the key diagnostic feature for the sulfur linkage.[12]
| Compound | Key FT-IR Bands (cm⁻¹) | Interpretation |
| DMTT (Parent) | ~2550 (weak, br), ~1460, ~1350 | S-H stretch, N=N stretch, C-N stretch |
| Derivative A & B | Absent at ~2550 , ~1460, ~1350, ~700 | Absence of S-H, N=N stretch, C-N stretch, C-S stretch |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, which helps in confirming the structure.
Key Diagnostic Changes:
-
Molecular Ion Peak (M⁺): This is the most direct evidence of a successful transformation.
-
Fragmentation Patterns: Tetrazole derivatives exhibit characteristic fragmentation pathways. A common fragmentation for 5-substituted tetrazoles is the loss of N₂ (28 Da) or HN₃ (43 Da).[13] The side chain also produces predictable fragments. For DMTT and its derivatives, a prominent fragment corresponding to the [CH₂=N(CH₃)₂]⁺ ion at m/z 58 is expected due to cleavage of the ethyl chain. The specific fragmentation pathways can be influenced by substitution on the tetrazole ring.[14]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule. The tetrazole ring and the thione group act as chromophores.
Key Diagnostic Changes:
-
The electronic environment of the chromophore changes upon derivatization. The thiol-thione tautomerism of DMTT can influence its absorption spectrum. Conversion to a thioether (Derivative A) or disulfide (Derivative B) locks the molecule in the thiol form electronically. This typically results in a shift in the maximum absorption wavelength (λₘₐₓ). The conjugation of the sulfur with the tetrazole ring is altered, which can lead to either a blue shift (hypsochromic) or red shift (bathochromic) depending on the substituent.[15][16] For S-alkylation, a slight hypsochromic shift is often observed as the n → π* transition of the C=S group is eliminated.
Experimental Protocols
To ensure reproducibility and data integrity, standardized protocols are essential.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Weigh 5-10 mg of the analyte and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Use a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).[17]
-
Tuning and Shimming: Tune the probe to the appropriate nucleus (¹H or ¹³C) and shim the magnetic field to optimize homogeneity and resolution.
-
¹H Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.
-
¹³C Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shifts using the residual solvent peak or an internal standard like Tetramethylsilane (TMS).[17]
Caption: A standardized workflow for NMR analysis from sample preparation to final spectrum.
Conclusion
The spectroscopic characterization of this compound and its derivatives is a clear and logical process when approached systematically. Each spectroscopic technique provides definitive markers for structural changes. The disappearance of the S-H proton in NMR and the S-H stretching band in FT-IR are unambiguous indicators of successful thiol derivatization. Concurrently, the appearance of new signals corresponding to the added alkyl or benzyl groups in NMR and the shift in the molecular ion peak in mass spectrometry confirm the identity of the new derivative. By leveraging this comparative data, researchers can confidently identify their synthesized compounds, ensuring the integrity and progression of their drug discovery and development efforts.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. 1-(2-(dimethylamino)ethyl)-1,2-dihydro-5H-tetrazole-5-thione | C5H11N5S | CID 3017268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(2-DIMETHYLAMINO) ETHYL)-1H- TETRAZOLE-5-THIOL – CHEM-IS-TRY Inc [chem-is-try.com]
- 5. scbt.com [scbt.com]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. pnrjournal.com [pnrjournal.com]
- 13. lifesciencesite.com [lifesciencesite.com]
- 14. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. growingscience.com [growingscience.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Assessing the Efficacy of 1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol as a Corrosion Inhibitor: A Comparative and Methodological Guide
This guide provides a comprehensive framework for evaluating the potential of 1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol (DMET) as a corrosion inhibitor. In the absence of direct, peer-reviewed efficacy data for this specific molecule, we will establish a robust assessment methodology grounded in the performance of structurally similar tetrazole derivatives. This document is intended for researchers, materials scientists, and chemical engineers engaged in the development and evaluation of novel corrosion mitigation strategies.
Introduction to this compound (DMET)
This compound, hereafter referred to as DMET, is a heterocyclic compound featuring a tetrazole ring, a thiol group, and a dimethylaminoethyl side chain.[1][2][3] Its molecular structure suggests significant potential as a corrosion inhibitor. The tetrazole ring, with its multiple nitrogen atoms, and the sulfur atom in the thiol group are known to be effective centers for adsorption onto metal surfaces.[4][5][6] The dimethylaminoethyl group can further enhance its solubility and adsorption characteristics in aqueous and acidic media.
Chemical Properties of DMET:
| Property | Value |
| CAS Number | 61607-68-9[1][2][3] |
| Molecular Formula | C5H11N5S[2][3][7] |
| Molecular Weight | 173.24 g/mol [2][3][7] |
| Appearance | White to yellowish crystals[8] |
| Melting Point | 215 °C (decomposes)[3][7] |
The synthesis of DMET can be achieved through a reaction between 2-isocyanate-N,N-dimethylethanamine and sodium azide in a mixture of 2-propanol and water.[1]
The Mechanistic Basis for Corrosion Inhibition by Tetrazole Derivatives
Organic corrosion inhibitors function by adsorbing onto the metal surface, forming a protective barrier that impedes the anodic and/or cathodic reactions of the corrosion process. Tetrazole derivatives are particularly effective due to the presence of multiple heteroatoms (nitrogen and sulfur) and aromatic rings, which act as active centers for adsorption.[4][5][6]
The inhibition mechanism is generally understood to involve:
-
Adsorption: The inhibitor molecules displace water molecules from the metal surface. This adsorption can be physical (physisorption), involving electrostatic interactions, or chemical (chemisorption), involving the formation of coordinate bonds between the heteroatoms and the d-orbitals of the metal.[9]
-
Film Formation: The adsorbed inhibitor molecules form a protective film that acts as a barrier, isolating the metal from the corrosive environment.
-
Blocking of Active Sites: The inhibitor molecules block the active sites on the metal surface where corrosion reactions would otherwise occur.
The presence of the thiol (-SH) group and the tetrazole ring in DMET suggests a strong potential for chemisorption on steel surfaces. The lone pair of electrons on the sulfur and nitrogen atoms can be donated to the vacant d-orbitals of iron, forming stable coordinate bonds.
Visualization of the Proposed Inhibition Mechanism
Caption: Proposed mechanism of DMET corrosion inhibition.
Comparative Performance of Tetrazole Derivatives
While specific data for DMET is unavailable, numerous studies on analogous tetrazole derivatives provide a strong indication of its potential efficacy. These studies consistently demonstrate that tetrazole compounds are effective corrosion inhibitors for steel in acidic media.
For instance, 1-phenyl-1H-tetrazole-5-thiol (PTZ), a structurally related compound, has been shown to be a mixed-type inhibitor for Q235 steel in 1 M HCl, achieving an inhibition efficiency of 97.1% at a concentration of 5 mM.[10] Similarly, other 5-substituted 1H-tetrazoles have exhibited high inhibition efficiencies, often exceeding 90%, for mild steel in acidic environments.[6] These inhibitors typically follow the Langmuir adsorption isotherm, indicating the formation of a monolayer protective film on the metal surface.[5][6][10]
Table of Comparative Inhibition Efficiencies of Tetrazole Derivatives:
| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |
| 1-Phenyl-1H-tetrazole-5-thiol (PTZ) | Q235 Steel | 1 M HCl | 5 mM | 97.1 | [10] |
| 5-(4-chlorophenyl)-1H-tetrazole (Cl-PTZ) | Mild Steel | 1 M HCl | 500 ppm | >90 (inferred) | [5] |
| (E)-3-(4-hydroxyphenyl)-2-(1H-tetrazole-5-yl)acrylonitrile (HTA) | Mild Steel | 1 M HCl | 40 mg/L | 98.69 | [6] |
| (E)-3-(4-nitrophenyl)-2-(1H-tetrazole-5-yl)acrylonitrile (NTA) | Mild Steel | 1 M HCl | 40 mg/L | 96.60 | [6] |
| (E)-3-phenyl-2-(1H-tetrazole-5-yl)acrylonitrile (PTA) | Mild Steel | 1 M HCl | 40 mg/L | 93.99 | [6] |
This comparative data suggests that DMET, with its combination of a tetrazole ring, a thiol group, and an amino side chain, is likely to be a highly effective corrosion inhibitor.
Experimental Protocols for Efficacy Assessment
To quantitatively assess the efficacy of DMET as a corrosion inhibitor, a combination of electrochemical and gravimetric methods should be employed. The following are detailed, step-by-step protocols for these essential experiments.
Weight Loss Measurement
This classical method provides a direct measure of the corrosion rate and inhibitor efficiency.
Protocol:
-
Specimen Preparation:
-
Cut mild steel coupons to a standard size (e.g., 2 cm x 2 cm x 0.1 cm).
-
Abrade the surfaces with progressively finer grades of emery paper, up to 1200 grit.
-
Degrease the coupons with acetone, rinse with distilled water, and dry thoroughly.
-
Accurately weigh each coupon to four decimal places.
-
-
Immersion Test:
-
Prepare the corrosive medium (e.g., 1 M HCl) with and without various concentrations of DMET.
-
Immerse the prepared coupons in the test solutions for a specified period (e.g., 24 hours) at a constant temperature.
-
-
Post-Immersion Analysis:
-
Remove the coupons from the solutions.
-
Carefully remove the corrosion products by washing with a suitable cleaning solution (e.g., a solution containing HCl and hexamine), followed by rinsing with distilled water and acetone.
-
Dry the coupons and reweigh them accurately.
-
-
Calculations:
-
Corrosion Rate (CR): CR (mm/year) = (K × W) / (A × T × D)
-
Where K is a constant (8.76 × 10^4), W is the weight loss in grams, A is the surface area in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.
-
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100
-
Where CR_blank is the corrosion rate without the inhibitor and CR_inhibitor is the corrosion rate with the inhibitor.
-
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique that provides information about the kinetics of the corrosion process and the properties of the protective film.
Protocol:
-
Electrochemical Cell Setup:
-
Use a standard three-electrode cell consisting of a mild steel working electrode, a platinum counter electrode, and a saturated calomel reference electrode (SCE).
-
The working electrode should be prepared as described for the weight loss measurements.
-
-
Measurement Procedure:
-
Immerse the electrodes in the test solution (with and without DMET) and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Apply a small amplitude AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Record the impedance data.
-
-
Data Analysis:
-
Plot the data as Nyquist and Bode plots.
-
Model the impedance data using an appropriate equivalent electrical circuit to determine parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).
-
Inhibition Efficiency (IE%): IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100
-
Where Rct_inhibitor and Rct_blank are the charge transfer resistances with and without the inhibitor, respectively.
-
-
Potentiodynamic Polarization
This technique provides information on both the anodic and cathodic reactions of the corrosion process and helps to classify the inhibitor as anodic, cathodic, or mixed-type.
Protocol:
-
Electrochemical Cell Setup:
-
Use the same three-electrode cell as for EIS.
-
-
Measurement Procedure:
-
After OCP stabilization, scan the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV relative to OCP) at a slow scan rate (e.g., 1 mV/s).
-
Record the resulting current density.
-
-
Data Analysis:
-
Plot the potential versus the logarithm of the current density (Tafel plot).
-
Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).
-
Inhibition Efficiency (IE%): IE% = [(icorr_blank - icorr_inhibitor) / icorr_blank] × 100
-
Where icorr_blank and icorr_inhibitor are the corrosion current densities without and with the inhibitor, respectively.
-
-
Visualization of Experimental Workflows
Caption: Workflow for evaluating corrosion inhibitor efficacy.
Theoretical Evaluation: Quantum Chemical Calculations
Density Functional Theory (DFT) calculations are a valuable tool for understanding the relationship between the molecular structure of an inhibitor and its performance. By calculating various quantum chemical parameters, it is possible to predict the adsorption behavior and inhibition efficiency of a molecule.
Key parameters include:
-
E_HOMO (Energy of the Highest Occupied Molecular Orbital): A higher E_HOMO value indicates a greater tendency of the molecule to donate electrons to the metal surface, leading to better inhibition.
-
E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower E_LUMO value suggests a greater ability of the molecule to accept electrons from the metal surface.
-
ΔE (Energy Gap = E_LUMO - E_HOMO): A smaller energy gap generally corresponds to higher inhibition efficiency, as it implies easier electron transfer.
-
Dipole Moment (μ): A higher dipole moment may lead to stronger electrostatic interactions with the metal surface.
For DMET, it is anticipated that the lone pair electrons on the nitrogen and sulfur atoms would contribute significantly to a high E_HOMO value, while the overall molecular structure would influence the energy gap and dipole moment.
Conclusion
While direct experimental evidence for the corrosion inhibition efficacy of this compound is currently lacking in the public domain, its molecular structure and the performance of analogous tetrazole derivatives strongly suggest its potential as a highly effective corrosion inhibitor. The presence of multiple adsorption centers (tetrazole ring, thiol group, and amino group) is a key indicator of its likely strong interaction with metal surfaces.
This guide provides the necessary theoretical framework and detailed experimental protocols for researchers to conduct a thorough and scientifically rigorous evaluation of DMET's performance. By following the methodologies outlined for weight loss measurements, electrochemical impedance spectroscopy, and potentiodynamic polarization, and by comparing the results with the established performance of other tetrazole inhibitors, a definitive assessment of DMET's efficacy can be achieved.
References
- 1. This compound | 61607-68-9 [chemicalbook.com]
- 2. 1-(2-DIMETHYLAMINO) ETHYL)-1H- TETRAZOLE-5-THIOL – CHEM-IS-TRY Inc [chem-is-try.com]
- 3. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. An Investigation into the Synthesis and Characterization of Novel Tetrazole Derivatives for Application as Mild Steel Corrosion Inhibitors in a Solution of Hydrochloric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bhu.ac.in [bhu.ac.in]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. This compound 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Theoretical and experimental studies on the electrochemical behavior of steel in HCl solution in the presence of two bio-inhibitor mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. electrochemsci.org [electrochemsci.org]
A Senior Application Scientist's Guide to the Quantitative Analysis of 1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol (DMTET) in Reaction Mixtures
For researchers, scientists, and drug development professionals, the precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of robust process development and quality control. This guide provides an in-depth comparative analysis of various analytical methodologies for the quantitative determination of 1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol (DMTET), a key intermediate in the synthesis of pharmaceuticals like the antibiotic Cefotiam.[1][2] The presence and quantity of DMTET in a reaction mixture can significantly impact the yield and purity of the final product, making its accurate measurement critical.
This guide moves beyond a simple listing of methods. It delves into the causality behind experimental choices, offers insights into the trustworthiness of each protocol, and is grounded in authoritative analytical principles. We will explore and compare three distinct and widely applicable techniques: High-Performance Liquid Chromatography (HPLC), Iodometric Titration, and UV-Vis Spectrophotometry based on Ellman's Reagent. Furthermore, we will discuss the emerging role of Quantitative Nuclear Magnetic Resonance (qNMR) as a powerful, orthogonal technique for impurity and intermediate quantification.
Introduction to DMTET and the Analytical Challenge
This compound, or DMTET, is a heterocyclic compound featuring a tetrazole ring, a thiol group, and a dimethylaminoethyl side chain.[3][4][5][6] Its molecular formula is C5H11N5S, with a molecular weight of 173.24 g/mol .[3][4][5][6] The presence of both a titratable thiol group and a UV-active tetrazole moiety allows for its quantification by a variety of analytical techniques. The challenge in a reaction mixture lies in achieving selectivity, where the chosen method accurately measures DMTET without interference from starting materials, reagents, by-products, or the final product.
Comparative Overview of Analytical Methodologies
The selection of an appropriate analytical method is a balance of several factors: the required sensitivity and accuracy, the complexity of the sample matrix, available instrumentation, and the desired sample throughput. Below is a comparative summary of the methods detailed in this guide.
| Analytical Method | Principle | Advantages | Disadvantages | Typical Application |
| High-Performance Liquid Chromatography (HPLC) | Chromatographic separation based on polarity, followed by UV detection. | High specificity, sensitivity, and accuracy. Can simultaneously quantify multiple components. | Requires method development and validation. Higher initial instrument cost. | In-process control, final product release testing, stability studies. |
| Iodometric Titration | Redox titration where the thiol group is oxidized by iodine. | Cost-effective, rapid, and does not require expensive instrumentation. | Lower specificity, susceptible to interference from other reducing agents in the mixture. Lower sensitivity than chromatographic methods. | Rapid estimation of thiol content in simpler reaction mixtures. |
| UV-Vis Spectrophotometry (Ellman's Assay) | Colorimetric assay based on the reaction of the thiol group with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[7] | Simple, high sensitivity, and widely used for thiol quantification.[8][9][10][11] | Potential for interference from other thiol-containing compounds. The reaction rate can be pH-dependent. | Screening assays, quantification in biological samples or less complex mixtures. |
| Quantitative NMR (qNMR) | The integrated intensity of a proton resonance signal is directly proportional to the number of protons and the sample concentration.[12][13] | Primary analytical method, highly specific, requires no reference standard for the analyte if an internal standard is used. Provides structural information. | Lower sensitivity compared to HPLC, requires high-field NMR instrumentation. | Purity assessment of reference standards, quantification of impurities and key intermediates without the need for isolating them.[14][15][16] |
Experimental Protocols and Data Analysis
Here, we provide detailed, step-by-step methodologies for each of the primary comparative techniques. The presented data is illustrative of what can be expected from a well-optimized and validated method.
High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC offers unparalleled specificity for quantifying analytes in complex mixtures. By separating the components of the reaction mixture on a chromatographic column, we can isolate the DMTET peak and quantify it based on its UV absorbance, free from interference from other components. This method is considered the gold standard for pharmaceutical impurity and intermediate analysis.[1][17][18]
Experimental Workflow:
Caption: HPLC workflow for DMTET quantification.
Detailed Protocol:
-
Instrumentation: A standard HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable.
-
Mobile Phase: A mixture of a buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and a polar organic solvent like acetonitrile or methanol. The exact ratio should be optimized to achieve good separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of DMTET, a wavelength around 254 nm is often appropriate.
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of DMTET reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to create a stock solution.
-
Prepare a series of working standards by serial dilution of the stock solution to cover the expected concentration range of DMTET in the samples.
-
-
Sample Preparation:
-
Accurately weigh a portion of the reaction mixture expected to contain a quantifiable amount of DMTET.
-
Dissolve and dilute the sample in the mobile phase to a known volume, ensuring the final concentration of DMTET falls within the range of the calibration curve.
-
-
Analysis and Calculation:
-
Inject the standard solutions to generate a calibration curve by plotting the peak area against the concentration.
-
Inject the sample solutions and determine the concentration of DMTET from the calibration curve.
-
Calculate the weight percentage of DMTET in the original reaction mixture.
-
Expected Performance Data:
| Parameter | Expected Value |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Quantification (LOQ) | 0.1 - 1 µg/mL |
Iodometric Titration
Rationale: The thiol group of DMTET can be readily oxidized by iodine in a stoichiometric reaction. This allows for a direct titration method where the endpoint, indicating the complete consumption of the thiol, can be visually determined using a starch indicator. This method is a classic, cost-effective approach for thiol quantification.[19][20][21][22]
Experimental Workflow:
Caption: Iodometric titration workflow for DMTET.
Detailed Protocol:
-
Reagents:
-
Standardized 0.1 N Iodine solution.
-
Starch indicator solution (1% w/v).
-
A suitable solvent for the reaction mixture, such as glacial acetic acid or an alcohol/water mixture.
-
-
Procedure:
-
Accurately weigh a sample of the reaction mixture containing a sufficient amount of DMTET for titration.
-
Dissolve the sample in an appropriate volume of the chosen solvent in an Erlenmeyer flask.
-
Add a few drops of starch indicator solution.
-
Titrate with the standardized iodine solution, with constant stirring, until the first permanent blue-black color is observed. This is the endpoint.
-
Record the volume of iodine solution consumed.
-
-
Calculation:
-
The reaction stoichiometry is: 2 R-SH + I₂ → R-S-S-R + 2 HI.
-
Calculate the moles of iodine that reacted.
-
From the stoichiometry, determine the moles of DMTET in the sample (moles of DMTET = 2 x moles of iodine).
-
Calculate the weight percentage of DMTET in the original sample.
-
Expected Performance Data:
| Parameter | Expected Value |
| Accuracy (% Recovery) | 95.0 - 105.0% |
| Precision (% RSD) | < 5.0% |
| Applicable Concentration Range | > 0.1% w/w |
UV-Vis Spectrophotometry (Ellman's Assay)
Rationale: Ellman's reagent (DTNB) reacts specifically with thiol groups to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which has a strong absorbance at 412 nm.[7][10][11][23][24] The intensity of the color is directly proportional to the concentration of the thiol, providing a sensitive method for quantification.
Experimental Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. ensince.com [ensince.com]
- 3. scbt.com [scbt.com]
- 4. 1-(2-DIMETHYLAMINO) ETHYL)-1H- TETRAZOLE-5-THIOL – CHEM-IS-TRY Inc [chem-is-try.com]
- 5. This compound 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 1-(2-(dimethylamino)ethyl)-1,2-dihydro-5H-tetrazole-5-thione | C5H11N5S | CID 3017268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ellman's reagent - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. enovatia.com [enovatia.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. veeprho.com [veeprho.com]
- 16. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 17. Frontiers | Study on Isomeric Impurities in Cefotiam Hydrochloride [frontiersin.org]
- 18. Study on Isomeric Impurities in Cefotiam Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 19. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 20. researchgate.net [researchgate.net]
- 21. xylemanalytics.com [xylemanalytics.com]
- 22. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 23. broadpharm.com [broadpharm.com]
- 24. longdom.org [longdom.org]
A Senior Application Scientist's Guide to 1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol: A Comparative Analysis of its Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide offers a comprehensive review of the applications of 1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol (DMTET). Moving beyond a simple product overview, this document provides a comparative analysis of its performance in key industrial and pharmaceutical sectors, supported by experimental data from analogous compounds and detailed synthetic protocols. We will explore its role as a corrosion inhibitor, a vital intermediate in pharmaceutical synthesis, and its potential as an additive in electroplating processes.
Introduction to this compound
This compound, with the CAS number 61607-68-9, is a heterocyclic compound featuring a tetrazole ring substituted with a dimethylaminoethyl group and a thiol group. Its molecular formula is C5H11N5S, and it possesses a molecular weight of 173.24 g/mol .[1][2][3] The presence of multiple nitrogen atoms in the tetrazole ring, a reactive thiol group, and a tertiary amine functionality imparts unique chemical properties to this molecule, making it a versatile candidate for various applications.
dot graph "Molecule_Structure" { layout=neato; node [shape=plaintext]; edge [style=bold];
} Caption: Chemical Structure of this compound.
Application as a Corrosion Inhibitor for Copper and its Alloys
The tetrazole moiety is well-documented for its efficacy in preventing the corrosion of copper and its alloys.[4] The mechanism of inhibition is primarily attributed to the formation of a protective film on the metal surface through the coordination of the nitrogen and sulfur atoms of the tetrazole ring with copper ions. This adsorbed layer acts as a barrier, impeding the corrosive attack of aggressive ions. While direct experimental data for DMTET is limited, a comparative analysis with structurally similar tetrazole derivatives provides valuable insights into its potential performance.
Mechanism of Corrosion Inhibition
The corrosion inhibition of copper by tetrazole derivatives in aggressive media, such as acidic or chloride-containing environments, involves the adsorption of the inhibitor molecules onto the copper surface. This adsorption can occur through:
-
Chemisorption: The lone pair of electrons on the nitrogen and sulfur atoms of the tetrazole ring can form coordinate bonds with the vacant d-orbitals of copper atoms.
-
Physisorption: In acidic solutions, the protonated inhibitor molecules can be electrostatically attracted to the negatively charged copper surface (at potentials negative to the potential of zero charge).
-
Film Formation: The adsorbed inhibitor molecules can form a compact, protective film that isolates the copper surface from the corrosive environment.
dot graph "Corrosion_Inhibition_Mechanism" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
} Caption: Mechanism of corrosion inhibition by DMTET on a copper surface.
Comparative Performance with Other Tetrazole Derivatives
To objectively assess the potential of DMTET as a corrosion inhibitor, we can compare the reported inhibition efficiencies of analogous tetrazole compounds under similar experimental conditions. The following table summarizes the performance of several tetrazole derivatives on copper.
| Inhibitor | Concentration | Corrosive Medium | Inhibition Efficiency (%) | Reference |
| 5-Mercapto-1-phenyl-tetrazole (5-MPhTT) | 0.5 mM | 1 mM H2SO4 | 99% | [5] |
| 1-Phenyl-5-mercapto-1,2,3,4-tetrazole (PMT) | 10⁻³ M | 0.1 M HNO₃ | 97% | [6] |
| 5-Aminotetrazole (ATAH) | 0.01 M | 3.5% NaCl | 98% | [4][7] |
| 5-Mercapto-1-methyltetrazole (MTAH) | 0.01 M | 3.5% NaCl | 92% | [4][7] |
Based on these data, tetrazole derivatives, particularly those containing a mercapto group, exhibit excellent corrosion inhibition for copper in both acidic and neutral chloride media. The high inhibition efficiencies, often exceeding 95%, suggest that DMTET, with its similar functional groups, would likely be a highly effective corrosion inhibitor. The presence of the dimethylaminoethyl side chain in DMTET could further enhance its performance through increased solubility and stronger adsorption on the copper surface.
Experimental Protocol for Evaluating Corrosion Inhibition
For researchers wishing to quantify the performance of DMTET as a corrosion inhibitor, the following experimental workflow is recommended.
1. Materials and Sample Preparation:
-
Copper specimens (e.g., 99.9% pure copper coupons).
-
Corrosive medium (e.g., 3.5% NaCl solution or 0.1 M H₂SO₄).
-
This compound (DMTET) of high purity.
-
Standard electrochemical cell with a three-electrode setup (copper working electrode, platinum counter electrode, and a saturated calomel reference electrode).
2. Electrochemical Measurements:
-
Potentiodynamic Polarization: This technique involves scanning the potential of the working electrode and measuring the resulting current. The corrosion potential (Ecorr) and corrosion current density (icorr) are determined from the polarization curves. The inhibition efficiency (IE%) is calculated using the formula: IE% = [(icorr(blank) - icorr(inhibitor)) / icorr(blank)] * 100
-
Electrochemical Impedance Spectroscopy (EIS): EIS measures the impedance of the electrochemical system over a range of frequencies. The data can be used to model the corrosion process and determine parameters such as the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate. The inhibition efficiency can be calculated as: IE% = [(Rct(inhibitor) - Rct(blank)) / Rct(inhibitor)] * 100
3. Surface Analysis:
-
Scanning Electron Microscopy (SEM): To visualize the surface morphology of the copper coupons before and after exposure to the corrosive medium with and without the inhibitor.
-
X-ray Photoelectron Spectroscopy (XPS): To analyze the chemical composition of the protective film formed on the copper surface.
dot graph "Corrosion_Evaluation_Workflow" { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
} Caption: Experimental workflow for evaluating corrosion inhibitor performance.
Key Intermediate in Pharmaceutical Synthesis: The Case of Cefotiam
DMTET plays a crucial role as a starting material in the synthesis of Cefotiam, a second-generation cephalosporin antibiotic.[8][9] Cefotiam is effective against a broad spectrum of bacteria and is used to treat various infections.[10][11] The synthesis of Cefotiam involves the coupling of a protected 7-aminocephalosporanic acid (7-ACA) derivative with an activated side chain, where DMTET provides the essential tetrazolylthiomethyl moiety at the C-3 position of the cephalosporin core.[12][13]
Synthetic Pathway of Cefotiam Dihydrochloride
A common synthetic route to Cefotiam dihydrochloride involves the reaction of 7-amino-3-(acetoxymethyl)-3-cephem-4-carboxylic acid (7-ACA) with DMTET to form the key intermediate, 7-amino-3-[[1-[2-(dimethylamino)ethyl]-1H-tetrazol-5-yl]thiomethyl]-3-cephem-4-carboxylic acid (7-ACT). This intermediate is then acylated at the C-7 amino group with 2-(2-aminothiazol-4-yl)acetyl chloride to yield Cefotiam.[14]
Step-by-Step Synthesis Protocol (based on patent literature): [14]
-
Synthesis of 7-amino-3-[[1-[2-(dimethylamino)ethyl]-1H-tetrazol-5-yl]thiomethyl]-3-cephem-4-carboxylic acid (7-ACT):
-
7-ACA is reacted with this compound in a suitable solvent system, often in the presence of a catalyst such as boron trifluoride etherate.
-
The reaction mixture is typically stirred at room temperature for several hours.
-
The product, 7-ACT, is then isolated, for example, by precipitation as a dihydrochloride salt.
-
-
Acylation of 7-ACT to form Cefotiam:
-
The 7-ACT intermediate is dissolved in a suitable solvent mixture (e.g., water and acetone).
-
The solution is cooled, and a base (e.g., triethylamine) is added to deprotonate the amino group.
-
2-(2-Aminothiazol-4-yl)acetyl chloride hydrochloride is then added to the reaction mixture.
-
The reaction proceeds at a low temperature to yield Cefotiam.
-
-
Isolation and Purification:
-
The Cefotiam is isolated from the reaction mixture, often by precipitation as the dihydrochloride salt.
-
The crude product is then purified by recrystallization to obtain the final active pharmaceutical ingredient (API).
-
dot graph "Cefotiam_Synthesis" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
} Caption: Simplified synthetic pathway of Cefotiam using DMTET.
Advantages of Using DMTET in Cefotiam Synthesis
The incorporation of the this compound side chain at the C-3 position of the cephalosporin nucleus is crucial for the pharmacokinetic and pharmacodynamic properties of Cefotiam.[15] The dimethylaminoethyl group, in particular, has been shown to influence the transport of the antibiotic across cell membranes.[15] The use of DMTET as the starting material for this side chain offers several advantages in the manufacturing process, including potentially higher yields and a more streamlined synthesis compared to building the side chain in a stepwise fashion on the cephalosporin core.
Potential Application in Copper Electroplating
Organic additives are essential components of modern copper electroplating baths, influencing the quality, appearance, and properties of the deposited copper layer.[16][17] These additives are typically classified as carriers (suppressors), brighteners (accelerators), and levelers. Heterocyclic compounds containing sulfur and nitrogen atoms, such as tetrazoles and thiols, are known to act as effective leveling agents and grain refiners.[18][19]
Plausible Role of DMTET as an Electroplating Additive
-
As a Leveler: Leveling agents are compounds that adsorb preferentially on protrusions on the cathode surface, inhibiting copper deposition at these high-current-density areas and promoting a smoother, more uniform deposit. The tetrazole ring and the thiol group of DMTET can strongly adsorb onto the copper surface, potentially fulfilling this role. The dimethylamino group could also contribute to its leveling properties.[18][19]
-
As a Brightener: Brighteners, or accelerators, are additives that refine the grain structure of the deposited copper, leading to a bright, lustrous finish. Thiol-containing compounds are known to act as brighteners in copper electroplating.[7] The presence of the thiol group in DMTET suggests it could contribute to grain refinement and brightening of the copper deposit.
dot graph "Electroplating_Additives" { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
} Caption: The role of organic additives in copper electroplating and the potential function of DMTET.
Comparison with Conventional Electroplating Additives
The performance of DMTET as an electroplating additive would need to be benchmarked against established additives.
| Additive Type | Common Examples | Potential Advantage of DMTET |
| Levelers | Janus Green B, Polyethyleneimine | The strong adsorption of the tetrazole-thiol moiety could offer superior leveling performance. |
| Brighteners | Bis(3-sulfopropyl) disulfide (SPS), 3-mercapto-1-propanesulfonic acid (MPS) | The unique combination of functional groups in DMTET might provide a synergistic effect, leading to improved brightness and grain refinement. |
Further experimental investigation is required to validate the efficacy of this compound as an additive in copper electroplating and to determine its optimal concentration and synergistic effects with other additives.
Conclusion
This compound is a multifaceted molecule with significant actual and potential applications in diverse scientific and industrial fields. While its role as a key intermediate in the synthesis of the antibiotic Cefotiam is well-established, its potential as a high-performance corrosion inhibitor for copper and as a functional additive in copper electroplating warrants further investigation. The comparative analysis with analogous compounds suggests that DMTET is a promising candidate in these areas. This guide provides a foundational understanding for researchers and professionals to explore and capitalize on the unique properties of this versatile chemical compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Comparative studies of tetrazole derivatives on the corrosion inhibition of copper and commercial brass in simulated seawater | Semantic Scholar [semanticscholar.org]
- 5. my.che.utah.edu [my.che.utah.edu]
- 6. researchgate.net [researchgate.net]
- 7. Categories of electroplating additives and their applications. - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 8. Effect of organic additives on copper electrodeposition in the manufacture of printed boards - International Journal of Corrosion and Scale InhibitionInternational Journal of Corrosion and Scale Inhibition [ijcsi.pro]
- 9. DFT Study on Corrosion Inhibition by Tetrazole Derivatives: Investigation of the Substitution Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ▷ InChI Key Database ⚛️ | Cefotiam [inchikey.info]
- 11. Cefotiam Hydrochloride | C18H25Cl2N9O4S3 | CID 47896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. BioKB - Publication [biokb.lcsb.uni.lu]
- 14. CN102898441A - Method for synthesizing cefotiam - Google Patents [patents.google.com]
- 15. Effect of side chains including the N-methyl-tetrazole-thiol group of beta-lactam antibiotics on transport in cultured kidney epithelial cells LLC-PK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. qnityelectronics.com [qnityelectronics.com]
- 17. Copper electroplating - Wikipedia [en.wikipedia.org]
- 18. Electroplated Copper Additives for Advanced Packaging: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthesis of 1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol: An Evaluation of Cost-Effectiveness
For Researchers, Scientists, and Drug Development Professionals
Introduction to 1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol
This compound, often referred to as DMMT, is a heterocyclic compound featuring a tetrazole ring substituted with a dimethylaminoethyl group and a thiol group. This unique structure imparts it with versatile reactivity, making it a valuable building block in organic synthesis.[1] Its primary application lies as a key side-chain intermediate in the synthesis of Cefotiam, a second-generation cephalosporin antibiotic. The efficiency and cost of synthesizing DMMT, therefore, have a direct impact on the overall production cost of this important therapeutic agent.
This guide will explore two main synthetic strategies for DMMT:
-
Route 1: The Isocyanate Pathway
-
Route 2: The Isothiocyanate Pathway
We will delve into the specifics of each route, presenting detailed protocols, assessing their respective yields, and analyzing the costs associated with their starting materials.
Route 1: The Isocyanate Pathway
This is a well-documented and established method for the synthesis of this compound. The core of this reaction involves the cycloaddition of an isocyanate with sodium azide.
Reaction Principle
The synthesis proceeds via the reaction of 2-isocyanate-N,N-dimethylethanamine with sodium azide. The isocyanate group (-N=C=O) reacts with the azide ion (N₃⁻) in a [3+2] cycloaddition fashion to form the tetrazole ring. Subsequent tautomerization of the resulting intermediate leads to the desired thiol form.
Experimental Protocol
A typical laboratory-scale synthesis is as follows:
-
In a suitable reaction vessel, combine 2-isocyanate-N,N-dimethylethanamine (1 mmol) and sodium azide (1 mmol).
-
Add a solvent mixture of 2-propanol (2 ml) and water (2 ml).
-
Stir the mixture at 80°C for 3 hours.
-
After the reaction is complete, acidify the mixture using 2N HCl.
-
Remove the solvent under reduced pressure.
-
Purify the crude product using silica gel column chromatography with a developing solvent system of methanol and dichloromethane.
This procedure has been reported to yield the desired this compound in approximately 84% yield.[2]
Workflow Diagram
Route 2: The Isothiocyanate Pathway
An alternative and potentially more cost-effective approach involves the use of an isothiocyanate precursor. This method is based on the general principle of synthesizing 1-substituted tetrazole-5-thiones from organic isothiocyanates and sodium azide.
Reaction Principle
This route utilizes 2-(dimethylamino)ethyl isothiocyanate as the starting material, which reacts with sodium azide to form the tetrazole-5-thiol. Similar to the isocyanate route, the reaction proceeds through a cycloaddition mechanism. The isothiocyanate group (-N=C=S) reacts with the azide ion to form the tetrazole ring, which then tautomerizes to the more stable thiol form.
Plausible Experimental Protocol
Step 1: Synthesis of 2-(dimethylamino)ethyl isothiocyanate (Hypothetical)
-
Dissolve N,N-dimethylethylenediamine in a suitable organic solvent.
-
Add carbon disulfide and a base (e.g., triethylamine) and stir at room temperature to form the dithiocarbamate salt in situ.
-
Treat the dithiocarbamate salt with a desulfurizing agent (e.g., a carbodiimide or tosyl chloride) to yield 2-(dimethylamino)ethyl isothiocyanate.
Step 2: Synthesis of this compound
-
Combine 2-(dimethylamino)ethyl isothiocyanate (1 mmol) and sodium azide (1.2 mmol) in a mixture of water and a suitable organic solvent (e.g., pyridine).
-
Stir the reaction mixture at room temperature for several hours.
-
Upon completion, acidify the reaction mixture with an appropriate acid (e.g., HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer and remove the solvent under reduced pressure to obtain the crude product.
-
Further purification can be achieved by recrystallization or column chromatography.
Based on similar reactions, this route is expected to achieve high yields, potentially in the range of 76-97%.
Workflow Diagram
Cost-Effectiveness Comparison
A critical aspect of selecting a synthetic route, particularly for industrial applications, is its cost-effectiveness. This is determined by a combination of factors including the cost of starting materials, reaction yields, energy consumption, and the complexity of the procedure.
| Factor | Route 1: Isocyanate Pathway | Route 2: Isothiocyanate Pathway |
| Starting Material Cost | 2-isocyanate-N,N-dimethylethanamine is a specialty chemical with a high cost, particularly in smaller quantities (e.g., €1,008.00/g).[3] Bulk pricing may be lower but is expected to remain significant. | The precursor, N,N-dimethylethylenediamine, is a more common and significantly cheaper starting material (e.g., ~
|
| Reported Yield | 84%[2] | High yields (76-97%) are reported for analogous reactions. |
| Reaction Conditions | Requires heating to 80°C. | Can potentially be carried out at room temperature. |
| Procedural Complexity | A straightforward one-step reaction followed by purification. | A two-step, one-pot procedure may be feasible, but requires careful control of the in-situ formation of the isothiocyanate. |
| Safety Considerations | Sodium azide is highly toxic and explosive. Isocyanates are respiratory and skin sensitizers. | Sodium azide is a key reagent. Isothiocyanates are lachrymators and skin irritants. Carbon disulfide is highly flammable and toxic. |
Conclusion and Recommendation
Based on the available data, the Isothiocyanate Pathway (Route 2) presents a potentially more cost-effective route for the synthesis of this compound, primarily due to the significantly lower cost of its starting materials. While the Isocyanate Pathway (Route 1) is a well-established method with a good reported yield, the high cost of 2-isocyanate-N,N-dimethylethanamine is a major drawback for large-scale production.
The Isothiocyanate Pathway's reliance on the readily available and inexpensive N,N-dimethylethylenediamine makes it an attractive alternative. Although it may involve a two-step process, the potential for a one-pot reaction and the milder reaction conditions (room temperature) could offset the additional synthetic step.
For researchers and production managers, the choice between these two routes will depend on the scale of synthesis and the availability of the starting materials. For small-scale research where cost is less of a concern and a well-defined protocol is preferred, the Isocyanate Pathway may be suitable. However, for industrial-scale production where cost-effectiveness is paramount, the Isothiocyanate Pathway warrants further investigation and optimization. It is recommended that a thorough process development and cost analysis be conducted for the Isothiocyanate Pathway to validate its feasibility and economic advantages on a larger scale.
References
Safety Operating Guide
Comprehensive Disposal Guide: 1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol (CAS: 61607-68-9)
This guide provides a detailed, safety-first protocol for the proper disposal of 1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol. As a compound utilized in pharmaceutical synthesis, particularly as an intermediate or impurity related to cephalosporin antibiotics, its unique chemical structure—featuring a thiol group, a tetrazole ring, and an amino side-chain—necessitates a rigorous and informed approach to waste management.[1][2][3] The procedures outlined below are designed to ensure the safety of laboratory personnel and maintain compliance with environmental regulations.
Hazard Profile and Immediate Safety Precautions
Understanding the inherent risks of a chemical is the foundation of its safe handling and disposal. This compound is a combustible, flammable solid classified with specific health hazards.[3][4][5] Adherence to appropriate Personal Protective Equipment (PPE) is mandatory at all times when handling this compound, whether in pure form or as waste.
Table 1: Chemical and Safety Data Summary
| Property | Data | Source(s) |
| CAS Number | 61607-68-9 | [2][4][6] |
| Molecular Formula | C₅H₁₁N₅S | [2][4][7] |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3][4][7] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [3][4] |
| Signal Word | Warning | [3][4] |
| Hazard Class | 4.1 (Flammable Solid) | [2][3] |
| Storage Class | 11 (Combustible Solids) | [4] |
| Water Hazard Class | WGK 3 (highly hazardous to water) | [2][3][4] |
Required Personal Protective Equipment (PPE)
The rationale for PPE selection is directly linked to the compound's hazard profile.
-
Eye Protection: Use chemical safety goggles or a face shield. This is critical to prevent contact with the powder, which can cause serious eye irritation.[4][7]
-
Hand Protection: Wear nitrile or other chemically resistant gloves. This compound is a known skin irritant, and gloves form the primary barrier to dermal exposure.[4][7]
-
Respiratory Protection: When handling the solid powder outside of a fume hood, a NIOSH-approved N95 dust mask or higher-level respirator is required to prevent respiratory tract irritation.[4]
-
Protective Clothing: A standard laboratory coat should be worn to protect against incidental skin contact.
The Core Principle of Disposal: Regulatory Compliance
The disposal of chemical waste is not merely a matter of laboratory practice; it is a legal requirement governed by stringent regulations. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA) , which establishes a "cradle-to-grave" system for managing hazardous waste.[8][9][10] This principle holds the waste generator—the laboratory that creates the waste—responsible for its safe management from creation to final disposal.[10]
Due to its classification as a flammable solid (Hazard Class 4.1) and its high water hazard rating (WGK 3), this compound must be managed as regulated hazardous waste .[2][3][4] It is imperative that you coordinate all disposal activities through your institution's Environmental Health and Safety (EHS) department or equivalent authority. State and local regulations may impose additional requirements beyond the federal baseline.[8][11][12]
Under no circumstances should this chemical or its residues be disposed of down the drain or in regular trash. Its high water hazard classification means even small amounts can be detrimental to aquatic ecosystems.
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe segregation, containment, and transfer of waste containing this compound.
Step 1: Waste Characterization and Segregation
-
Action: All materials contaminated with this compound (e.g., spent reaction mixtures, contaminated filter paper, disposable labware, unused pure chemical) must be designated as hazardous waste.
-
Causality: The thiol and tetrazole functional groups present potential chemical incompatibilities.[13][14] To prevent hazardous reactions, this waste stream must be kept separate from:
-
Strong Oxidizing Agents (e.g., nitric acid, peroxides, permanganates): Thiols can be oxidized, potentially leading to an exothermic reaction.[13]
-
Strong Acids: The dimethylamino group is basic and will react exothermically with strong acids.
-
Strong Bases: The thiol and tetrazole moieties are acidic and will react with strong bases.
-
Aqueous Waste Streams: While the compound has some water solubility, it should not be mixed with general aqueous waste due to its high water hazard classification.[2][4]
-
Step 2: Containerization
-
Action: Select a robust, sealable waste container made of a compatible material (e.g., high-density polyethylene - HDPE). The container must be clean, dry, and in good condition with a secure, leak-proof lid.
-
Causality: Proper containment is essential to prevent spills and fugitive emissions. Using a dedicated, compatible container avoids cross-contamination and unforeseen reactions with residues from previous use. The container must be kept closed except when adding waste.
Step 3: Labeling
-
Action: Immediately label the waste container with a fully completed hazardous waste tag, as supplied by your EHS department. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" and CAS number "61607-68-9."
-
An accurate list of all other components in the container (e.g., solvents, byproducts), with estimated percentages.
-
The relevant hazard characteristics (e.g., "Flammable Solid," "Irritant").
-
The accumulation start date (the date the first drop of waste was added).
-
-
Causality: Accurate and complete labeling is a legal requirement under RCRA and is critical for the safety of all personnel who will handle the container, from lab staff to waste disposal technicians. It ensures the waste is managed correctly at every stage of the disposal process.
Step 4: Storage and Accumulation
-
Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within or near the laboratory. This area should be under the control of the laboratory personnel, away from heat sources or open flames, and in secondary containment (such as a chemical-resistant tray) to contain potential leaks.
-
Causality: Storing waste in a designated SAA ensures it is managed safely and does not pose a risk to the general laboratory environment. Secondary containment is a standard best practice and a regulatory requirement in many jurisdictions to prevent the spread of material in case of a primary container failure.
Step 5: Arranging for Final Disposal
-
Action: Once the waste container is full, or when you are approaching the time limit for accumulation set by your institution, contact your EHS department to schedule a waste pickup.
-
Causality: Final disposal must be handled by trained professionals at a licensed Treatment, Storage, and Disposal Facility (TSDF). Your EHS department manages this "cradle-to-grave" process, ensuring the waste is transported and disposed of in full compliance with all federal, state, and local regulations.[12]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. ensince.com [ensince.com]
- 2. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. This compound | 61607-68-9 [chemicalbook.com]
- 4. This compound 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 1-(2-Dimethylaminoethyl)-5-mercaptotetrazole | 61607-68-9 | TCI AMERICA [tcichemicals.com]
- 6. scbt.com [scbt.com]
- 7. 1-(2-(dimethylamino)ethyl)-1,2-dihydro-5H-tetrazole-5-thione | C5H11N5S | CID 3017268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. epa.gov [epa.gov]
- 10. dnr.mo.gov [dnr.mo.gov]
- 11. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
- 12. Hazardous Waste Management - NYSDEC [dec.ny.gov]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Carboxylic acids and tetrazoles as isosteric replacements for sulfate in cholecystokinin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol
For the diligent researcher, scientist, and drug development professional, the cornerstone of innovation is a steadfast commitment to safety. This guide provides an in-depth, experience-driven protocol for the safe handling of 1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol, moving beyond a simple checklist to instill a comprehensive understanding of the "why" behind each safety measure. Our aim is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Understanding the Hazard Profile: A Multifaceted Risk
This compound presents a combination of chemical hazards that demand a multi-layered approach to personal protective equipment (PPE). Its hazard profile is primarily characterized by:
-
Dermal and Ocular Hazards : The compound is known to cause skin irritation and serious eye irritation[1][2]. Direct contact can lead to inflammation, redness, and discomfort.
-
Respiratory Tract Irritation : Inhalation of the dust or vapors may lead to respiratory irritation[1][2].
-
Thiol Group (-SH) : Like other thiols, this compound is likely to possess a strong, unpleasant odor[3][4]. While not always indicative of high toxicity at low concentrations, the odor itself can cause discomfort, and it underscores the importance of containment.
-
Tetrazole Ring System : Tetrazole-containing compounds are known for their high nitrogen content and can be energetic, with some being sensitive to heat or shock and having explosive potential[5][6]. While this specific compound's explosive properties are not fully detailed, the parent tetrazole structure warrants cautious handling.
-
Flammability : Some sources classify this compound as a flammable solid, adding another layer of risk to its handling[7].
A thorough understanding of these risks is paramount in selecting and utilizing the appropriate PPE.
The Core Ensemble: Your Primary Defense
The following PPE is considered the minimum requirement for any procedure involving this compound.
Hand Protection: The First Line of Defense
-
What to Wear : Chemical-resistant nitrile gloves.
-
The Rationale : Nitrile gloves provide a robust barrier against a wide range of chemicals, including the irritants present in this compound. Always inspect gloves for any signs of degradation or perforation before use. For prolonged work or in case of a splash, double-gloving is a prudent practice.
Eye and Face Protection: Shielding Your Most Vulnerable Asset
-
What to Wear : Safety goggles with side shields.
-
The Rationale : Given the risk of serious eye irritation, standard safety glasses are insufficient. Safety goggles provide a seal around the eyes, offering protection from splashes, dust, and vapors[3][7].
Body Protection: Minimizing Dermal Exposure
-
What to Wear : A flame-resistant laboratory coat.
-
The Rationale : A lab coat is your primary defense against accidental spills and contamination of personal clothing[3]. Given the flammability risk, a flame-resistant material is highly recommended.
Respiratory Protection: Guarding Against Inhalation
-
What to Wear : For handling small quantities of the solid in a well-ventilated area, a NIOSH-approved N95 dust mask may be sufficient[2]. For larger quantities, or when there is a potential for aerosol or vapor generation, a respirator with an appropriate cartridge should be used.
-
The Rationale : The fine particles of the solid compound can easily become airborne and be inhaled, leading to respiratory irritation. The choice of respiratory protection should be based on a formal risk assessment of the specific procedure.
Engineering Controls: Your Unseen Partner in Safety
While PPE is crucial, it is the last line of defense. Engineering controls are the first and most effective means of ensuring safety.
-
Fume Hood : All work with this compound should be conducted in a certified chemical fume hood[3]. This will contain any dust, vapors, and the malodorous nature of the thiol, protecting both the user and the laboratory environment.
-
Ventilation : Ensure the laboratory has adequate general ventilation to further minimize the concentration of any fugitive emissions.
Procedural Guidance: A Step-by-Step Approach to Safety
Donning PPE: A Deliberate Sequence
-
Lab Coat : Put on your flame-resistant lab coat, ensuring it is fully buttoned.
-
Respiratory Protection : If required, don your respirator, ensuring a proper fit and seal.
-
Eye Protection : Put on your safety goggles.
-
Gloves : Don your nitrile gloves, ensuring they overlap the cuffs of your lab coat.
Doffing PPE: Avoiding Cross-Contamination
-
Gloves : Remove your gloves using a technique that avoids touching the outside of the glove with your bare hands. Dispose of them in the appropriate hazardous waste container.
-
Lab Coat : Remove your lab coat, turning it inside out as you do so to contain any contamination.
-
Eye Protection : Remove your safety goggles.
-
Respiratory Protection : Remove your respirator.
-
Hand Hygiene : Wash your hands thoroughly with soap and water.
Spill and Disposal Management: A Plan for the Unexpected
Spill Response
In the event of a small spill, it can be cleaned up by using an absorbent material. Always wear your full PPE during cleanup. The contaminated absorbent material and any other cleanup materials should be sealed in a labeled, hazardous waste container[8]. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Waste Disposal
All waste contaminated with this compound should be disposed of as hazardous waste according to your institution's and local regulations[3][8]. Glassware that has come into contact with the compound should be decontaminated. A common method for neutralizing thiols is to rinse and soak the glassware in a bleach solution within a fume hood[3][8]. The neutralized solution should also be disposed of as hazardous waste[3].
Visualizing the PPE Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
References
- 1. 1-(2-(dimethylamino)ethyl)-1,2-dihydro-5H-tetrazole-5-thione | C5H11N5S | CID 3017268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(2-二甲基氨基乙基)-1H-5-巯基-四氮唑 98% | Sigma-Aldrich [sigmaaldrich.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
